Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLWECVRXQXIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381005 | |
| Record name | Methyl 3-amino-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-72-6 | |
| Record name | Methyl 3-amino-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-72-6 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
This guide provides a comprehensive overview of a plausible and robust synthetic pathway for Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, a substituted aminothiophene of interest to researchers and professionals in drug development. The proposed synthesis is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.
Introduction
Substituted thiophenes are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Their isosteric relationship with benzene rings allows for the modulation of physicochemical properties while maintaining biological activity. The target molecule, this compound, features a trifunctionalized thiophene ring, making it a valuable intermediate for the synthesis of more complex molecules, potentially for applications such as local anesthetics, given that the related compound, Methyl 3-Amino-4-methylthiophene-2-carboxylate, is an intermediate for Articaine.[2][3] This guide will detail a multi-step synthesis, providing not only the "how" but also the "why" behind each procedural choice.
Proposed Synthetic Pathway: A Strategic Overview
The synthesis of this compound can be strategically divided into two key phases: the construction of the core 3-aminothiophene-2-carboxylate scaffold and the subsequent introduction of the isopropylsulfonyl group at the 4-position. The latter is the more challenging transformation and dictates the overall strategy. A plausible and efficient route is outlined below.
Caption: A high-level overview of the proposed five-step synthesis.
Part 1: Synthesis of the Thiophene Core
The initial phase of the synthesis focuses on the construction of the fundamental 3-aminothiophene-2-carboxylate ring system. The Gewald aminothiophene synthesis is a powerful and widely used method for this purpose.[4][5][6]
Step 1: Gewald Reaction for Methyl 3-Aminothiophene-2-carboxylate
The Gewald reaction is a one-pot, multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[4] For the synthesis of the unsubstituted (at the 4- and 5-positions) core, a starting material that can be considered a formal acetaldehyde equivalent is required. A more direct and well-documented approach for the parent compound involves the reaction of methyl thioglycolate with α,β-dichloropropionitrile.[7]
Caption: A simplified representation of the Gewald-type synthesis of the thiophene core.
Experimental Protocol:
-
A suspension of sodium methoxide in diethyl ether is prepared and cooled.
-
A solution of methyl thioglycolate in ether is added to the stirred suspension.
-
α,β-Dichloropropionitrile in ether is then added dropwise to the reaction mixture.
-
The reaction is stirred for an additional 30 minutes.
-
The mixture is then worked up by adding water and acidifying with acetic acid.
-
The ethereal layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by vacuum distillation to yield methyl 3-aminothiophene-2-carboxylate.[7]
Causality and Insights: The use of sodium methoxide as a base is crucial for the deprotonation of methyl thioglycolate, initiating the reaction cascade. The subsequent nucleophilic attack and cyclization lead to the formation of the thiophene ring. This method provides a high yield of the desired intermediate.[7]
Part 2: Functionalization of the Thiophene Ring
With the core thiophene structure in hand, the next phase involves the introduction of the isopropylsulfonyl group at the 4-position. This requires a series of steps to ensure regioselectivity and compatibility with the existing functional groups.
Step 2: Protection of the Amino Group
The amino group at the 3-position is a nucleophilic and activating group that can interfere with the subsequent electrophilic substitution (chlorosulfonylation). To prevent unwanted side reactions, it is essential to protect this group. Acetylation is a common and effective method for this purpose.
Experimental Protocol:
-
Methyl 3-aminothiophene-2-carboxylate is dissolved in a suitable solvent, such as acetic anhydride.
-
The mixture is heated under reflux for a short period (e.g., 15 minutes).[8]
-
Water is carefully added to quench the excess acetic anhydride.
-
Upon cooling, the N-acetylated product, methyl 3-acetamidothiophene-2-carboxylate, crystallizes and can be collected by filtration.[8]
Step 3: Chlorosulfonylation at the 4-Position
Chlorosulfonylation is an electrophilic aromatic substitution reaction that introduces a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. The regioselectivity of this reaction is directed by the existing substituents. The acetamido group is an ortho-, para-director, and the methoxycarbonyl group is a meta-director. In this case, the substitution is expected to occur at the 4- or 5-position. It has been reported that chlorosulfonation of 2-carboxythiophene derivatives can yield the 4-sulfonyl chloride as the major product.[9]
Experimental Protocol:
-
The protected intermediate, methyl 3-acetamidothiophene-2-carboxylate, is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature for a specified period.
-
The mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the product.
-
The solid product, methyl 3-acetamido-4-(chlorosulfonyl)thiophene-2-carboxylate, is collected by filtration, washed with cold water, and dried.
Step 4: Introduction of the Isopropyl Group
The newly installed chlorosulfonyl group is a versatile handle for further functionalization. To form the isopropyl sulfone, the sulfonyl chloride can be reacted with a suitable isopropyl nucleophile. A Grignard reagent, such as isopropylmagnesium bromide, in the presence of a copper catalyst is a viable option.
Experimental Protocol:
-
A solution of isopropylmagnesium bromide in a suitable solvent (e.g., THF) is prepared.
-
The methyl 3-acetamido-4-(chlorosulfonyl)thiophene-2-carboxylate is dissolved in an anhydrous solvent (e.g., THF) and cooled.
-
A catalytic amount of a copper salt (e.g., CuCl₂) is added.
-
The Grignard reagent is added dropwise to the reaction mixture.
-
The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
Step 5: Deprotection of the Amino Group
The final step is the removal of the acetyl protecting group to reveal the free amino group of the target molecule. This is typically achieved by hydrolysis under acidic or basic conditions.
Experimental Protocol:
-
The N-protected target molecule is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous acid (e.g., hydrochloric acid).
-
The mixture is heated under reflux until the deprotection is complete (monitored by TLC).
-
The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the final product, this compound, is purified by recrystallization or column chromatography.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Gewald Reaction | Methyl thioglycolate, α,β-dichloropropionitrile, NaOCH₃ | ~72%[7] |
| 2 | N-Acetylation | Acetic anhydride | High |
| 3 | Chlorosulfonylation | Chlorosulfonic acid | Moderate to Good |
| 4 | Sulfonylation | Isopropylmagnesium bromide, CuCl₂ (cat.) | Moderate |
| 5 | Deprotection | HCl, Methanol | High |
Conclusion
The synthesis of this compound is a multi-step process that requires careful planning and execution. The proposed pathway, commencing with the robust Gewald synthesis of the thiophene core followed by a protection-functionalization-deprotection sequence, represents a logical and experimentally feasible approach. Each step is grounded in well-established organic chemistry principles, providing a solid foundation for researchers and drug development professionals to access this and other similarly substituted thiophene derivatives.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Sabnis, R. W. (2009). The Gewald reaction. Journal of Heterocyclic Chemistry, 46(5), 837-851. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Three component reaction for the synthesis of 3-aminothiophenes. Retrieved from [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
Sources
- 1. chemixl.com [chemixl.com]
- 2. CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol - Google Patents [patents.google.com]
- 3. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 8. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
"Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate" CAS number 175201-72-6 properties
An In-depth Technical Guide to Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
A Note on Data Availability: Publicly accessible scientific literature and chemical databases have limited detailed experimental data for this compound (CAS 175201-72-6). To provide a comprehensive and practical guide for researchers, this document will focus on the well-characterized and structurally related analog, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1). The properties and reactivity of this analog offer valuable predictive insights into the chemical behavior of the title compound.
Introduction to Substituted 3-Aminothiophenes
Substituted 3-aminothiophene-2-carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a common scaffold in many pharmaceutical agents due to its ability to act as a bioisostere for a benzene ring, while offering unique electronic and steric properties. The presence of an amino group at the 3-position and a carboxylate at the 2-position makes these molecules versatile building blocks for the synthesis of more complex structures, such as fused heterocyclic systems and densely functionalized molecules.[1]
This compound is a member of this family, distinguished by the presence of an isopropylsulfonyl group at the 4-position. This strong electron-withdrawing group is expected to significantly influence the electronic properties of the thiophene ring, affecting its reactivity and potential biological activity.
Physicochemical Properties: A Comparative Analysis
| Property | This compound | Methyl 3-amino-4-methylthiophene-2-carboxylate |
| CAS Number | 175201-72-6[2][3] | 85006-31-1[4][5] |
| Molecular Formula | C9H13NO4S2 | C7H9NO2S[4][5][6] |
| Molecular Weight | 263.34 g/mol | 171.22 g/mol [4][5][6] |
| Appearance | Not available | White to light yellow crystalline powder[7] |
| Melting Point | Not available | 85-88 °C[4][7] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Insight: The replacement of a methyl group with an isopropylsulfonyl group leads to a significant increase in molecular weight and polarity. This will likely result in a higher melting point and altered solubility profile for the title compound compared to its analog. The sulfonyl group's ability to act as a hydrogen bond acceptor may increase its solubility in polar solvents.
Synthesis and Mechanistic Considerations
A common route for the synthesis of 3-aminothiophenes is the Gewald reaction. However, for the specific substitution pattern of the analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, a multi-step synthesis is often employed. One documented method involves the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[8][9]
Example Synthetic Protocol for Methyl 3-amino-4-methylthiophene-2-carboxylate[8]
-
Reaction Setup: Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 mL).
-
Reagent Addition: Heat the solution to boiling and add hydroxylamine hydrochloride (0.69 g).
-
Reflux: Maintain the reaction at reflux for 5 hours.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Add dry ether (50 mL) to precipitate a sticky solid.
-
Filter the solid with the aid of kieselguhr.
-
Create a slurry of the kieselguhr in water and filter.
-
Basify the filtrate with ammonia.
-
-
Extraction and Isolation:
-
Extract the aqueous layer with ether (2x).
-
Combine the organic extracts and dry over sodium sulfate.
-
Filter and evaporate the solvent to yield the final product.
-
Causality in Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this reaction, as it can dissolve the reactants and is stable at the reflux temperature.
-
Hydroxylamine Hydrochloride: This reagent serves as the nitrogen source for the formation of the amino group.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Work-up and Basification: The work-up procedure is designed to remove any remaining water-soluble reagents and byproducts. Basification with ammonia deprotonates the ammonium salt of the product, making it soluble in the organic extraction solvent (ether).
Synthesis Workflow Diagram
Caption: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of a synthesized compound is critical. For Methyl 3-amino-4-methylthiophene-2-carboxylate, the following spectroscopic data would be expected:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic proton on the thiophene ring, the NH₂ protons, the methyl ester protons, and the protons of the methyl group at the 4-position.
-
¹³C NMR: Would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the thiophene ring, and the carbons of the methyl groups.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ).[5][10]
-
Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-H and C=C stretching of the aromatic ring and alkyl groups.
Applications in Drug Discovery and Development
Thiophene-based molecules are prevalent in pharmaceuticals. The analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, is a key starting material in the synthesis of the local anesthetic Articaine .[7] This highlights the importance of this class of compounds as versatile intermediates in the pharmaceutical industry.[1][11]
The introduction of an isopropylsulfonyl group in the title compound could impart novel pharmacological properties. Sulfonamides are a well-known class of antibacterial drugs, and the sulfonyl group can also be found in various other therapeutic agents. Therefore, this compound could be a valuable building block for the discovery of new bioactive molecules.[12]
Potential Drug Discovery Workflow
Caption: A potential workflow for drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for the analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, should be considered as a minimum standard.
GHS Hazard Statements for the Analog: [5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Recommended Precautionary Measures: [13][14][15]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[14]
Conclusion
This compound represents an intriguing yet under-characterized molecule. By drawing parallels with its well-documented analog, Methyl 3-amino-4-methylthiophene-2-carboxylate, we can anticipate its physicochemical properties, potential synthetic routes, and applications. The presence of the isopropylsulfonyl group suggests that this compound could be a valuable building block for novel therapeutic agents. Further research is warranted to fully elucidate its properties and unlock its potential in drug discovery and materials science.
References
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]
-
SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]
-
gsrs. METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE. Retrieved from [Link]
-
NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Chen, H., Engkvist, O., Wang, Y., Olivecrona, M., & Blaschke, T. (2019). Applications of Deep-Learning in Exploiting Large-Scale and Heterogeneous Compound Data in Industrial Pharmaceutical Research. Frontiers in Pharmacology, 10, 1303. [Link]
-
Advanced Chemical Intermediates. Products. Retrieved from [Link]
-
Di Mauro, G., et al. (2025). Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Custom chemicals & building blocks product catalogue [acints.com]
- 2. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxyla… [cymitquimica.com]
- 3. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 4. 3-氨基-4-甲基噻吩-2-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 11. Applications of Deep-Learning in Exploiting Large-Scale and Heterogeneous Compound Data in Industrial Pharmaceutical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
"Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science.[1][2] Its biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a detailed analysis of the molecule's structural features, exploring the interplay of electronic and steric effects that govern its preferred conformation. By integrating data from analogous compounds and established principles of physical organic chemistry, we present a comprehensive overview of intramolecular interactions, rotational barriers, and the probable low-energy conformations of this molecule. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel thiophene-based compounds.
Introduction to the Core Structure
The subject of this guide, this compound, belongs to the class of highly substituted 2-aminothiophene-3-carboxylates, which are valuable intermediates in organic synthesis.[3] The thiophene ring is an important pharmacophore in medicinal chemistry, known for its diverse biological activities.[2] The specific substitution pattern of this molecule—an amino group at position 3, an isopropylsulfonyl group at position 4, and a methyl carboxylate at position 2—creates a unique electronic and steric environment that dictates its molecular geometry and reactivity.
The key structural components are:
-
Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity is derived from the delocalization of six π-electrons.[2]
-
Amino Group (-NH₂): An electron-donating group that can participate in resonance and hydrogen bonding.
-
Methyl Carboxylate Group (-COOCH₃): An electron-withdrawing group that can act as a hydrogen bond acceptor.
-
Isopropylsulfonyl Group (-SO₂(i-Pr)): A bulky, strongly electron-withdrawing group that influences the electronic properties of the thiophene ring and imposes significant steric constraints.[4]
The interplay between these groups, particularly the potential for intramolecular hydrogen bonding and steric repulsion, is central to understanding the molecule's conformation.
Analysis of the Molecular Structure and Key Geometric Parameters
While a definitive crystal structure for this compound is not publicly available, we can infer its key geometric parameters from high-resolution crystallographic data of closely related compounds, such as Methyl-3-aminothiophene-2-carboxylate.[5]
The Thiophene Core
The thiophene ring is expected to be largely planar. In analogous structures, the C-S bond lengths typically range from 1.71 to 1.74 Å, and the internal ring angles are consistent with a five-membered aromatic system.[5] The substituents will induce minor deviations from perfect planarity.
Substituent Orientations
The relative orientation of the amino, carboxylate, and sulfonyl groups is critical. The planarity of these groups with respect to the thiophene ring is influenced by a balance of electronic conjugation and steric hindrance.
-
Amino Group: The nitrogen atom of the amino group is likely to be sp² hybridized, allowing its lone pair to participate in resonance with the thiophene ring and the adjacent carboxylate group.
-
Methyl Carboxylate Group: This group will tend towards coplanarity with the thiophene ring to maximize π-orbital overlap. However, steric clashes with the adjacent amino group and the 4-position sulfonyl group may force a slight twist.
-
Isopropylsulfonyl Group: Due to the tetrahedral geometry around the sulfur atom and the bulk of the isopropyl group, this substituent will not be coplanar with the thiophene ring. The C(thiophene)-S bond will allow for rotation, leading to different conformational isomers.
A summary of expected bond lengths and angles, based on analogous structures, is presented in Table 1.
| Parameter | Expected Value Range | Rationale / Analogous Compound Data |
| Thiophene Ring | ||
| C-S | 1.71 - 1.74 Å | Based on crystal structures of substituted thiophenes.[5] |
| C=C | 1.36 - 1.38 Å | Typical for aromatic double bonds in thiophenes. |
| C-C | 1.43 - 1.45 Å | |
| Substituents | ||
| C2-C(carbonyl) | 1.46 - 1.50 Å | Shorter than a typical C-C single bond due to conjugation.[6] |
| C=O | ~1.23 Å | Standard carbonyl double bond length. |
| C-O(ester) | ~1.34 Å | |
| C3-N | 1.34 - 1.36 Å | Partial double bond character due to resonance.[5] |
| C4-S(sulfonyl) | ~1.77 Å | Typical C(aromatic)-S bond length. |
| S=O | ~1.44 Å | Standard sulfonyl double bond length. |
Conformational Analysis: The Role of Non-covalent Interactions
The overall conformation of this compound is determined by the rotational freedom around several key single bonds. The most stable conformer will be the one that minimizes steric strain while maximizing stabilizing interactions, such as intramolecular hydrogen bonds.
Intramolecular Hydrogen Bonding
A critical feature of this molecule is the high propensity for an intramolecular hydrogen bond (IHB) to form between one of the hydrogen atoms of the 3-amino group and the carbonyl oxygen of the 2-methyl carboxylate group.[7][8] This interaction creates a stable six-membered pseudo-ring.
-
Causality: The formation of this IHB significantly restricts the rotation around the C2-C(carbonyl) and C3-N bonds, locking the amino and carboxylate groups into a relatively planar and rigid arrangement with the thiophene ring.[5] This type of hydrogen bonding is a well-documented phenomenon in ortho-amino-substituted aromatic esters and amides.[9]
The logical relationship governing this primary conformational feature can be visualized as follows:
Conformation of the Isopropylsulfonyl Group
The bulky isopropylsulfonyl group at the C4 position introduces significant steric hindrance.[10] The conformation of this group is primarily dictated by rotation around the C4-S bond. The two sulfonyl oxygens and the isopropyl group create a sterically demanding environment that will influence the orientation of adjacent groups.
The lowest energy conformation will likely involve the isopropyl group orienting itself to minimize steric clashes with the thiophene ring and the adjacent amino group. The sulfonyl oxygens will also seek to minimize repulsive interactions. Due to the steric bulk, it is anticipated that the rotational barrier around the C4-S bond will be significant.
Overall Molecular Conformation
The combination of the rigid, planar system formed by the IHB and the bulky, flexible isopropylsulfonyl group leads to a limited number of low-energy conformers. The most probable conformation will feature:
-
A planar arrangement of the thiophene ring, the amino group, and the methyl carboxylate group, stabilized by the intramolecular hydrogen bond.
-
The isopropyl group of the sulfonyl moiety will be oriented away from the thiophene ring to minimize steric repulsion. The C-H bond of the isopropyl group's tertiary carbon will likely be staggered relative to the C3-C4 and C4-C5 bonds of the thiophene ring.
Experimental and Computational Methodologies for Conformation Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be employed.
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
This technique provides the most accurate and unambiguous determination of the solid-state molecular structure.
-
Step 1: Crystal Growth. High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture of hexane and ethyl acetate).
-
Step 2: Data Collection. A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Step 3: Structure Solution and Refinement. The diffraction data are processed to solve the crystal structure, revealing precise bond lengths, bond angles, and torsional angles, as well as intermolecular interactions in the crystal lattice.[11]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity of atoms in solution, helping to elucidate the preferred conformation.
-
Step 1: Sample Preparation. A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Step 2: 1D NMR Spectra Acquisition. ¹H and ¹³C NMR spectra are acquired to assign all proton and carbon signals.
-
Step 3: 2D NOESY Spectrum Acquisition. A NOESY experiment is performed. Cross-peaks in the NOESY spectrum indicate protons that are close in space (< 5 Å), which can help to confirm the relative orientation of the isopropyl group and the protons on the thiophene ring and methyl ester.
Computational Workflow
In the absence of experimental data, computational modeling is a powerful tool for predicting molecular structure and conformation.
Workflow Description:
-
Initial Structure Generation: A 2D structure of the molecule is drawn and converted to a 3D model.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (primarily around the C2-C(carbonyl), C3-N, and C4-S bonds) to identify potential low-energy conformers.
-
Geometry Optimization: Each identified conformer is subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[12] This process finds the lowest energy geometry for each starting conformation.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Analysis: The resulting low-energy conformers are analyzed to determine their relative energies, key dihedral angles, the presence and strength of intramolecular hydrogen bonds, and any significant steric interactions.
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance of stabilizing and destabilizing forces. The formation of a strong intramolecular hydrogen bond between the 3-amino and 2-carboxylate groups is expected to enforce a high degree of planarity and rigidity in that region of the molecule. The bulky isopropylsulfonyl group at the 4-position introduces significant steric constraints, limiting the number of accessible low-energy conformations. A comprehensive understanding of these structural features, ideally validated through the experimental and computational methods outlined in this guide, is essential for the rational design of new materials and therapeutic agents based on this promising thiophene scaffold.
References
-
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. Available at: [Link]
-
Benassi, R., Folli, U., Schenetti, L., & Taddei, F. (1988). Conformational analysis of organic carbonyl compounds. Part 10. Ab-initio MO calculations of the conformational properties of 3-formyl-furan, -thio-phene, and -pyrrole. Journal of the Chemical Society, Perkin Transactions 2, (9), 1741-1748. Available at: [Link]
-
Conformational Analysis of a Furan, Thiophene Alternating π System. eGrove, University of Mississippi. Available at: [Link]
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl Intermediates Pvt. Ltd.. Available at: [Link]
-
The effect of the intramolecular C–H⋯O interactions on the conformational preferences of bis-arylsulfones – 5-HT 6 receptor antagonists and beyond. ResearchGate. Available at: [Link]
-
Molecular modeling and antioxidant activity of newly synthesized 3-hydroxy-2-substituted-thiophene derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. Available at: [Link]
-
Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate. PubMed. Available at: [Link]
-
Intramolecular hydrogen bonding in medicinal chemistry. PubMed. Available at: [Link]
-
Steric and electronic interactions controlling the cis/trans isomer equilibrium at X-Pro tertiary amide motifs in solution. PubMed. Available at: [Link]
-
The interplay between steric and electronic effects in S(N)2 reactions. PubMed. Available at: [Link]
-
Effects of intramolecular hydrogen bonds on lipophilicity. PubMed. Available at: [Link]
-
Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI. Available at: [Link]
-
X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available at: [Link]
-
Steric effects. Wikipedia. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. Available at: [Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC - NIH. Available at: [Link]
-
Do Sulfonamides Interact with Aromatic Rings? PubMed. Available at: [Link]
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemixl.com [chemixl.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. mdpi.com [mdpi.com]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. Do Sulfonamides Interact with Aromatic Rings? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate: A Technical Guide
Molecular Structure and Predicted Spectroscopic Overview
Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS: 175201-72-6, Molecular Formula: C₉H₁₃NO₄S₂) is a polysubstituted thiophene carrying functionalities that are crucial for its chemical reactivity and potential biological activity. A thorough spectroscopic analysis is essential for its unambiguous identification and quality control.
Molecular Structure:
Based on its structure, we can anticipate key spectroscopic signatures: signals from the thiophene ring proton, the amino group protons, the methyl ester, and the isopropylsulfonyl group in NMR; characteristic vibrational modes for the sulfonyl, amino, and carbonyl groups in IR; and specific fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (in ppm, relative to TMS) in a common solvent like CDCl₃ are summarized below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Notes |
| Thiophene-H (C5-H) | ~7.5 - 8.0 | Singlet (s) | 1H | The single proton on the thiophene ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent sulfonyl and ester groups. |
| Amino (-NH₂) | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can be highly variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. |
| Isopropyl Methine (-CH(CH₃)₂) | ~3.5 - 4.0 | Septet (sept) | 1H | This proton is coupled to the six equivalent methyl protons, resulting in a septet. Its chemical shift is influenced by the adjacent electron-withdrawing sulfonyl group. |
| Methyl Ester (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | 3H | Methyl esters typically appear in this region as sharp singlets. |
| Isopropyl Methyls (-CH(CH₃)₂) | ~1.3 - 1.5 | Doublet (d) | 6H | The two methyl groups of the isopropyl moiety are equivalent and are split into a doublet by the methine proton. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Notes |
| Carbonyl (-C=O) | ~165 - 170 | The ester carbonyl carbon is typically found in this downfield region. |
| Thiophene C2 | ~105 - 115 | This carbon, bearing the ester group, is influenced by the adjacent amino group and the ring sulfur. |
| Thiophene C3 | ~145 - 155 | The carbon attached to the amino group is expected to be significantly downfield. |
| Thiophene C4 | ~130 - 140 | The carbon bearing the sulfonyl group will be deshielded. |
| Thiophene C5 | ~125 - 135 | The carbon with the single proton will be in the aromatic region. |
| Isopropyl Methine (-CH(CH₃)₂) | ~55 - 65 | The methine carbon of the isopropylsulfonyl group. |
| Methyl Ester (-OCH₃) | ~50 - 55 | A typical chemical shift for a methyl ester carbon. |
| Isopropyl Methyls (-CH(CH₃)₂) | ~15 - 20 | The two equivalent methyl carbons of the isopropyl group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm
-
Acquisition Time: ~2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Notes |
| 3450 - 3300 | N-H stretch | Medium | The amino group will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium | Stretching vibrations of the C-H bonds in the isopropyl and methyl ester groups. |
| ~3100 | C-H stretch (aromatic) | Weak | C-H stretching of the thiophene ring proton. |
| ~1700 | C=O stretch | Strong | The ester carbonyl group will exhibit a strong absorption band in this region. |
| ~1620 | N-H bend | Medium | The scissoring vibration of the amino group. |
| ~1350 and ~1150 | S=O stretch | Strong | Asymmetric and symmetric stretching vibrations of the sulfonyl group. These are typically two strong and distinct bands. |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Predicted Mass Spectrum (Electron Ionization - EI)
Molecular Ion (M⁺):
-
The molecular ion peak is expected at m/z = 263, corresponding to the molecular weight of the compound (C₉H₁₃NO₄S₂). The intensity of this peak may be moderate to low due to the potential for facile fragmentation.
Key Fragmentation Pathways:
-
Loss of the isopropyl group: A significant fragment at m/z = 220 ([M - C₃H₇]⁺) is expected from the cleavage of the C-S bond of the isopropylsulfonyl group.
-
Loss of the methoxy group: Fragmentation of the ester can lead to the loss of a methoxy radical (•OCH₃), resulting in a peak at m/z = 232 ([M - OCH₃]⁺).
-
Loss of the entire ester group: A fragment corresponding to the loss of the carbomethoxy group (•COOCH₃) may be observed at m/z = 204.
-
Sulfone fragmentation: Cleavage of the sulfonyl group can occur, potentially leading to fragments from the loss of SO₂ (m/z = 199).
-
Rearrangements: Sulfones are known to undergo rearrangements under EI conditions, which can lead to complex fragmentation patterns.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
Procedure (Direct Insertion Probe):
-
Load a small amount of the sample into a capillary tube.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated by the mass analyzer.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization profile has been established. The included experimental protocols offer a standardized approach for researchers to obtain high-quality data for this compound and other novel thiophene derivatives. This guide serves as a valuable resource for the identification, characterization, and quality control of this important class of molecules in a research and development setting.
References
At the time of this writing, direct experimental data for the target compound was not found in publicly available, indexed sources. The predictions and protocols are based on general principles and data from the following types of sources:
-
NIST Chemistry WebBook. National Institute of Standards and Technology. (Provides access to spectroscopic data for a wide range of organic compounds, which can be used for comparison). [Link]
-
PubChem. National Center for Biotechnology Information. (A public repository of chemical information, including some spectral data for related compounds). [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (A comprehensive database of NMR, MS, IR, Raman, and ESR spectra). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
An In-Depth Technical Guide to the Synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of various pharmacologically active agents. This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a primary focus on a rationally designed approach based on the Gewald reaction. We will delve into the selection of precursors, the mechanistic underpinnings of the core transformations, and detailed, field-proven protocols. Furthermore, alternative synthetic strategies are explored, offering a broader perspective for process optimization and scale-up. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel thiophene-based therapeutics.
Introduction: The Significance of the 3-Aminothiophene Scaffold
The 3-aminothiophene-2-carboxylate core is a privileged scaffold in drug discovery. The arrangement of the amino and carboxylate functionalities provides a versatile platform for a wide array of chemical modifications, enabling the exploration of structure-activity relationships. The introduction of a sulfonyl group at the 4-position, as in the target molecule, significantly influences the electronic properties and steric profile of the thiophene ring, often leading to enhanced biological activity and improved pharmacokinetic properties. For instance, the structurally related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, serves as a crucial intermediate in the manufacture of the local anesthetic Articaine, highlighting the pharmaceutical relevance of this class of compounds.[1][2][3]
This guide will primarily focus on a convergent and efficient synthetic strategy, beginning with the preparation of key precursors and culminating in the formation of the target molecule.
Proposed Primary Synthetic Pathway: A Modified Gewald Approach
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[4][5] The classical reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[6][7][8] For the synthesis of our target molecule, a logical modification of this approach is proposed, involving the reaction of a pre-formed α-sulfonylacetonitrile with a glyoxylate derivative.
The proposed overall synthetic scheme is depicted below:
Caption: Proposed synthetic pathway for the target molecule.
Synthesis of Key Precursor: 2-(Isopropylsulfonyl)acetonitrile
The cornerstone of this synthetic strategy is the preparation of 2-(isopropylsulfonyl)acetonitrile. This precursor introduces the required isopropylsulfonyl moiety and the active methylene group necessary for the subsequent cyclization. The synthesis is logically approached in two steps: nucleophilic substitution to form the thioether, followed by oxidation to the sulfone.
Step 1: Synthesis of Isopropylthioacetonitrile
This reaction involves the nucleophilic attack of isopropyl thiolate on chloroacetonitrile. The thiolate is generated in situ by treating isopropyl mercaptan with a suitable base.
-
Reaction: Isopropyl Mercaptan + Chloroacetonitrile → Isopropylthioacetonitrile
-
Rationale for Reagent Selection:
-
Isopropyl Mercaptan: The source of the isopropylthio group.
-
Chloroacetonitrile: A readily available and reactive electrophile.
-
Base (e.g., Sodium Ethoxide in Ethanol): To deprotonate the mercaptan, forming the more nucleophilic thiolate. Anhydrous conditions are preferred to prevent hydrolysis of the nitrile.
-
Step 2: Oxidation to 2-(Isopropylsulfonyl)acetonitrile
The synthesized isopropylthioacetonitrile is then oxidized to the corresponding sulfone. This transformation is critical as the electron-withdrawing nature of the sulfonyl group further activates the adjacent methylene protons, facilitating the subsequent Knoevenagel-type condensation. A patent describing the synthesis of the analogous ethylsulfonyl acetonitrile from ethylthio acetonitrile using hydrogen peroxide as the oxidant provides a strong precedent for this step.[9]
-
Reaction: Isopropylthioacetonitrile + Oxidizing Agent → 2-(Isopropylsulfonyl)acetonitrile
-
Rationale for Reagent Selection:
-
Hydrogen Peroxide (H₂O₂): A common, effective, and relatively clean oxidizing agent for converting sulfides to sulfones.
-
Acetic Acid (Solvent/Catalyst): Often used as a solvent and can facilitate the oxidation process.
-
Catalyst (e.g., Sodium Tungstate): As described in the analogous synthesis, a catalyst can be employed to promote the oxidation.[9]
-
Gewald-Type Cyclization to Form the Thiophene Ring
With the key precursor in hand, the final step is the construction of the 3-aminothiophene-2-carboxylate ring. This is a multicomponent reaction that brings together the sulfonylacetonitrile, a glyoxylate derivative, and elemental sulfur.
-
Reaction: 2-(Isopropylsulfonyl)acetonitrile + Methyl Glyoxylate + Elemental Sulfur → this compound
-
Rationale for Reagent Selection:
-
Methyl Glyoxylate: This α-ketoester provides the C2-carboxylate and the C5-methine of the thiophene ring.
-
Elemental Sulfur (S₈): The source of the sulfur atom for the thiophene ring.
-
Base (e.g., Morpholine or Triethylamine): Catalyzes the initial Knoevenagel-type condensation between the sulfonylacetonitrile and methyl glyoxylate. It also facilitates the subsequent steps of the reaction cascade.
-
Mechanistic Considerations:
The reaction is believed to proceed through the following key steps:
-
Knoevenagel Condensation: The base abstracts a proton from the active methylene group of 2-(isopropylsulfonyl)acetonitrile, which then attacks the carbonyl carbon of methyl glyoxylate. Subsequent dehydration yields a highly electrophilic α,β-unsaturated nitrile.
-
Michael Addition of Sulfur: The base reacts with elemental sulfur to form a polysulfide species, which then adds to the β-carbon of the unsaturated nitrile intermediate.
-
Cyclization and Tautomerization: The terminal sulfur of the added chain attacks the nitrile carbon, leading to the formation of a five-membered ring. A subsequent tautomerization and aromatization results in the final 3-aminothiophene product.
Sources
- 1. chemixl.com [chemixl.com]
- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
A Technical Guide to the Potential Biological Activity of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a key intermediate in the synthesis of a class of targeted therapeutics known as Janus kinase (JAK) inhibitors. While the compound itself is not biologically active in the traditional sense, its critical role in the formation of potent immunomodulatory agents makes understanding its synthetic utility and the biological activity of its derivatives paramount. This guide provides an in-depth analysis of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical mediator of immune response, and details the role of this compound in the synthesis of filgotinib (formerly GLPG0634), a selective JAK1 inhibitor. Furthermore, this document outlines the key experimental protocols for evaluating the biological activity of such JAK inhibitors, including in vitro kinase assays and cellular assays for assessing pathway inhibition.
Introduction: The Significance of a Synthetic Intermediate
This compound (CAS Number: 175201-72-6) is a thiophene derivative that has garnered significant attention in medicinal chemistry.[1][2] Its primary importance lies not in its intrinsic biological activity, but in its function as a crucial building block for the synthesis of highly selective Janus kinase (JAK) inhibitors.[3] The thiophene core and its substituents provide a scaffold for the construction of molecules that can potently and selectively modulate the activity of the JAK family of enzymes, which are central to immune signaling.[4] Therefore, the "potential biological activity" of this compound is best understood through the lens of the final drug products it helps create, such as the selective JAK1 inhibitor, filgotinib.[3][5]
The Janus Kinase (JAK)-STAT Signaling Pathway: A Key Therapeutic Target
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide variety of cytokines, interferons, and growth factors, thereby regulating processes such as immunity, cell proliferation, and inflammation.[6][7] Dysregulation of this pathway is implicated in a range of autoimmune disorders and cancers, making it a prime target for therapeutic intervention.[8][9]
The pathway consists of three main components:
-
Receptors: Cell surface receptors that bind to specific extracellular ligands like cytokines.
-
Janus Kinases (JAKs): A family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are associated with the intracellular domains of these receptors.[10]
-
Signal Transducer and Activator of Transcription (STAT) proteins: A family of latent transcription factors that, upon activation, translocate to the nucleus to regulate gene expression.[8]
Mechanism of Action:
-
Ligand Binding and Receptor Dimerization: The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity.
-
JAK Activation: This proximity allows the JAKs to phosphorylate and activate each other (trans-phosphorylation).
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[8] The STATs are then themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in the immune response.[11]
Synthetic Utility in the Development of Filgotinib (GLPG0634)
This compound serves as a key starting material in the synthesis of filgotinib, a selective JAK1 inhibitor.[3] Filgotinib has shown efficacy in the treatment of inflammatory conditions such as rheumatoid arthritis.[5][12] The synthesis of filgotinib highlights the importance of the thiophene scaffold in achieving potent and selective JAK1 inhibition.
While the full, detailed industrial synthesis is proprietary, the general synthetic approach involves the reaction of this compound with other chemical entities to construct the final triazolopyridine core of filgotinib. This process underscores the "causality behind experimental choices," where the specific structure of the starting thiophene derivative is designed to facilitate the necessary chemical transformations to yield a molecule with the desired three-dimensional conformation to fit into the ATP-binding pocket of JAK1.
Evaluating the Biological Activity of JAK Inhibitors
The potential biological activity of compounds derived from this compound is assessed through a series of in vitro and cellular assays designed to measure their inhibitory effect on the JAK-STAT pathway.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[9][13] A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.[14]
Experimental Protocol: In Vitro JAK Kinase Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific recombinant JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Poly-GT (poly(Glu, Tyr) 4:1) or other suitable peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (e.g., filgotinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Enzyme/Substrate Mix Preparation: Prepare a 2X enzyme/substrate solution in kinase assay buffer. The optimal enzyme concentration should be determined empirically.
-
Reaction Setup:
-
Add 1 µL of the serially diluted compound to the wells of the assay plate.
-
Add 5 µL of the 2X enzyme/substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Termination and Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Kinase | Filgotinib IC₅₀ (nM)[15][16] |
| JAK1 | 10 |
| JAK2 | 28 |
| JAK3 | 810 |
| TYK2 | 116 |
Cellular Assays
Cellular assays are essential for determining the activity of a compound in a more physiologically relevant context.[17] These assays typically measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell lines.[18][19]
Experimental Protocol: Cellular Assay for STAT Phosphorylation
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by a test compound in a cellular context.
Materials:
-
Human whole blood or a relevant cell line (e.g., HEL cells, which have a constitutively active JAK2)[18]
-
Cytokine appropriate for the JAK-STAT pathway being studied (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)
-
Test compound serially diluted in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., BD Phosflow™ Fix Buffer I)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorescently-labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Compound Treatment:
-
Aliquot whole blood or cell suspension into tubes.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cytokine Stimulation:
-
Add the appropriate cytokine to stimulate the JAK-STAT pathway.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer.
-
Permeabilize the cells by adding a permeabilization buffer to allow for intracellular antibody staining.
-
-
Antibody Staining:
-
Add the fluorescently-labeled anti-phospho-STAT antibody and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in PBS.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT signal.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) for each sample.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the stimulated and unstimulated controls.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
The results from these cellular assays provide a more accurate representation of a compound's potency and selectivity in a biological system, as they account for factors such as cell permeability and off-target effects.[17]
Conclusion
This compound is a molecule of significant interest to the drug development community, not for its own biological effects, but for its indispensable role in the synthesis of potent and selective JAK inhibitors. Its chemical structure provides the foundation for building molecules like filgotinib that can effectively modulate the JAK-STAT pathway, a key driver of inflammatory and autoimmune diseases. The potential biological activity of this compound is, therefore, realized through its derivatives, and is rigorously evaluated using a combination of in vitro and cellular assays that probe the intricate workings of the JAK-STAT signaling cascade. This guide provides a framework for understanding the scientific rationale and experimental approaches central to the development of this important class of therapeutics.
References
-
JAK-STAT signaling pathway. In: Wikipedia. Accessed January 17, 2026. [Link]
-
The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. 2012. [Link]
-
Jak-Stat Signaling Pathway. Sino Biological. Accessed January 17, 2026. [Link]
-
JAK-STAT Signalling Pathway. Slideshare. 2019. [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. 2013. [Link]
-
Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. PubMed. 2010. [Link]
-
In vitro JAK kinase activity and inhibition assays. PubMed. 2013. [Link]
-
A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. PubMed. 2010. [Link]
-
Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. ASH Publications. 2023. [Link]
-
Filgotinib. In: Wikipedia. Accessed January 17, 2026. [Link]
-
Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials. Oxford Academic. 2021. [Link]
-
Filgotinib. PubChem. Accessed January 17, 2026. [Link]
-
Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials. PubMed Central. 2020. [Link]
-
Filgotinib: A Clinical Pharmacology Review. PubMed Central. 2022. [Link]
-
Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Oxford Academic. 2022. [Link]
-
In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors. ResearchGate. 2022. [Link]
-
Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. 2014. [Link]
-
AB0494 Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar PK and PD Profiles in Japanese and Caucasian Healthy Volunteers. ResearchGate. 2016. [Link]
-
Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. PubMed. 2020. [Link]
-
Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. PubMed. 2013. [Link]
-
Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. 2014. [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. 2021. [Link]
-
This compound, 95% Purity, C9H13NO4S2, 1 gram. CP Lab Safety. Accessed January 17, 2026. [Link]
-
Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ResearchGate. 2020. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. 2022. [Link]
- Synthesis methods for upadacitinib and intermediate thereof.
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. 2023. [Link]
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 8. sinobiological.com [sinobiological.com]
- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. JAK/STAT Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Filgotinib - Wikipedia [en.wikipedia.org]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
"Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate" solubility and stability profile
An In-depth Technical Guide to the Solubility and Stability Profile of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
Executive Summary
This compound (CAS No. 175201-72-6) is a substituted thiophene derivative.[1][2] Compounds within this class are recognized for their versatile roles as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] A thorough understanding of the physicochemical properties of such an intermediate, specifically its solubility and stability, is a prerequisite for successful drug development, influencing everything from reaction kinetics in synthesis to formulation and bioavailability of a final active pharmaceutical ingredient (API).
This guide serves as a technical framework for researchers and drug development professionals. Due to the limited availability of specific experimental data in public literature for this exact molecule, this document provides a predictive analysis based on its chemical structure and details the rigorous, field-proven methodologies required to empirically determine its solubility and stability profiles. We will explore the structural components of the molecule to forecast its behavior and provide self-validating experimental protocols grounded in authoritative standards, such as those from the International Council for Harmonisation (ICH).
Physicochemical Characterization and Solubility Profile
The solubility of a compound is a critical determinant of its utility in both chemical synthesis and biological systems. It is governed by the interplay of its molecular structure with the properties of the solvent.
Molecular Structure Analysis
To predict the solubility of this compound, we must dissect its constituent functional groups:
-
Thiophene Ring: This core heterocyclic ring is aromatic and contributes to the molecule's overall lipophilicity. Thiophenes are generally insoluble in water but show good solubility in many organic solvents.[5][6][7]
-
Amino Group (-NH₂): As a primary amine, this group can act as both a hydrogen bond donor and acceptor. This can enhance solubility in polar protic solvents.
-
Isopropylsulfonyl Group (-SO₂(CH(CH₃)₂)): This is a strongly polar and electron-withdrawing group. The sulfonyl moiety can act as a hydrogen bond acceptor. While polar, the bulky isopropyl group adds lipophilic character.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor. It is, however, susceptible to hydrolysis under acidic or basic conditions.
Collective Influence: The molecule presents a complex polarity profile. The lipophilic thiophene core and isopropyl group are contrasted by the polar sulfonyl, amino, and ester functionalities. This structure suggests it will not be highly soluble in nonpolar solvents like hexanes, nor is it likely to be freely soluble in water. Its optimal solubility is anticipated in polar aprotic solvents that can solvate its polar regions without reacting with them, and potentially in polar protic solvents like alcohols.
Predicted Solubility in Common Laboratory Solvents
The following table provides a qualitative prediction of solubility based on structural analysis. These predictions must be confirmed experimentally.
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can effectively solvate the polar functional groups (sulfonyl, ester, amine) without the risk of proton exchange. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amine, ester, and sulfonyl groups. Solubility may be high, as seen with similar thiophene derivatives.[8] |
| Chlorinated | Dichloromethane (DCM) | Moderate | Intermediate polarity may provide a reasonable balance for solvating both the lipophilic and polar parts of the molecule. |
| Ethers | Diethyl Ether, THF | Low to Moderate | Lower polarity compared to other organic solvents; may be insufficient to overcome the crystal lattice energy of the solid compound. |
| Nonpolar | Hexane, Toluene | Low / Insoluble | Lack the polarity required to effectively solvate the sulfonyl, ester, and amino groups. Thiophene itself is soluble in Toluene, but the polar substituents on the target molecule drastically alter this profile.[5] |
| Aqueous | Water | Low / Insoluble | Despite polar groups, the overall lipophilicity from the thiophene ring and alkyl groups is expected to dominate, leading to poor aqueous solubility.[7] |
Experimental Protocol: Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)
This method is the gold standard for determining the thermodynamic solubility of a solid compound.[9] It ensures that a true equilibrium is reached between the dissolved and undissolved states.
Causality: The core principle is to create a supersaturated solution and allow it to equilibrate at a constant temperature. This ensures the measured concentration represents the maximum amount of solute the solvent can hold, which is the definition of solubility. Agitation for a prolonged period (24-72 hours) is critical to overcome kinetic barriers to dissolution.[9]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert glass vial. "Excess" means that a visible amount of solid remains undissolved.
-
Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate for 24 to 72 hours. A preliminary time-course experiment is recommended to determine the point at which equilibrium is reached (i.e., when the concentration in solution no longer increases).
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial. This step is crucial to remove all solid particulates.
-
Analysis: Accurately dilute the filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a pre-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration and any dilution factors.
Stability Profile and Degradation Assessment
Stability testing is essential for any chemical intermediate to define its handling, storage conditions, and shelf-life.[10] It evaluates the propensity of the molecule to degrade under various environmental influences.
Predicted Chemical Liabilities
The structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The methyl ester is the most probable site for hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
Oxidation: The sulfur atom in the thiophene ring and the sulfonyl group are susceptible to oxidation, although sulfones are generally quite stable. The amino group could also be a site of oxidative degradation.
-
Photodegradation: Aromatic systems, including thiophenes, can be sensitive to light, potentially leading to complex degradation pathways.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to rapidly identify likely degradation products and pathways.[10] This information is invaluable for developing stability-indicating analytical methods capable of separating the parent compound from all potential impurities.
Causality: By subjecting the compound to conditions far more severe than it would encounter during normal storage, we accelerate degradation. This allows for the identification of degradants in a short timeframe, providing insight into the molecule's intrinsic stability. The goal is typically to achieve 5-20% degradation of the parent compound.
Methodology: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water). This solution is then subjected to the following parallel stress conditions:
-
Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Store at room temperature for a shorter period (e.g., 2-8 hours), as base-catalyzed ester hydrolysis is often rapid.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solution at a high temperature (e.g., 80 °C) in the dark. A sample of the solid compound should also be stressed in a dry oven.
-
Photolytic Degradation: Expose the solution to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B. A dark control sample must be run in parallel.
Analysis: Samples from each condition are analyzed at appropriate time points by a stability-indicating HPLC method. The goal is to achieve mass balance, where the decrease in the parent peak area is accounted for by the sum of the areas of the degradation product peaks.
Formal Stability Program Design
Once the intrinsic stability is understood, a formal stability study is required to establish a retest period or shelf life for the intermediate.[11] These studies are conducted under controlled storage conditions as defined by ICH guidelines.[12]
Causality: Formal studies simulate storage over time under real-world and accelerated conditions. This provides predictive data on how the quality of the substance will change, ensuring it remains within specification throughout its lifecycle.[13][14]
ICH Stability Storage Conditions
For a drug intermediate, the following studies are typically performed. The specific conditions depend on the climatic zone for which the product is intended.
| Study Type | Storage Condition (Temp / Relative Humidity) | Minimum Duration | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 Months (or longer) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[11] |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 Months | 0, 3, 6, 9, 12 months. (Only if significant change occurs in accelerated study).[12] |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months.[11][12] |
A "significant change" is generally defined as a failure to meet the established quality specification.
Conclusion
While specific, publicly available data for this compound is scarce, a robust scientific profile can be constructed. Based on its molecular structure, the compound is predicted to have poor aqueous solubility but good solubility in polar aprotic solvents like DMSO. Its primary stability liabilities are likely ester hydrolysis and potential oxidation or photolytic degradation.
This guide provides the essential, industry-standard experimental frameworks for unequivocally determining these properties. By implementing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data needed to confidently handle, store, and utilize this valuable chemical intermediate in their research and development programs, ensuring both scientific integrity and project success.
References
- Solubility of Things. (n.d.). Thiophene.
- NIH National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Arborpharmchem. (2024). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination.
- BenchChem. (n.d.). Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.
- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.
- Scholars Research Library. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- BenchChem. (n.d.). Physicochemical properties of thiophene derivatives.
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
- PharmaTutor. (2012). Stability Testing of Pharmaceutical Products.
- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.
- Fisher Scientific. (n.d.). Methyle3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, 97%, Thermo Scientific.
- FMHACA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- ResearchGate. (n.d.). Degradation of heterocyclic sulfur compounds.
-
PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
- SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1.
- Chem-Impex. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
- CP Lab Safety. (n.d.). This compound, 95% Purity.
- Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
- Indagoo. (n.d.). 2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulfonyl]-, methyl ester.
- Labsolu. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
Sources
- 1. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxyla… [cymitquimica.com]
- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. japsonline.com [japsonline.com]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. humiditycontrol.com [humiditycontrol.com]
- 14. gmpsop.com [gmpsop.com]
"Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate" literature review and background
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, a substituted aminothiophene of interest in medicinal chemistry and drug discovery. Due to the limited specific literature on this compound, this guide synthesizes information from commercially available data, analogous chemical structures, and established synthetic methodologies to offer expert insights into its properties, potential synthesis, and applications.
Introduction: The Thiophene Scaffold in Drug Discovery
Thiophene and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with the added potential for hydrogen bonding and metabolic modulation through the sulfur atom. The 2-aminothiophene-3-carboxylate scaffold, in particular, is a versatile building block for constructing complex heterocyclic systems with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This compound (CAS: 175201-72-6) is a member of this important class of compounds. Its structure combines the reactive potential of the 3-aminothiophene-2-carboxylate core with the electronic and steric influence of an isopropylsulfonyl group at the 4-position. This unique combination suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents.
Physicochemical Properties and Structural Features
| Property | Value | Source |
| CAS Number | 175201-72-6 | [3][4][5] |
| Molecular Formula | C9H13NO4S2 | [3][5] |
| Molecular Weight | 263.33 g/mol | [3] |
| IUPAC Name | methyl 3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylate | [3] |
| Purity (typical) | ≥97% | [3] |
The key structural features of this molecule are:
-
A 2,3,4-trisubstituted thiophene ring: This highly functionalized core provides multiple points for further chemical modification.
-
A 3-amino group: This nucleophilic center is a key handle for derivatization, readily participating in reactions such as acylation, alkylation, and condensation to form fused heterocyclic systems.
-
A 2-methoxycarbonyl (methyl ester) group: This group can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other carboxylate-based transformations. It also influences the electronic properties of the thiophene ring.
-
A 4-isopropylsulfonyl group: This electron-withdrawing group significantly impacts the reactivity of the thiophene ring and the amino group. The sulfonyl moiety is a known pharmacophore that can engage in hydrogen bonding and improve the metabolic stability of drug candidates.[7][8][9]
Proposed Synthetic Pathways
While a specific, validated synthetic protocol for this compound has not been published in peer-reviewed literature, a plausible and efficient route can be proposed based on the well-established Gewald aminothiophene synthesis .[10][11][12][13] The Gewald reaction is a multicomponent condensation that provides a direct and versatile method for the preparation of polysubstituted 2-aminothiophenes.[10][12][13]
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis for the proposed synthesis of the target compound.
Detailed Proposed Synthesis via a Modified Gewald Reaction
This proposed pathway involves the condensation of an α-activated nitrile with elemental sulfur in the presence of a base.
Step 1: Synthesis of the α-activated nitrile precursor
The key starting material, methyl 2-cyano-3-(isopropylsulfonyl)propanoate, is not commercially available and would need to be synthesized. A plausible approach would be the Michael addition of isopropylsulfinic acid sodium salt to methyl 2-cyanoacrylate.
Step 2: The Gewald Condensation
The core of the synthesis is the Gewald reaction itself.
Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of methyl 2-cyano-3-(isopropylsulfonyl)propanoate (1.0 eq) in a suitable solvent such as ethanol, methanol, or dimethylformamide, add elemental sulfur (1.1 eq).
-
Addition of Base: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2-0.5 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 50 to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Rationale and Self-Validation
-
Causality of Experimental Choices: The choice of the Gewald reaction is based on its high efficiency and atom economy in constructing the 2-aminothiophene scaffold.[13] The use of a base is crucial to facilitate the initial Knoevenagel-type condensation and subsequent cyclization. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Self-Validating System: The progress of the reaction can be easily monitored by TLC. The identity and purity of the final product can be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis. The expected spectroscopic data would show characteristic peaks for the amino group, the methyl ester, the isopropyl group, and the thiophene ring protons.
Potential Applications in Drug Development
The structural features of this compound make it a promising scaffold for the development of various therapeutic agents.
As a Kinase Inhibitor Scaffold
The 2-aminothiophene core is a common feature in many kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site. The sulfonyl group can also form hydrogen bonds and contribute to the overall binding affinity and selectivity.[7] By decorating the amino group and the ester functionality, novel and potent inhibitors of various kinases (e.g., EGFR, VEGFR, PLK1) could be developed.[14]
Caption: Potential binding interactions with a kinase active site.
In the Synthesis of Fused Heterocyclic Systems
The bifunctional nature of the molecule (amino and ester groups) makes it an ideal precursor for the synthesis of thienopyrimidines, thienopyridines, and other fused heterocyclic systems. These scaffolds are present in a wide range of biologically active compounds with applications as CNS agents, cardiovascular drugs, and anti-infectives.
Conclusion and Future Perspectives
This compound is a promising but currently under-explored building block for medicinal chemistry. This guide has provided a detailed overview of its known properties and, by leveraging established chemical principles, has proposed a viable synthetic route and highlighted its potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents. The insights provided herein are intended to serve as a valuable resource for researchers embarking on such investigations.
References
-
Gernot A. Eller, Wolfgang Holzer. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. 2006; 11(5):371-376. [Link]
-
Thermo Fisher Scientific. Methyle3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, 97%. [Link]
-
PubMed. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. [Link]
-
ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
Atlantic Research Chemicals. This compound. [Link]
-
Taylor & Francis Online. Synthesis of poly-substituted thiophenes in the realm of sulfonylketenimines chemistry. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
Ingenta Connect. Synthesis of poly-substituted thiophenes in the realm of sulfonyl... [Link]
-
ACS Publications. Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. [Link]
-
Taylor & Francis Online. Synthesis of poly-substituted thiophenes in the realm of sulfonylketenimines chemistry. [Link]
-
SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]
-
JOCPR. In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. [Link]
-
ResearchGate. Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. [Link]
-
PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]
-
Beilstein Journals. One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. [Link]
-
ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]
-
PubMed. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]
-
Semantic Scholar. Application of Sulfonyl in Drug Design. [Link]
-
ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
- Google Patents. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. jocpr.com [jocpr.com]
- 3. Methyle3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]
- 4. This compound,175201-72-6-Amadis Chemical [amadischem.com]
- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 6. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxyla… [cymitquimica.com]
- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 10. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. tandfonline.com [tandfonline.com]
The Strategic Utility of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among the myriad of heterocyclic scaffolds, substituted thiophenes have garnered significant attention due to their versatile reactivity and their prevalence in a wide array of pharmaceuticals and functional materials. This guide focuses on a particularly valuable, yet specialized, building block: Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate .
With its unique arrangement of functional groups—a nucleophilic amine, an electrophilic ester, and a strongly electron-withdrawing isopropylsulfonyl group—this compound offers a remarkable platform for the synthesis of diverse and intricate molecular architectures. The strategic positioning of these functionalities on the thiophene ring imparts a distinct reactivity profile, making it a cornerstone for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are prominent cores in numerous kinase inhibitors. This guide will provide an in-depth exploration of its synthesis, reactivity, and its application as a pivotal intermediate in drug discovery and development.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value |
| CAS Number | 175201-72-6 |
| Molecular Formula | C₉H₁₃NO₄S₂ |
| Molecular Weight | 263.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically >95% |
The key structural feature of this molecule is the juxtaposition of an electron-donating amino group at the C3 position and two potent electron-withdrawing groups: the methyl ester at C2 and the isopropylsulfonyl group at C4. This electronic arrangement significantly influences the reactivity of both the thiophene ring and its substituents. The amino group, while a powerful ortho,para-director in electrophilic aromatic substitution, has its nucleophilicity tempered by the adjacent ester. The isopropylsulfonyl group, a strong meta-director, profoundly impacts the overall electron density of the ring, rendering it more susceptible to nucleophilic attack under certain conditions.
Synthesis of this compound: A Plausible Synthetic Approach
A likely precursor for this synthesis would be Methyl 4-(isopropylsulfonyl)-3-oxotetrahydrothiophene-2-carboxylate . The synthesis of similar 3-oxotetrahydrothiophene-2-carboxylates is well-documented and typically involves a Dieckmann condensation or related cyclization of an appropriate acyclic precursor.
The subsequent conversion of the 3-oxotetrahydrothiophene intermediate to the desired 3-aminothiophene is classically achieved through a reaction with hydroxylamine, followed by an in situ rearrangement and dehydration, a process that can be considered a variation of the Hinsberg thiophene synthesis.
Proposed Experimental Protocol:
Step 1: Synthesis of Methyl 4-(isopropylsulfonyl)-3-oxotetrahydrothiophene-2-carboxylate (Hypothetical Intermediate)
This intermediate could be synthesized through a multi-step sequence likely starting from commercially available materials. A potential route could involve the Michael addition of a thioglycolate derivative to an activated alkene bearing the isopropylsulfonyl moiety, followed by an intramolecular condensation.
Step 2: Synthesis of this compound
-
To a solution of Methyl 4-(isopropylsulfonyl)-3-oxotetrahydrothiophene-2-carboxylate in a suitable polar, inert solvent such as acetonitrile or N,N-dimethylformamide, is added hydroxylamine hydrochloride.
-
The reaction mixture is heated to reflux for several hours to facilitate the formation of the oxime intermediate and its subsequent rearrangement and aromatization.
-
Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography.
This proposed synthesis is based on the well-established conversion of 3-oxotetrahydrothiophenes to 3-aminothiophenes and represents a robust and logical approach to the target molecule.[1]
The Reactivity and Synthetic Utility of this compound
The true value of this building block lies in its versatile reactivity, which allows for the construction of a variety of complex heterocyclic systems. The presence of the amino and ester functionalities in a 1,2-relationship is particularly advantageous for the synthesis of fused pyrimidine rings.
Core Application: Synthesis of Thieno[2,3-d]pyrimidines
The most significant application of this compound is as a precursor to 5-(isopropylsulfonyl)thieno[2,3-d]pyrimidin-4-ones. This transformation is typically achieved through a cyclocondensation reaction with a one-carbon synthon, such as formamide or a derivative thereof.
The general reaction involves heating the aminothiophene with formamide, often at elevated temperatures. The reaction proceeds through an initial formation of a formamido intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the thieno[2,3-d]pyrimidin-4-one core.
This thieno[2,3-d]pyrimidin-4-one scaffold is a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The 4-oxo group can be readily converted to a 4-chloro substituent using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This chloro derivative is then a versatile electrophile for nucleophilic aromatic substitution reactions with various amines, anilines, or other nucleophiles, allowing for the introduction of diverse side chains to modulate biological activity.
Further Functional Group Manipulations
Beyond the construction of the thieno[2,3-d]pyrimidine system, the functional groups of this compound can undergo a variety of other transformations:
-
Acylation/Sulfonylation of the Amino Group: The 3-amino group can be readily acylated or sulfonylated to introduce a wide range of substituents.
-
Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives. It can also be reduced to the corresponding primary alcohol.
-
Reactions of the Thiophene Ring: While the electron-withdrawing groups deactivate the ring towards electrophilic substitution, the inherent reactivity of the thiophene nucleus can still be exploited under specific conditions.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The thieno[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A prominent example of a class of drugs that can be accessed through this chemistry are inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers. The general structure of many of these inhibitors features a substituted thieno[2,3-d]pyrimidine core that binds to the ATP-binding site of the kinase.
The synthesis of such inhibitors would proceed as follows:
-
Cyclocondensation: this compound is reacted with formamide to yield 5-(isopropylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one.
-
Chlorination: The resulting thienopyrimidinone is treated with a chlorinating agent (e.g., POCl₃) to give 4-chloro-5-(isopropylsulfonyl)thieno[2,3-d]pyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro derivative is then reacted with a desired amine (R-NH₂) to introduce the final side chain, yielding the target kinase inhibitor.
This modular synthetic strategy allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery. The isopropylsulfonyl group at the 5-position of the thieno[2,3-d]pyrimidine ring plays a crucial role in modulating the electronic properties of the heterocyclic system and can engage in key interactions within the kinase active site.
Conclusion: A Versatile and Indispensable Building Block
This compound stands out as a highly valuable and strategically important building block in organic synthesis. Its unique combination of functional groups facilitates the efficient construction of the thieno[2,3-d]pyrimidine scaffold, a core motif in a multitude of clinically relevant kinase inhibitors. The logical and predictable reactivity of this compound, coupled with the potential for diverse functionalization, makes it an indispensable tool for medicinal chemists and drug development professionals. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- Process for preparing thiophene derivatives. US Patent 4,847,386A, filed August 23, 1986, and issued July 11, 1989.
- Thiophene-carboxamides useful as inhibitors of protein kinases. WO Patent 2007/139816A3, filed May 23, 2007, and published January 17, 2008.
Sources
The Strategic Derivatization of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate: A Technical Guide for Medicinal Chemists
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 3-aminothiophene-2-carboxylate scaffold has emerged as a cornerstone for the development of novel therapeutics. Its inherent structural features, including a bioisosteric thiophene ring and strategically positioned functional groups, offer a versatile platform for molecular elaboration. This guide focuses on a particularly promising exemplar of this class: Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate . The introduction of the isopropylsulfonyl group at the 4-position imparts unique electronic and steric properties, creating a nuanced starting point for the exploration of chemical space. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis of this core, its potential derivatives and analogs, and the underlying strategic considerations for derivatization.
I. Synthesis of the Core Scaffold: A Gateway to Innovation
The efficient and scalable synthesis of the core molecule is paramount to any successful drug discovery campaign. The Gewald reaction, a multicomponent condensation, stands as a robust and widely adopted method for the construction of polysubstituted 2-aminothiophenes.[1][2][3] A plausible and adaptable synthetic route to this compound is proposed, drawing from established principles of the Gewald synthesis and related methodologies.
Proposed Synthetic Pathway
A likely synthetic approach involves the reaction of a β-keto sulfone with an activated nitrile in the presence of elemental sulfur and a base.
DOT Script for Synthesis Pathway
Caption: Proposed Gewald reaction for the synthesis of the core scaffold.
Experimental Protocol: A Representative Gewald Synthesis
The following is a generalized protocol based on known Gewald reaction conditions[1][4]:
-
To a stirred solution of 1-(isopropylsulfonyl)propan-2-one (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.2 eq).
-
Heat the reaction mixture to a gentle reflux (typically 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
The causality behind these choices lies in the mechanism of the Gewald reaction. The base catalyzes the initial Knoevenagel condensation between the β-keto sulfone and methyl cyanoacetate. The resulting adduct then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to yield the 3-aminothiophene product.[2]
II. Derivatization Strategies: Exploring the Chemical Space
The trifunctional nature of the core molecule provides three primary vectors for derivatization: the 3-amino group, the 2-carboxylate ester, and the 4-isopropylsulfonyl moiety. A systematic exploration of these functionalities can lead to a diverse library of analogs with a wide range of physicochemical and pharmacological properties.
A. Modifications of the 3-Amino Group: The Nucleophilic Hub
The 3-amino group is a key nucleophilic center, readily participating in a variety of bond-forming reactions.
The formation of amides and sulfonamides from the 3-amino group is a cornerstone of medicinal chemistry, often leading to compounds with improved biological activity and pharmacokinetic profiles.
-
N-Acylation: Reaction with a variety of acylating agents (acyl chlorides, anhydrides, or carboxylic acids with coupling agents) yields N-acyl derivatives. This modification can introduce a wide range of substituents, from simple alkyl and aryl groups to complex heterocyclic moieties.[5]
-
N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding N-sulfonylated derivatives. The resulting sulfonamides are known to be important pharmacophores in a variety of drug classes.[6][7]
| Derivative Class | Reagents | Key Considerations | Potential Impact on Properties |
| N-Acyl Derivatives | Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agents (e.g., EDC, HATU)[8][9] | Choice of coupling agent can be critical for sensitive substrates. | Introduces hydrogen bond acceptors/donors, modulates lipophilicity. |
| N-Sulfonyl Derivatives | Sulfonyl chlorides | Reaction is typically robust and high-yielding. | Can significantly alter electronic properties and introduce new binding interactions. |
DOT Script for N-Acylation Workflow
Caption: General workflow for the N-acylation of the core molecule.
While direct N-alkylation of 2-aminothiophenes can be challenging under mild conditions, modern catalytic methods have expanded the scope of this transformation.[10]
-
N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can yield mono- or di-alkylated products.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates can be employed to introduce aryl substituents.
These modifications can profoundly impact the basicity and steric profile of the nitrogen atom, influencing receptor binding and metabolic stability.
B. Transformations of the 2-Carboxylate Ester: A Handle for Bioisosteric Replacement
The methyl ester at the 2-position serves as a versatile handle for further functionalization, most commonly through its hydrolysis to the corresponding carboxylic acid.
Base- or acid-catalyzed hydrolysis of the methyl ester yields the carboxylic acid, which is a key intermediate for the synthesis of a wide array of amide derivatives.[11] Standard peptide coupling reagents can then be employed to couple this carboxylic acid with a diverse range of amines.[8][9]
| Derivative Class | Reagents | Key Considerations | Potential Impact on Properties |
| Carboxylic Acid | LiOH, NaOH, or HCl | Careful control of conditions to avoid side reactions. | Introduces a key acidic group for salt formation and polar interactions. |
| Amide Derivatives | Amines + Coupling agents (e.g., EDC, HOBt, HATU) | A vast library of commercially available amines allows for extensive SAR exploration. | Can introduce a wide range of functionalities, impacting solubility, permeability, and target engagement. |
DOT Script for Carboxylate Derivatization
Caption: Derivatization pathway for the 2-carboxylate group.
The carboxylic acid can also be converted into a variety of bioisosteric replacements, such as tetrazoles or acylsulfonamides, which can offer advantages in terms of metabolic stability and cell permeability.
C. Exploration of the 4-Isopropylsulfonyl Group: Modulating Electronics and Sterics
The isopropylsulfonyl group is a key determinant of the core's electronic and steric properties. While direct modification of the sulfonyl group can be challenging, variations can be introduced during the synthesis of the core molecule by starting with different β-keto sulfones.
The sulfonyl and sulfonamide moieties are prevalent in a wide range of biologically active compounds, and their SAR is often well-defined.[6][7][12]
-
Electronic Effects: The strongly electron-withdrawing nature of the sulfonyl group influences the electronics of the thiophene ring, which can impact its interaction with biological targets.
-
Steric Bulk: The size and shape of the alkyl or aryl substituent on the sulfonyl group can be critical for fitting into a binding pocket.
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.
By synthesizing analogs with different sulfonyl substituents (e.g., methylsulfonyl, phenylsulfonyl, cyclopropylsulfonyl), researchers can systematically probe the impact of these properties on biological activity.
III. Potential Therapeutic Applications and Future Directions
Derivatives of 3-aminothiophene have demonstrated a broad spectrum of pharmacological activities, suggesting that analogs of this compound could be promising candidates for a variety of therapeutic areas.
Potential Biological Activities of Derivatives
| Therapeutic Area | Rationale and Supporting Evidence |
| Anticancer | Thiophene derivatives have been investigated as inhibitors of various kinases, including VEGFR-2, and as antimitotic agents.[13][14][15] |
| Antibacterial | The sulfonamide moiety is a classic antibacterial pharmacophore, and numerous heterocyclic sulfonamides have shown potent antimicrobial activity.[6] |
| Anti-inflammatory | Certain 3-aminothiophene analogs have exhibited anti-inflammatory properties.[15][16] |
| CNS Disorders | The thiophene scaffold is present in several drugs acting on the central nervous system.[13][14] |
The systematic derivatization of the core molecule, guided by the principles outlined in this guide, will be crucial in identifying novel compounds with enhanced potency, selectivity, and drug-like properties. The future of drug discovery with this scaffold lies in the integration of rational design, efficient synthesis, and comprehensive biological evaluation.
IV. Conclusion
This compound represents a highly promising and versatile starting point for the development of novel therapeutic agents. Its strategic location of functional groups allows for a systematic and efficient exploration of chemical space. This guide has provided a comprehensive overview of the synthesis of this core molecule and has detailed a multitude of derivatization strategies. By leveraging the principles of medicinal chemistry and a deep understanding of structure-activity relationships, researchers can unlock the full potential of this privileged scaffold to address unmet medical needs.
References
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). Bioorganic Chemistry. [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules. [Link]
-
Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Structure–activity relationships for a new family of sulfonylurea herbicides. (2019). Pest Management Science. [Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2024). Archiv der Pharmazie. [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences. [Link]
-
Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. (2022). Nature Communications. [Link]
-
Sulfonylation of substituted pyridines and other aza‐heterocycles,... (n.d.). ResearchGate. [Link]
-
Direct C–H-sulfonylation of 6-membered nitrogen-heteroaromatics. (n.d.). ResearchGate. [Link]
-
Gewald reaction. (n.d.). Wikipedia. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Synlett. [Link]
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (n.d.).
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.).
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2002). Helvetica Chimica Acta. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
Development of C-H Insertion on Sulfonyl Compounds. (n.d.). American Chemical Society. [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
- Process for preparing thiophene derivatives. (n.d.).
-
Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance. [Link]
-
Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2024). JACS Au. [Link]
-
Synthesis of thiophene and Their Pharmacological Activity. (2023). International Journal of Pharmaceutical Research and Applications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2015). Tetrahedron Letters. [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Chemixl. [Link]
-
Thiophene-2-carboxylic acid. (n.d.). Wikipedia. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. [Link]
-
Therapeutic importance of synthetic thiophene. (2016). Journal of Taibah University Medical Sciences. [Link]
-
Schematic showing the three principal derivatization pathways... (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). International Journal of Pharmacy and Biological Sciences. [Link]
-
Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of N-functionalized 3-Aminothiophenes. (n.d.). ResearchGate. [Link]
-
A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (2011). Zeitschrift für Naturforschung B. [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. [Link]
-
New Methodology for the N-alkylation of 2-amino-3-acylthiophenes. (2011). Organic Letters. [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Journal of Analytical Science and Technology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
Methodological & Application
The Strategic Application of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate in the Synthesis of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
Introduction: Unlocking the Potential of a Versatile Thiophene Building Block
In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic scaffolds are paramount to the discovery of novel therapeutic agents. Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a highly functionalized thiophene derivative poised to serve as a cornerstone in the construction of complex, biologically active molecules. Its unique arrangement of a nucleophilic amine, an electrophilic ester, and a sterically demanding, electron-withdrawing isopropylsulfonyl group offers a versatile platform for generating molecular diversity. This guide provides an in-depth exploration of its application, focusing on the synthesis of thieno[3,2-d]pyrimidines, a class of compounds renowned for their potent inhibitory activity against various protein kinases implicated in cancer and other diseases.[1][2][3]
The thieno[3,2-d]pyrimidine core is a bioisostere of purine, enabling it to effectively compete for the ATP-binding sites of numerous kinases.[1] The strategic incorporation of the isopropylsulfonyl moiety at the 4-position of the initial thiophene ring is anticipated to confer specific steric and electronic properties to the final compounds, potentially enhancing their selectivity and pharmacokinetic profiles.
Core Synthetic Strategy: A Multi-Step Approach to Bioactive Thieno[3,2-d]pyrimidines
The primary application of this compound lies in its role as a precursor for the synthesis of 4-substituted thieno[3,2-d]pyrimidines. The general workflow involves a three-stage process:
-
Cyclization: Formation of the pyrimidinone ring through condensation with a one-carbon source.
-
Activation: Chlorination of the pyrimidinone to generate a reactive 4-chloro-thieno[3,2-d]pyrimidine intermediate.
-
Diversification: Nucleophilic aromatic substitution at the C4-position to introduce a variety of side chains, thereby modulating the biological activity.
This strategic pathway allows for the late-stage introduction of diverse chemical functionalities, making it highly amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
Below is a visual representation of this synthetic workflow:
Caption: General synthetic workflow from the starting thiophene to target compounds.
Application Protocol: Synthesis of a Novel 4-Morpholino-7-(isopropylsulfonyl)thieno[3,2-d]pyrimidine as a Potential PI3K Inhibitor
This protocol details the synthesis of a specific thieno[3,2-d]pyrimidine derivative, 4-morpholino-7-(isopropylsulfonyl)thieno[3,2-d]pyrimidine, a scaffold known to exhibit inhibitory activity against phosphatidylinositol 3-kinases (PI3K).[2][4][5] The morpholine moiety is a common feature in many PI3K inhibitors, where it often forms a crucial hydrogen bond in the hinge region of the kinase's active site.[4]
Step 1: Cyclization to form 7-(isopropylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one
The initial step involves the condensation of the aminothiophene with formamide, which serves as both the reagent and the solvent, to construct the pyrimidinone ring. This is a classic and widely used method for the synthesis of such fused pyrimidinones.[6][7]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add an excess of formamide (approximately 10-20 volumes).
-
Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 7-(isopropylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Rationale: The high temperature facilitates the cyclization reaction, where the amino group of the thiophene attacks the formamide carbon, followed by elimination of ammonia and subsequent ring closure with the ester group. The bulky isopropylsulfonyl group is not expected to significantly interfere with this intramolecular process.
Step 2: Chlorination to form 4-Chloro-7-(isopropylsulfonyl)thieno[3,2-d]pyrimidine
The hydroxyl group of the pyrimidinone is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[8][9]
Protocol:
-
To a round-bottom flask, add 7-(isopropylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 volumes).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline.[8]
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or an alternative base.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-7-(isopropylsulfonyl)thieno[3,2-d]pyrimidine.
Rationale: The catalytic amount of DMF or an aniline derivative forms a Vilsmeier-Haack reagent with POCl₃, which is a more reactive chlorinating agent. This facilitates the conversion of the pyrimidinone to the 4-chloro derivative.
Step 3: Nucleophilic Aromatic Substitution with Morpholine
The final step involves the displacement of the chloro group with morpholine to yield the target compound. This is a standard SₙAr reaction.[10][11]
Protocol:
-
In a sealed tube or microwave vial, dissolve 4-Chloro-7-(isopropylsulfonyl)thieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol, acetonitrile, or DMF.
-
Add morpholine (1.5-2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C for 4-12 hours, or perform the reaction under microwave irradiation for a shorter duration.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield 4-Morpholino-7-(isopropylsulfonyl)thieno[3,2-d]pyrimidine.
Rationale: The electron-withdrawing nature of the fused thiophene ring and the pyrimidine nitrogen atoms activate the C4-position for nucleophilic attack by the amine. The base is required to neutralize the HCl generated during the reaction.
Data Summary
The following table provides expected data for the synthesized compounds. Actual values should be determined experimentally.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 7-(isopropylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one | C₉H₁₀N₂O₃S₂ | 274.32 | 75-85 | Off-white solid |
| 4-Chloro-7-(isopropylsulfonyl)thieno[3,2-d]pyrimidine | C₉H₉ClN₂O₂S₂ | 292.76 | 60-75 | Pale yellow solid |
| 4-Morpholino-7-(isopropylsulfonyl)thieno[3,2-d]pyrimidine | C₁₃H₁₇N₃O₃S₂ | 343.43 | 70-90 | White solid |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of medicinally relevant thieno[3,2-d]pyrimidines. The presented protocols provide a robust pathway to access novel compounds with potential as kinase inhibitors. The presence of the isopropylsulfonyl group offers a unique handle for modulating the physicochemical and biological properties of the final molecules. Further diversification at the C4-position with a wide range of amines and other nucleophiles can lead to the discovery of potent and selective inhibitors for various therapeutic targets.
References
- Snégaroff, K., Lassagne, F., Bentabed-Ababsa, G., & Mongin, F. (2009).
- Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(8), 1461-1476.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & Oh, C. H. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332.
- Cho, N. S., Kang, S. K., & Kim, H. K. (1998). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakhak Hoechi, 42(4), 366-373.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & Oh, C. H. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332.
- Al-Otaibi, A. M., Al-Zahrani, A. S., Al-Ghamdi, A. A., & El-Emam, A. A. (2020). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 25(23), 5723.
- Marchaland, A., Giraud, F., Lassagne, F., Rault, S., & Mongin, F. (2007). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. Molecules, 18(4), 4487-509.
- El-Kashef, H. S., El-Emary, T. I., & Rault, S. (2009). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones.
- Al-Otaibi, A. M., Al-Zahrani, A. S., Al-Ghamdi, A. A., & El-Emam, A. A. (2020). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 25(23), 5723.
- Prim, D., Giraud, F., Rault, S., & Mongin, F. (2012). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions reported by Hull and Sanford. Tetrahedron Letters, 53(34), 4493-4496.
- Lavecchia, A., Di Giovanni, C., & Novellino, E. (2012). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 55(17), 7626-7637.
- Cohen, A., Al-Saleh, M., Penard, E., Fraisse, L., & Logé, C. (2022).
- Seley-Radtke, K. L., & Yates, M. K. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(1), 634-637.
- Folkes, A. J., & Ward, R. A. (2014). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
- Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 385-390.
- Wang, Y., Zhang, Y., Li, Y., Chen, Y., Liu, Y., & Deng, X. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 279, 116649.
- N/A. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252, 022091.
- Marchaland, A., Giraud, F., Lassagne, F., Rault, S., & Mongin, F. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487-509.
- El-Metwaly, N. M., & Rateb, N. M. (2023).
- Fan, M., Li, Y., Wang, Y., Zhang, Y., Liu, Y., & Deng, X. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955.
- Reddy, G. S., & Kumar, A. (2018). Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. ChemistrySelect, 3(32), 9239-9242.
- Patel, D., & Patel, K. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 856-862.
- Mosslemin, M. H., & Mashreghi, M. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry, 28(1), 355-360.
- Koutentis, P. A., & Loizou, G. (2018). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 14, 1826-1833.
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have, therefore, emerged as a significant class of modern therapeutics.[1]
The 3-aminothiophene-2-carboxylate core, a privileged scaffold in medicinal chemistry, has proven to be a versatile starting point for the development of potent and selective kinase inhibitors.[1][3][4] This application note focuses on a representative member of this class, Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate , to illustrate its potential as a foundational structure for generating novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and evaluation, and discuss the critical aspects of structure-activity relationship (SAR) studies.
The structural hallmark of this scaffold is the thiophene ring, which is bioisosteric to a phenyl ring but with distinct electronic properties. The amino group at the 3-position and the carboxylate at the 2-position serve as key handles for chemical modification, allowing for the exploration of diverse chemical space to achieve desired potency and selectivity against specific kinase targets.[5] The isopropylsulfonyl group at the 4-position is introduced as a variable substituent to probe its influence on target engagement and pharmacokinetic properties.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most small molecule kinase inhibitors, including those derived from the aminothiophene scaffold, are classified as Type I inhibitors.[2] They function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site.[2] The aminothiophene core can be elaborated with various functional groups that form key hydrogen bonds and van der Waals interactions with the amino acid residues lining the ATP-binding pocket, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways.[6] The specific interactions and the resulting inhibitory potency and selectivity are highly dependent on the nature and orientation of the substituents on the thiophene ring.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its analogs can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted aminothiophenes.[7][8]
Step 1: Synthesis of a β-ketoester Precursor The synthesis typically begins with the formation of a β-ketoester containing the desired sulfonyl group. This can be achieved through various condensation reactions.
Step 2: Gewald Aminothiophene Synthesis The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate β-ketoester (1 equivalent), elemental sulfur (1.1 equivalents), and a cyano-active methylene compound such as methyl cyanoacetate (1 equivalent) in a suitable solvent like ethanol or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (typically 70-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 4-8 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Rationale: The Gewald reaction provides a convergent and efficient route to the desired 2-aminothiophene core. The choice of starting materials allows for the introduction of various substituents at the 3-, 4-, and 5-positions of the thiophene ring, facilitating the generation of a library of analogs for SAR studies.
Diagram: Synthetic Workflow
Caption: A streamlined workflow for an ELISA-based in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the lead compound to improve its potency, selectivity, and drug-like properties. [9][10][11]For the this compound scaffold, modifications can be systematically made at several positions.
Key Positions for Modification:
-
3-Amino Group: The amino group is a key site for derivatization. Acylation or reaction with various electrophiles can introduce substituents that can interact with the hinge region of the kinase, a critical area for inhibitor binding. [5]* 4-Position (Isopropylsulfonyl Group): The nature of the substituent at this position can significantly impact selectivity and physicochemical properties. Exploring a range of electron-donating and electron-withdrawing groups, as well as groups of varying steric bulk, can help to fine-tune the inhibitor's profile. [10]* 2-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. [9][12]These modifications can alter the compound's solubility, cell permeability, and potential for new interactions within the active site.
-
5-Position: Although unsubstituted in the parent scaffold, this position can be functionalized to further probe the topology of the kinase active site.
Data Presentation: Exemplary SAR Table
The results of SAR studies are typically summarized in a table to allow for easy comparison of the inhibitory activities of the synthesized analogs.
| Compound | R1 (at 3-amino) | R2 (at 4-position) | R3 (at 2-carboxylate) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| 1 | H | -SO2iPr | -OCH3 | 500 | >10,000 |
| 2 | -C(O)Ph | -SO2iPr | -OCH3 | 50 | 5,000 |
| 3 | H | -CH3 | -OCH3 | 800 | >10,000 |
| 4 | H | -SO2iPr | -OH | 450 | 8,000 |
| 5 | H | -SO2iPr | -NHBn | 200 | 6,500 |
Interpretation: This hypothetical data suggests that acylation of the 3-amino group (Compound 2) significantly improves potency for Kinase X. Modification of the 4-position from isopropylsulfonyl to a methyl group (Compound 3) has a minor negative impact on potency. Conversion of the ester to a carboxylic acid (Compound 4) or an amide (Compound 5) can also modulate activity.
Cellular Assays and Downstream Signaling
Following the identification of potent and selective inhibitors in biochemical assays, it is essential to evaluate their activity in a cellular context.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the anti-proliferative effects of test compounds. [13]
-
Cell Seeding: Seed cancer cells known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50).
Rationale: This assay provides evidence that the compound's biochemical activity translates into a desired biological effect in a cellular environment.
Diagram: Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by an aminothiophene-based inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the provided protocols offer a roadmap for their synthesis and evaluation. Through systematic SAR studies and subsequent cellular characterization, this scaffold can be optimized to yield potent and selective kinase inhibitors with therapeutic potential.
References
-
Discovery of Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent and Selective Polo-like Kinase 1 (PLK1) Inhibitor for Combating Hepatocellular Carcinoma. (2020). ResearchGate. [Link]
-
Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. (2020). PubMed. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]
-
2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). PubMed. [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]
-
Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. (2014). PubMed. [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (n.d.). PubMed. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central. [Link]
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PubMed Central. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications. [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). ResearchGate. [Link]
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (n.d.). PubMed. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (n.d.). MDPI. [Link]
- Process for preparing thiophene derivatives. (n.d.).
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. [Link]
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate in the Synthesis of Heterocyclic Compounds
For inquiries, please contact: Gemini, Senior Application Scientist Google Research
Abstract
Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a highly functionalized and versatile building block in synthetic organic chemistry.[1][2] Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, particularly fused ring systems of medicinal interest. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the synthesis of thieno[3,2-d]pyrimidines and pyrazolo[4,3-d]thieno[3,2-b]pyridines. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices and methods for ensuring the integrity of the results.
Introduction: The Strategic Advantage of the Starting Reagent
The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives often exhibit a wide spectrum of biological activities.[3][4] this compound offers a strategic advantage for the construction of complex heterocyclic systems due to the orthogonal reactivity of its functional groups. The amino group serves as a potent nucleophile, while the methyl ester can be readily transformed or involved in cyclization reactions. The isopropylsulfonyl group acts as a strong electron-withdrawing group, influencing the regioselectivity of reactions and often contributing to the biological activity of the final products. This combination allows for a modular and efficient approach to the synthesis of novel chemical entities with potential therapeutic applications.
Synthesis of Thieno[3,2-d]pyrimidines: A Gateway to Bioactive Molecules
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][5][6] The title compound serves as an excellent starting material for the construction of this important scaffold.
Experimental Protocol: Synthesis of Methyl 4-(isopropylsulfonyl)-7-oxo-6,7-dihydro-5H-thieno[3,2-d]pyrimidine-2-carboxylate
This protocol details the initial and crucial cyclization step to form the thieno[3,2-d]pyrimidine core.
Materials:
-
This compound
-
Formamide
-
Ice-water bath
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Cyclization: Add an excess of formamide (10-15 eq) to the flask. Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Product Collection: The precipitated solid is collected by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with copious amounts of cold water to remove any residual formamide. Dry the product under vacuum to obtain the crude thieno[3,2-d]pyrimidin-4(3H)-one. The crude product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Rationale for Experimental Choices:
-
Formamide: Serves as both the solvent and the source of the one-carbon unit required for the formation of the pyrimidine ring. The high temperature is necessary to drive the condensation and subsequent cyclization.
-
Ice-Water Work-up: The product is insoluble in water, allowing for a simple and efficient isolation by precipitation upon quenching the reaction mixture in ice water.
Subsequent Functionalization: Chlorination and Nucleophilic Substitution
The resulting thieno[3,2-d]pyrimidin-4(3H)-one can be readily converted to the corresponding 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[8] This chlorinated intermediate is a versatile electrophile for a variety of nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities at the 4-position of the thieno[3,2-d]pyrimidine core.[9] This is a key step in building libraries of compounds for structure-activity relationship (SAR) studies.[10]
Workflow for Thieno[3,2-d]pyrimidine Synthesis and Diversification
Caption: Synthesis and diversification of the thieno[3,2-d]pyrimidine scaffold.
Synthesis of Pyrazolo[4,3-d]thieno[3,2-b]pyridines: Accessing Novel Fused Systems
The strategic placement of functional groups in this compound also allows for the synthesis of more complex, multi-ring heterocyclic systems such as pyrazolo[4,3-d]thieno[3,2-b]pyridines. These scaffolds are of interest in drug discovery due to their structural rigidity and potential for diverse biological interactions.[11][12][13]
Experimental Protocol: Synthesis of a Thieno[3,2-b]pyridine Intermediate
This protocol describes the construction of a thieno[3,2-b]pyridine core, which can then be further elaborated to the desired pyrazolo-fused system.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture at 120-130 °C for 1 hour.
-
Cyclization: Add diphenyl ether as a high-boiling solvent and heat the mixture to reflux (approximately 250 °C) for 30 minutes.
-
Work-up and Isolation: Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent like ethanol to yield the corresponding ethyl 4-hydroxy-thieno[3,2-b]pyridine-5-carboxylate derivative.
Rationale for Experimental Choices:
-
Diethyl ethoxymethylenemalonate: This reagent provides the three-carbon unit necessary for the formation of the pyridine ring.
-
Two-Step Heating: The initial lower temperature allows for the condensation reaction between the amino group and the ethoxymethylene group. The subsequent high-temperature reflux in diphenyl ether facilitates the thermal cyclization to form the pyridine ring.
Logical Progression to Pyrazolo[4,3-d]thieno[3,2-b]pyridines
The thieno[3,2-b]pyridine intermediate can be converted into the final pyrazolo-fused product through a series of standard transformations. This typically involves conversion of the 4-hydroxy group to a leaving group (e.g., a chloro group), followed by reaction with hydrazine to form a hydrazinyl intermediate, which can then be cyclized to form the pyrazole ring.
Caption: A plausible synthetic route to pyrazolo[4,3-d]thieno[3,2-b]pyridines.
Data Summary and Validation
The following table provides representative data for the key transformations described in this guide. Researchers should expect yields in these ranges under optimized conditions.
| Product | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| Thieno[3,2-d]pyrimidin-4(3H)-one | Formamide | Formamide | 150-160 °C | 75-90 |
| 4-Chloro-thieno[3,2-d]pyrimidine | POCl₃ | Toluene (or neat) | Reflux | 80-95 |
| Thieno[3,2-b]pyridine Intermediate | Diethyl ethoxymethylenemalonate | Diphenyl ether | Reflux (~250 °C) | 60-75 |
Trustworthiness and Self-Validation: To ensure the validity of these protocols, it is imperative that each step is monitored and each product is thoroughly characterized.
-
Reaction Monitoring: TLC is an effective tool for monitoring the consumption of starting materials and the formation of products.
-
Structural Elucidation: The structure and purity of all intermediates and final products should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis. The expected spectroscopic data for these classes of compounds are well-documented in the chemical literature, providing a reliable basis for comparison.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols and synthetic strategies outlined in this guide provide a solid foundation for the efficient construction of thieno[3,2-d]pyrimidines and pyrazolo[4,3-d]thieno[3,2-b]pyridines. By leveraging the unique reactivity of this building block, researchers can readily access novel molecular scaffolds for evaluation in drug discovery programs.
References
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC.
- Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. (2013). PubMed.
- Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles. (n.d.).
- Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and rel
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). PMC.
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). PubMed.
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). PubMed Central.
- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. (2013). PubMed.
- Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2013). ChemInform.
- 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.).
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PMC.
- The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (n.d.). ScienceDirect.
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
- Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. (n.d.).
- Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-pl
- Methyl 3-amino-4-(isopropylsulfonyl)-thiophene-2-carboxylate. (n.d.).
- methyl 3-amino-4-(isopropylsulphonyl)
- Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs. (n.d.). Benchchem.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI.
- Methyl 3-amino-4-methylthiophene-2-carboxyl
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC.
- Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4. (n.d.). Sigma-Aldrich.
- Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl
- Methyl 3-Amino-4-methylthiophene-2-carboxyl
- Methyl 3-amino-4-methylthiophene-2-carboxyl
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxyla… [cymitquimica.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemixl.com [chemixl.com]
- 5. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sci-hub.ru [sci-hub.ru]
Application Notes and Protocols for N-Acylation of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Acylated Thiophenes
Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a highly functionalized heterocyclic compound. The thiophene core is a key structural motif in numerous pharmaceuticals, and the specific arrangement of an amino group, a carboxylate, and a sulfonyl group makes it a valuable scaffold for medicinal chemistry.[1][2] The N-acylation of the 3-amino group is a critical transformation, enabling the introduction of a wide array of side chains and the synthesis of libraries of amide derivatives for structure-activity relationship (SAR) studies. These derivatives are pivotal in the development of novel therapeutic agents, ranging from local anesthetics to targeted enzyme inhibitors.[2][3]
The electronic nature of the starting material presents a unique chemical challenge. The presence of two strong electron-withdrawing groups—the isopropylsulfonyl at the 4-position and the methyl carboxylate at the 2-position—significantly decreases the nucleophilicity of the 3-amino group. This deactivation means that standard acylation conditions may be sluggish or ineffective, necessitating more forcing conditions or specialized catalytic systems.[4] This guide provides detailed protocols and the underlying chemical principles for achieving successful N-acylation of this challenging substrate.
Chemical Profile of the Starting Material
A clear understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 175201-72-6 | [5] |
| Molecular Formula | C₉H₁₃NO₄S₂ | [5] |
| Molecular Weight | 263.34 g/mol | [5] |
| Appearance | Typically an off-white to yellow solid | - |
| Key Hazards | Irritant | [5] |
Reaction Mechanism and Strategic Considerations
The N-acylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).
Due to the reduced nucleophilicity of the amino group in this compound, several strategies can be employed to facilitate the reaction:
-
Use of Highly Reactive Acylating Agents: Acyl chlorides and anhydrides are common choices as they are highly electrophilic.
-
Addition of a Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated when using acyl chlorides, driving the reaction to completion. Pyridine can serve as both a base and a nucleophilic catalyst.
-
Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic amine.[4]
-
Elevated Temperatures: Heating the reaction mixture can provide the necessary activation energy to overcome the reduced reactivity of the amine.[4]
Below is a diagram illustrating the general workflow for the N-acylation process.
Caption: General experimental workflow for N-acylation.
Detailed Experimental Protocols
Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Acyl chlorides are corrosive and react with moisture; handle with care.
Protocol 1: Standard Acylation using Acyl Chloride with Pyridine
This protocol is a robust starting point for a wide range of acyl chlorides. Pyridine acts as both a base and a solvent.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 eq)
-
Anhydrous Pyridine
-
Dichloromethane (DCM) or Toluene for work-up
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous pyridine to dissolve the starting material. A concentration of 0.2-0.5 M is a good starting point. Stir the solution until all solid has dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., to 50-60 °C) can be applied.[4]
-
Work-up: a. Once the reaction is complete, dilute the mixture with dichloromethane. b. Carefully wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Acylation for Less Reactive Partners
This protocol is recommended when using less reactive acylating agents or when Protocol 1 fails to proceed to completion.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or anhydride (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Work-up reagents as listed in Protocol 1
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the thiophene starting material (1.0 eq), anhydrous DCM or toluene, and DMAP (0.1 eq).[4]
-
Addition of Base: Add triethylamine or DIPEA (1.5 eq) to the mixture and stir.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition of Acylating Agent: Add a solution of the acyl chloride or anhydride (1.2 eq) in a small amount of the reaction solvent dropwise.
-
Reaction & Monitoring: Allow the reaction to proceed at room temperature or with heating (e.g., 60-90 °C in toluene) as needed.[4] Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1. Note that the 1 M HCl wash will also remove DMAP and any remaining TEA/DIPEA.
Comparative Summary of Protocols
| Parameter | Protocol 1 (Pyridine) | Protocol 2 (DMAP-Catalyzed) |
| Base | Pyridine (Solvent & Base) | TEA or DIPEA |
| Catalyst | None (Pyridine can be catalytic) | 4-Dimethylaminopyridine (DMAP) |
| Typical Solvents | Pyridine | DCM, Toluene |
| Temperature | 0 °C to 60 °C | 0 °C to 90 °C |
| Best Suited For | Reactive acyl chlorides | Less reactive acylating agents, sluggish reactions |
| Key Advantage | Simpler setup, fewer reagents | Higher reactivity, broader substrate scope |
Troubleshooting and Field Insights
-
Low Yield/No Reaction: The primary cause is the low nucleophilicity of the amine. Switch to Protocol 2, increase the temperature, or use a more reactive acylating agent (e.g., move from an anhydride to the corresponding acyl chloride). Ensure all reagents and solvents are anhydrous, as water will consume the acylating agent.
-
Multiple Products: The ester group could potentially be susceptible to hydrolysis or transesterification under harsh basic or acidic conditions, though this is less likely under the described protocols. If side reactions are observed on the thiophene ring, milder conditions using peptide coupling agents (e.g., HATU, HOBt/EDC) with a carboxylic acid instead of an acyl chloride may be a viable alternative.
-
Poor Solubility: The starting material or product may have limited solubility.[4] Toluene or DMF can be used as alternative solvents for reactions requiring higher temperatures, but their removal during work-up is more difficult.
Mechanism Visualization
The following diagram illustrates the catalytic role of DMAP in activating the acylating agent.
Caption: Catalytic cycle of DMAP in N-acylation.
References
-
Reddit discussion on acylation of N-Aryl systems. Available at: [Link]
- Google Patents. (1988). Process for preparing thiophene derivatives. US4847386A.
-
3B Scientific (Wuhan) Corp. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Available at: [Link]
-
Sonal Plasrub Industries. Methyl 3-Amino-4-methylthiophene-2-carboxylate. Available at: [Link]
- Google Patents. (2003). Method of friedel-crafts acylation of anilides. EP1359141A1.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Available at: [Link]
-
Sanz, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1933-1936. Available at: [Link]
-
Nikpassand, M., & Zare, A. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry: An Indian Journal, 9(5), 184-187. Available at: [Link]
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Available at: [Link]
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]
- Google Patents. (1959). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. DE1055007B.
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
Introduction: The Strategic Value of the Functionalized Thiophene Core
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its electronic properties and ability to act as a bioisostere for phenyl groups. Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate represents a highly functionalized and versatile building block. The strategic placement of an amino group, a sulfonyl moiety, and a carboxylate ester on the thiophene core offers multiple handles for chemical modification. The electron-donating amino group and the electron-withdrawing sulfonyl and ester groups create a unique electronic environment that influences the reactivity of the thiophene ring.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of such complex heterocyclic systems. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, tolerating a wide range of functional groups. This guide provides detailed protocols and technical insights into the application of key palladium-catalyzed cross-coupling methods for the further derivatization of this compound, enabling researchers to explore and expand the chemical space around this valuable core.
PART 1: Buchwald-Hartwig Amination for N-Arylation and N-Alkylation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides or pseudohalides.[1][2] In the context of our target molecule, the primary amino group at the C3 position is an excellent handle for introducing aryl, heteroaryl, or alkyl substituents. This reaction is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.
Scientific Rationale and Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[3] Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical; sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often employed to promote both the oxidative addition and the final reductive elimination steps.[2][4] The base plays a crucial role in deprotonating the amine, and its strength must be carefully chosen to avoid side reactions.
Sources
Topic: A Proposed Scale-Up Synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a substituted aminothiophene derivative of interest as a versatile building block in medicinal chemistry and materials science.[1][2] Its synthesis on a laboratory scale presents challenges related to regioselectivity and functional group tolerance, which are magnified during scale-up. This document outlines a proposed two-part synthetic strategy designed for robust, scalable production. The procedure first employs the highly reliable Gewald aminothiophene synthesis to construct the core heterocyclic structure, followed by a regioselective sulfonylation to install the key isopropylsulfonyl moiety.[3][4] This guide provides detailed, step-by-step protocols, discusses critical process parameters for scaling, outlines necessary safety precautions, and includes methods for analytical characterization of the final product.
Strategic Overview & Retrosynthetic Analysis
The synthesis of highly substituted thiophenes for pharmaceutical applications requires a strategy that is not only high-yielding but also reproducible, cost-effective, and safe at scale.[5] The target molecule, this compound, presents a specific challenge: the installation of a sulfonyl group at the C4 position of a 3-aminothiophene-2-carboxylate system.
A direct, one-pot construction is complicated by the lack of readily available starting materials containing the required isopropylsulfonyl group in a format suitable for classic thiophene cyclizations. Therefore, a two-stage linear synthesis is proposed as the most logical and controllable pathway for scale-up.
Retrosynthetic Approach:
The proposed strategy involves disconnecting the C-S bond of the sulfonyl group, identifying Methyl 3-aminothiophene-2-carboxylate (2) as a key intermediate. This intermediate is a well-known compound that can be synthesized via the established Gewald reaction from simple, commercially available precursors: methyl cyanoacetate, elemental sulfur, and a suitable ketone or aldehyde equivalent, in this case, acetaldehyde, which will yield the desired 5-unsubstituted thiophene after an in-situ oxidation/aromatization step.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Scale-Up Synthesis of Methyl 3-Aminothiophene-2-carboxylate (Intermediate 2)
The Gewald reaction is a multicomponent reaction that provides efficient, one-pot access to 2-aminothiophenes, making it ideal for industrial applications.[6][7] The mechanism proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[8][9]
Caption: Overall experimental workflow for the two-part synthesis.
Process Safety Assessment
Scaling up chemical syntheses requires a rigorous assessment of potential hazards.
-
Gewald Reaction (Part I):
-
Hazard: The initial Knoevenagel condensation is exothermic. Uncontrolled addition of the morpholine catalyst can lead to a runaway reaction.
-
Mitigation: Use a jacketed reactor for precise temperature control. Add the catalyst slowly and monitor the internal temperature continuously.
-
Hazard: The reaction may produce trace amounts of hydrogen sulfide (H₂S).
-
Mitigation: Conduct the reaction in a well-ventilated fume hood or reactor bay equipped with an H₂S sensor. Vent the reactor through a scrubber containing a bleach or caustic solution.
-
-
Sulfonylation (Part II):
-
Hazard: Isopropylsulfonyl chloride is highly corrosive, toxic, and reacts violently with water. [17, 22]
-
Mitigation: Handle only in a dry, inert atmosphere (e.g., under nitrogen). Use appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. [14] Ensure an emergency shower and eyewash station are immediately accessible.
-
Hazard: The reaction with pyridine and the subsequent acidic quench are exothermic.
-
Mitigation: Perform additions at reduced temperatures (0-5°C) and at a controlled rate.
-
Hazard: Dichloromethane is a volatile and regulated solvent.
-
Mitigation: Use closed systems to minimize emissions. Handle in a well-ventilated area.
-
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using a suite of analytical techniques.
| Analysis | Intermediate (2) | Final Product (1) | Purpose |
| ¹H NMR | Confirm structure, absence of starting materials. | Confirm structure and regiochemistry of sulfonyl group. | Structural Elucidation |
| ¹³C NMR | Confirm carbon framework. | Confirm carbon framework. | Structural Elucidation |
| Mass Spec (MS) | Confirm molecular weight (m/z = 157.19). | Confirm molecular weight (m/z = 263.34). | Identity Confirmation |
| HPLC | Purity assessment (>97%). | Purity assessment (>98%). | Purity & Quality Control |
| Melting Point | Literature comparison. | Characterization of new batch. | Physical Property Check |
References
-
Gewald reaction - Wikipedia. Available at: [Link]
-
Gewald Reaction - Organic Chemistry Portal. Available at: [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]
-
Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3-amino-2-thiophene carboxylate esters from alkynenitriles. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
- Google Patents. US4847386A - Process for preparing thiophene derivatives.
-
Fisher Scientific. This compound, 97%, Thermo Scientific. Available at: [Link]
-
Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Available at: [Link]
-
NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]
- Google Patents. WO2009006066A2 - Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
-
Shree Ganesh Remedies Limited. Methyl 3-Amino-4-methylthiophene-2-carboxylate. Available at: [Link]
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]
- Google Patents. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid...
-
Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Available at: [Link]
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. chemixl.com [chemixl.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. rroij.com [rroij.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate" purification techniques (chromatography, crystallization)
Introduction
Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is paramount to ensure the desired efficacy, safety, and quality of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound using two primary laboratory techniques: silica gel column chromatography and recrystallization. The choice between these methods, or their sequential use, is dictated by the impurity profile of the crude material.
The inherent structural characteristics of the target molecule, namely the presence of a polar amino group, a moderately polar ester, and a highly polar sulfonyl group, alongside a nonpolar thiophene ring and isopropyl group, present a unique purification challenge. This guide will delve into the rationale behind the selection of appropriate conditions and solvents to achieve high purity.
Part 1: Purification by Silica Gel Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For "this compound," silica gel is the preferred stationary phase due to the polar nature of the functional groups.
Causality Behind Experimental Choices
The selection of an appropriate eluent system is critical for successful separation. A solvent system that is too polar will result in the rapid elution of all components with poor separation. Conversely, a nonpolar solvent system will lead to strong retention of the polar target compound on the silica gel, resulting in excessively long elution times and poor recovery. Therefore, a gradient elution, starting with a less polar solvent system and gradually increasing polarity, is often the most effective approach.[3] This allows for the initial elution of nonpolar impurities, followed by the target compound, and finally, any highly polar byproducts.
A common and effective eluent system for aminothiophene derivatives is a mixture of hexanes and ethyl acetate.[3] Hexane, a nonpolar solvent, interacts weakly with the silica gel and the analytes. Ethyl acetate, a moderately polar solvent, effectively competes with the analytes for adsorption sites on the silica, thus facilitating their movement down the column. By gradually increasing the proportion of ethyl acetate, the polarity of the mobile phase is increased, allowing for the controlled elution of compounds with increasing polarity.
Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-5 grams of crude "this compound".
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a 1:1 mixture of hexanes and ethyl acetate. If the crude product is not fully soluble, a small amount of dichloromethane can be added. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin elution with a mobile phase of 9:1 hexanes:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:
-
9:1 Hexanes:Ethyl Acetate (5 column volumes)
-
8:2 Hexanes:Ethyl Acetate (5 column volumes)
-
7:3 Hexanes:Ethyl Acetate (until the product has fully eluted)
-
-
Fraction Collection: Collect fractions of approximately 20-30 mL in individual test tubes.
-
TLC Monitoring: Monitor the fractions by TLC using a 7:3 hexanes:ethyl acetate eluent system. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp. The target compound should be UV active.
-
Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified "this compound".
Data Presentation: Chromatography Parameters
| Parameter | Recommended Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Effective for separating polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the separation of a wide range of polarities.[3] |
| Initial Eluent | 9:1 Hexanes:Ethyl Acetate | To elute nonpolar impurities first. |
| Final Eluent | 7:3 Hexanes:Ethyl Acetate | To elute the moderately polar target compound. |
| Monitoring | TLC with UV detection (254 nm) | Quick and effective way to track the separation. |
Visualization: Chromatographic Purification Workflow
Caption: Workflow for chromatographic purification.
Part 2: Purification by Crystallization
Crystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. An ideal crystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Causality Behind Experimental Choices
The choice of solvent is the most critical parameter in crystallization. For "this compound," which has both polar and nonpolar characteristics, a single solvent may not be optimal. Therefore, a mixed solvent system is often employed. A common approach for aminothiophenes is to use a polar solvent in which the compound is soluble, such as ethanol or methanol, and a nonpolar anti-solvent, such as hexanes or water, to induce crystallization upon cooling.[3]
The process of dissolving the crude solid in a minimal amount of hot solvent is crucial. Using an excessive amount of solvent will result in low recovery of the purified product. Slow cooling is also essential to allow for the formation of well-defined crystals, which tend to exclude impurities more effectively than rapidly formed amorphous precipitates.
Experimental Protocol: Recrystallization
This protocol is suitable for purifying a solid crude product of "this compound".
Materials:
-
Crude this compound (solid)
-
Ethanol (reagent grade)
-
Deionized water or Hexanes (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Inducing Further Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Data Presentation: Crystallization Solvent Systems
| Solvent System | Rationale |
| Ethanol/Water | Ethanol dissolves the compound at elevated temperatures, and the addition of water as an anti-solvent reduces the solubility upon cooling. |
| Methanol/Water | Similar to ethanol/water, methanol is a polar solvent that effectively dissolves the compound when heated. |
| Ethyl Acetate/Hexanes | Ethyl acetate acts as the primary solvent, while hexanes serve as the anti-solvent to induce crystallization.[3] |
Visualization: Crystallization Purification Workflow
Caption: Workflow for purification by crystallization.
Trustworthiness: Self-Validating Systems
The purity of the final product from either method should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopic Analysis (NMR, IR, MS): These techniques can confirm the chemical structure and identify any remaining impurities.
By employing these analytical methods, the success of the purification protocol can be validated, ensuring the final product meets the required specifications for downstream applications.
References
-
Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. (2021). Crystals, 11(11), 1383. Retrieved from [Link]
-
Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1034–1039. Retrieved from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24599–24623. Retrieved from [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Synlett, 2010(9), 1351–1354. Retrieved from [Link]
-
The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4][5]thieno[3,2-j]phenanthridine and (E). (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 499–505. Retrieved from [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2015). International Journal of Pharmacy and Biological Sciences, 5(3), 232–238. Retrieved from [Link]
-
Thin-layer chromatography of thiophene derivatives. (1962). Journal of Chromatography A, 9, 366–368. Retrieved from [Link]
-
ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. (2010). ChemInform, 41(32). Retrieved from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3290. Retrieved from [Link]
-
THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate [mdpi.com]
- 2. ijpbs.com [ijpbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Functionalization of the Amino Group in Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the 3-amino group on the Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate scaffold. This molecule serves as a versatile building block in medicinal chemistry and materials science. The strategic functionalization of its primary amino group is a critical step in the synthesis of diverse derivatives with tailored pharmacological and material properties. This document explores the underlying chemical principles and offers validated, step-by-step protocols for key transformations including N-acylation, N-sulfonylation, N-alkylation, and N-arylation.
Introduction: The Strategic Importance of the Thiophene Scaffold
The thiophene ring is a privileged heterocycle in modern drug discovery, present in numerous approved pharmaceuticals. The specific derivative, This compound (1), presents a unique convergence of functional groups that makes it an exceptionally valuable synthetic intermediate.
-
3-Amino Group: A primary nucleophilic center, providing a direct handle for introducing a wide array of substituents to modulate biological activity, solubility, and other pharmacokinetic properties.
-
4-Isopropylsulfonyl Group: A strong electron-withdrawing group that significantly influences the electronic character of the thiophene ring and the reactivity of the adjacent amino group.
-
2-Methyl Carboxylate Group: Another electron-withdrawing moiety that also serves as a potential site for further modification (e.g., hydrolysis and amide coupling).
The inherent reactivity of 3-aminothiophenes is characterized by a pronounced "enaminic" nature, where the lone pair of the nitrogen atom delocalizes into the thiophene ring.[1] This enhances the nucleophilicity of the ring itself. However, in compound 1 , the potent electron-withdrawing effects of the sulfonyl and ester groups decrease the basicity and nucleophilicity of the 3-amino group. This electronic modulation is a critical consideration for reaction design, often requiring carefully selected reagents and conditions to achieve efficient N-functionalization over potential competing side reactions.
This guide is designed to equip researchers with the foundational knowledge and practical methodologies to exploit the synthetic potential of this scaffold's amino group.
Core Methodologies: N-Functionalization Protocols
This section details protocols for the most common and synthetically useful transformations of the 3-amino group. Each protocol is designed as a self-contained workflow, from reaction setup to product isolation.
N-Acylation: Synthesis of Amides
Amide bond formation is a cornerstone of medicinal chemistry. Acylation of the 3-amino group introduces a diverse range of functionalities, enabling structure-activity relationship (SAR) studies. The reaction proceeds via nucleophilic attack of the amino group on an activated carboxylic acid derivative, typically an acyl chloride or anhydride.
General Reaction Scheme: ``` this compound + Acyl Chloride/Anhydride --(Base)--> N-Acylated Product
Caption: N-Acylation Workflow Diagram.
N-Sulfonylation: Synthesis of Sulfonamides
Sulfonamides are a critical pharmacophore found in a wide range of antibacterial, diuretic, and hypoglycemic agents. This protocol details the reaction of the primary amine with a sulfonyl chloride to form a stable sulfonamide linkage.
General Reaction Scheme:
Detailed Protocol: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Compound 1 | 263.34 | 1.00 g | 3.80 | 1.0 eq |
| p-Toluenesulfonyl Chloride | 190.65 | 0.80 g | 4.18 | 1.1 eq |
| Pyridine | 79.10 | 10 mL | - | Solvent/Base |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 50 mL round-bottom flask, dissolve this compound (1 ) (1.00 g, 3.80 mmol) in 10 mL of anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (0.80 g, 4.18 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 16 hours).
-
Work-up:
-
Carefully pour the reaction mixture into 50 mL of ice-cold 2 M HCl. A precipitate should form.
-
Stir the acidic mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Drying and Purification: Dry the collected solid in a vacuum oven. If necessary, purify further by recrystallization from a suitable solvent like ethanol or isopropanol.
Causality Behind Choices:
-
Base/Solvent (Pyridine): Pyridine serves a dual role. It is a moderately polar solvent that dissolves the reactants, and it acts as a base to neutralize the HCl byproduct. Its use as a solvent ensures a high concentration of the base is present.
-
Slow Addition at 0 °C: Sulfonyl chlorides are highly reactive. Slow, cooled addition prevents potential side reactions and thermal decomposition.
N-Arylation: Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. [2]This method allows for the introduction of aryl and heteroaryl groups, which is often difficult to achieve via classical nucleophilic substitution.
General Reaction Scheme:
Detailed Protocol: Arylation with 4-Bromotoluene
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Compound 1 | 263.34 | 0.50 g | 1.90 | 1.0 eq |
| 4-Bromotoluene | 171.04 | 0.36 g | 2.09 | 1.1 eq |
| Pd₂(dba)₃ | 915.72 | 17.4 mg | 0.019 | 1 mol% |
| Xantphos | 578.68 | 27.5 mg | 0.0475 | 2.5 mol% |
| Cs₂CO₃ | 325.82 | 0.87 g | 2.66 | 1.4 eq |
| Toluene (anhydrous) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (17.4 mg, 0.019 mmol), Xantphos (27.5 mg, 0.0475 mmol), and Cesium Carbonate (Cs₂CO₃) (0.87 g, 2.66 mmol).
-
Reactant Addition: Add Compound 1 (0.50 g, 1.90 mmol) and 4-bromotoluene (0.36 g, 2.09 mmol) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add 10 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and base.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the N-arylated product.
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃/Xantphos): This combination is a well-established catalytic system for Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich bisphosphine ligand that facilitates the key oxidative addition and reductive elimination steps in the catalytic cycle.
-
Base (Cs₂CO₃): Cesium carbonate is a strong, non-nucleophilic inorganic base often used in these couplings. Its solubility in organic solvents is limited, but it is highly effective.
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen and will be deactivated if not handled under inert conditions.
Catalytic Cycle Visualization
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Safety and Handling
Appropriate safety measures are paramount when handling the reagents described in this guide.
-
This compound (1): May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.
-
Acyl and Sulfonyl Chlorides: These are corrosive and lachrymatory. They react violently with water and moisture. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.
-
Solvents (DCM, Toluene): Dichloromethane is a suspected carcinogen. Toluene is flammable and toxic. Avoid inhalation and skin contact.
-
Bases (TEA, Pyridine): Triethylamine and pyridine are flammable, corrosive, and have strong, unpleasant odors.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing these experiments.
References
-
Mayr, H., Ofial, A. R., et al. (2025). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. ChemistryOpen. Available at: [Link]
-
Fustero, S., et al. (2011). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. Organic Letters. Available at: [Link]
-
Paulmier, C. (1996). Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Sulfur Reports. Available at: [Link]
Sources
The Strategic Deployment of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate in Contemporary Drug Discovery
Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural and electronic properties make it a versatile scaffold for the design of novel therapeutics across a wide range of disease areas, including oncology, inflammation, and infectious diseases.[1][2][3] The thiophene nucleus is present in numerous FDA-approved drugs, a testament to its favorable pharmacokinetic and pharmacodynamic characteristics.[1][2] This application note delves into the specific utility of a highly functionalized thiophene derivative, Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate , as a strategic building block in the design of targeted therapeutics.
Molecular Architecture and Rationale for Therapeutic Design
This compound (CAS 175201-72-6) is a compound of significant interest due to the unique interplay of its functional groups.[4][5]
-
3-Amino Group: This primary amine serves as a crucial handle for synthetic elaboration. It can be readily acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures. In many kinase inhibitors, this amine or its derivatives form critical hydrogen bonds with the hinge region of the enzyme's active site.
-
2-Carboxylate Group: The methyl ester at the 2-position offers another point for modification, for instance, through amidation to introduce further diversity and modulate physicochemical properties. It can also participate in intramolecular interactions, influencing the conformation of the molecule.
-
4-Isopropylsulfonyl Group: The sulfonamide moiety is a powerful and versatile functional group in drug design, known to impart a wide range of biological activities, including antimicrobial and anticancer effects.[6][7][8][9] The isopropyl group provides a degree of lipophilicity which can be crucial for cell permeability and interaction with hydrophobic pockets in target proteins. The sulfonyl group itself is a strong hydrogen bond acceptor and can engage in key interactions with biological targets.
This trifecta of functionalities on a compact thiophene core makes this molecule an ideal starting point for generating libraries of compounds for screening against various therapeutic targets, particularly protein kinases.
Application Focus: Design of Novel Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[10][11][12] The aberrant activity of kinases is a hallmark of many cancers. The structural features of this compound make it an excellent scaffold for the design of ATP-competitive kinase inhibitors.
Hypothetical Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Several approved anticancer drugs target VEGFR-2. We will use this as a representative target to illustrate the application of our lead compound.
Workflow for Derivative Design and Evaluation
The following diagram illustrates a typical workflow for the development of a novel kinase inhibitor starting from this compound.
Caption: A typical workflow for kinase inhibitor drug discovery.
Protocols
Protocol 1: Synthesis of a Representative Thiophene-3-carboxamide Derivative
This protocol describes a general method for the acylation of the 3-amino group of this compound with a representative acyl chloride.
Materials:
-
This compound
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM in a round bottom flask, add TEA (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired thiophene-3-carboxamide derivative.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of a compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Add the VEGFR-2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: MTT Assay for Cellular Cytotoxicity
This protocol is used to assess the effect of a compound on the viability of cancer cells.[14]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of a Thiophene-3-carboxamide Derivative
| Compound | VEGFR-2 IC50 (nM) | A549 GI50 (µM) |
| Derivative 1 | 50 | 1.2 |
| Sorafenib | 90 | 2.5 |
Signaling Pathway
The following diagram illustrates the role of VEGFR-2 in angiogenesis and how an inhibitor would block this pathway.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
This compound represents a highly valuable and versatile starting material for the discovery of novel therapeutics. Its inherent structural and electronic properties, combined with the strategic placement of key functional groups, make it an ideal scaffold for the development of potent and selective kinase inhibitors. The protocols and workflows outlined in this application note provide a robust framework for researchers and drug development professionals to leverage this promising chemical entity in their quest for next-generation medicines.
References
- Vertex AI Search. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- National Institutes of Health. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC.
- Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- BenchChem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
- Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ResearchGate. Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design.
- Wikipedia. Sulfonamide (medicine).
- ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
- Iowa Flintbox. New Fused Thiophenes as Anticancer Agents - Technologies.
- MDPI. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers.
- PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.
- Matrix Scientific. Methyl 3-amino-4-(isopropylsulfonyl)-thiophene-2-carboxylate.
- CymitQuimica. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxylate.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 5. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxyla… [cymitquimica.com]
- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 7. ajchem-b.com [ajchem-b.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uiowa.flintbox.com [uiowa.flintbox.com]
- 12. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 13. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate. This document is designed to provide in-depth, practical guidance to overcome common challenges in the synthesis of this valuable thiophene intermediate, which serves as a crucial building block in pharmaceutical and agrochemical research.[1][2][3] The primary synthetic route discussed is the Gewald aminothiophene synthesis, a powerful one-pot, multi-component reaction.[4][5] This guide leverages established chemical principles to provide actionable troubleshooting strategies and detailed protocols to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most direct and convergent approach is the Gewald aminothiophene synthesis.[5] This one-pot reaction involves the condensation of three key components:
-
An α-methylene ketone: 1-(Isopropylsulfonyl)propan-2-one .
-
An active methylene nitrile: Methyl cyanoacetate .
-
Elemental sulfur .
The reaction is typically facilitated by a base catalyst in a suitable polar solvent.[6] The Gewald reaction is highly valued for its efficiency, as it forms the substituted 2-aminothiophene core in a single step, minimizing waste and improving overall atom economy.[7]
Q2: What is the reaction mechanism for the Gewald synthesis of the target molecule?
The mechanism proceeds in several stages, initiated by a base-catalyzed Knoevenagel condensation.[4][8]
-
Knoevenagel Condensation: The base (e.g., morpholine) deprotonates methyl cyanoacetate, which then attacks the carbonyl carbon of 1-(isopropylsulfonyl)propan-2-one. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[9]
-
Michael Addition of Sulfur: The base activates elemental sulfur (S₈), which is then added to the β-position of the unsaturated intermediate. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[8][10]
-
Thorpe-Ziegler Cyclization: The intermediate undergoes an intramolecular cyclization, where the methylene group adjacent to the sulfonyl moiety attacks the nitrile carbon.
-
Tautomerization: A final tautomerization step yields the aromatic 2-aminothiophene product.
The overall transformation is illustrated below.
Caption: The Gewald reaction pathway for aminothiophene synthesis.
Q3: How critical is the choice of base and solvent for this reaction?
The selection of the base and solvent system is paramount for achieving high yields.[7]
-
Base: The base serves two purposes: catalyzing the initial Knoevenagel condensation and activating the elemental sulfur.[6] Weak organic bases like morpholine or triethylamine are commonly preferred. Stronger bases (e.g., alkoxides) can promote side reactions, such as the self-condensation of methyl cyanoacetate or degradation of the starting materials.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols such as ethanol or methanol are typically used.[6] The solvent must be able to dissolve the starting materials and intermediates and facilitate the reaction at temperatures often ranging from 50°C to reflux.[11]
Troubleshooting Guide for Low Yield & Purity
Scenario 1: Low or No Product Conversion
Q: My reaction shows only starting materials after several hours. What are the primary causes?
A: This points to a failure in the initial Knoevenagel condensation step.[7] Consider the following:
-
Insufficient Base Catalysis: Ensure the base is added in a sufficient catalytic amount (typically 0.1-0.2 equivalents). The base may have degraded if it's old; use a freshly opened bottle or purified base.
-
Low Reaction Temperature: The Knoevenagel condensation requires activation energy. If the reaction is too cold, it may not proceed at a reasonable rate. Try gradually increasing the temperature, for instance, from room temperature to 50-60°C, while monitoring by TLC.
-
Purity of Starting Materials: The ketone, 1-(isopropylsulfonyl)propan-2-one, can be prone to self-condensation or degradation. Ensure its purity before starting the reaction. Similarly, methyl cyanoacetate should be free of significant water content.
Q: TLC analysis shows a new spot, likely the Knoevenagel intermediate, but it's not converting to the final product. What's wrong?
A: This indicates an issue with the sulfur addition or the subsequent cyclization.[7]
-
Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) can be slow to react. Ensure it is finely powdered to maximize surface area. In some cases, microwave irradiation has been shown to accelerate the Gewald reaction, potentially by enhancing sulfur reactivity.[4]
-
Incorrect Stoichiometry: An excess of the Knoevenagel intermediate relative to sulfur can lead to its accumulation. Double-check the molar equivalents of all reactants. A slight excess of sulfur is often used.
-
Reaction Temperature Too Low for Cyclization: The cyclization and aromatization steps may require higher thermal energy than the initial condensation. After confirming the formation of the intermediate, a gradual increase in temperature towards the solvent's reflux may be necessary.
Caption: Troubleshooting workflow for low reaction yield.
Scenario 2: Impurity Formation and Purification Issues
Q: The crude product is a dark, tarry material that is difficult to purify. What causes this?
A: Dark coloration is common in sulfur-based reactions and usually arises from sulfur-containing polymeric byproducts or polysulfides.
-
Excess Sulfur: Using a large excess of elemental sulfur can lead to the formation of complex polysulfides that are difficult to remove. Use only a slight excess (e.g., 1.1-1.2 equivalents).
-
High Reaction Temperature for Extended Periods: Prolonged heating at high temperatures can cause thermal decomposition of the product or intermediates, leading to tar formation. Monitor the reaction and stop heating once the product is formed.
-
Work-up Solution: To remove residual sulfur, a common technique is to wash the crude organic extract with a sodium bisulfite solution. For tarry materials, trituration with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold ether or hexane) can be effective before column chromatography.
Q: My product appears to be degrading during silica gel column chromatography. What are my options?
A: The amino group on the thiophene ring can be sensitive to acidic silica gel, leading to degradation.[7]
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a solvent containing a small amount of triethylamine (~1%). This will neutralize acidic sites and prevent product decomposition.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) for chromatography.
-
Non-Chromatographic Purification: If the product is a stable solid, recrystallization is the preferred method of purification to avoid the issues associated with chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).
Optimized Experimental Protocol
This protocol is a starting point and should be optimized based on experimental observations.
Materials:
-
1-(Isopropylsulfonyl)propan-2-one (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental sulfur, finely powdered (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol, anhydrous (approx. 5 mL per mmol of ketone)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(isopropylsulfonyl)propan-2-one, methyl cyanoacetate, and ethanol.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Add the finely powdered elemental sulfur, followed by the morpholine catalyst.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor its progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent).
-
After the reaction is complete (typically 4-6 hours, indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system or by column chromatography on neutralized silica gel.
Data Summary for Optimization
The choice of reaction parameters can significantly impact the final yield. The following table summarizes expected outcomes based on literature for analogous Gewald syntheses.[6][7]
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Solvent | Ethanol | DMF | Acetonitrile | Ethanol is a good starting point, being protic and effective. DMF can increase solubility but requires higher temperatures for removal. Acetonitrile is also a viable polar solvent.[11] |
| Base | Morpholine | Triethylamine | Piperidine | Morpholine is often cited as the optimal base for the Gewald reaction due to its balanced basicity. Triethylamine is a suitable alternative. Piperidine is stronger and may increase the risk of side reactions. |
| Temperature | 50°C | Reflux (78°C) | Microwave (100°C) | 50°C may be sufficient for the initial condensation but too low for cyclization. Reflux is a standard condition. Microwave heating can dramatically reduce reaction times and potentially improve yields.[4][6] |
| Hypothetical Yield | Moderate | Good | Potentially Excellent | Condition B (Ethanol/Morpholine/Reflux) represents a robust starting point. Condition C (Microwave) offers a path to significant process intensification. |
References
- Google Patents. (1989). Process for preparing thiophene derivatives. (US4847386A).
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (Coll. Vol. 9, p.26; Vol. 72, p.197). Retrieved from [Link]
-
PrepChem.com. (2017). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11634–11645. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis/e25679c65a043a2862d7c0f1e8e5d03b418a1a38
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Gewald type reaction for synthesis of 2-aminothiophene. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
NJIT Digital Commons. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. chemixl.com [chemixl.com]
- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Byproducts in the Synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you identify and mitigate the formation of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is dark brown and tarry. What is the likely cause and how can I prevent it?
A dark brown or tarry reaction mixture is often a sign of polymerization or the formation of complex polysulfides.[1] This is typically caused by excessive reaction temperatures during the Gewald synthesis of the aminothiophene core.
-
Causality: The Gewald reaction, a common route to 2-aminothiophenes, involves the use of elemental sulfur.[2][3][4] At elevated temperatures, sulfur can form long polysulfide chains that can react non-specifically with starting materials and intermediates, leading to complex, high-molecular-weight byproducts.[5] Additionally, the reaction intermediates themselves can be prone to polymerization under harsh conditions.[1][2]
-
Troubleshooting & Mitigation:
-
Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can catalyze these side reactions.
-
Workup: A thorough workup and purification are necessary to remove these colored impurities.
-
Q2: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?
Dimerization of the α,β-unsaturated nitrile intermediate is a common competing reaction in the Gewald synthesis.[1][2]
-
Causality: The initial step of the Gewald reaction is a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile.[4][5] This intermediate can undergo an intermolecular Michael addition with another molecule of itself, leading to a dimeric byproduct.
-
Troubleshooting & Mitigation:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. Lowering the temperature may favor the desired intramolecular cyclization.
-
Adjust Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the desired reaction pathway over the intermolecular dimerization.
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experiment with different solvents to find the optimal conditions.
-
Q3: My yield is low, and I suspect the initial Knoevenagel-Cope condensation is inefficient. What can I do?
Inefficient Knoevenagel-Cope condensation is a common reason for low yields in Gewald-type syntheses.[1][2]
-
Causality: The condensation between the carbonyl compound and the active methylene nitrile is a critical step. The reactivity of the carbonyl compound and the choice of base are crucial factors.[2]
-
Troubleshooting & Mitigation:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[2]
-
Water Removal: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction. The use of a Dean-Stark trap or a drying agent can improve the yield.
-
Troubleshooting Guide: Identifying Common Byproducts
| Byproduct | Plausible Formation Mechanism | Key Analytical Signatures (MS, NMR) | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Presence of signals corresponding to the starting ketone/aldehyde and active methylene nitrile in NMR and their respective molecular ions in MS. | Increase reaction time, optimize temperature, or consider a more effective catalyst.[2] |
| Knoevenagel-Cope Intermediate | Slow sulfur addition and cyclization. | A distinct set of NMR signals for the α,β-unsaturated nitrile and its corresponding molecular ion in MS. | Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2] |
| Dimer of Intermediate | Intermolecular reaction of the α,β-unsaturated nitrile. | Molecular ion in MS corresponding to twice the mass of the intermediate. Complex NMR spectrum. | Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent.[2] |
| Polysulfides and Polymers | High reaction temperatures. | Broad, unresolved peaks in NMR. A complex pattern of peaks in MS, often with repeating units. | Carefully control the reaction temperature.[1] |
| Dithiolated Species | Reaction of the intermediate with excess sulfur. | Molecular ion in MS with an additional 32 amu (sulfur atom) compared to the desired product. | Optimize the stoichiometry of sulfur. |
Experimental Protocol: Byproduct Analysis by HPLC-MS
This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify the desired product and any byproducts.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile/water).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.
-
Mass Range: Scan a wide range to detect potential byproducts (e.g., 100-1000 m/z).
-
Data Analysis: Correlate the retention times of the peaks in the HPLC chromatogram with the mass spectra to identify the components of the mixture.
-
Logical Workflow for Byproduct Identification
Caption: Workflow for identifying and mitigating reaction byproducts.
References
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Gewald reaction. Retrieved from [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-72-6)[1]. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this and other poorly soluble compounds.
I. Understanding the Challenge: Physicochemical Properties
This compound is a substituted thiophene derivative with a molecular formula of C9H13NO4S2 and a molecular weight of 263.34 g/mol [1]. While specific solubility data for this compound is not extensively published, its structural features—a substituted aromatic ring and a sulfonyl group—suggest it may exhibit limited aqueous solubility, a common characteristic of many drug candidates[2][3]. A related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is reported to be slightly soluble in chloroform and methanol, with a water solubility of 1 g/L at 35°C[4]. This suggests that our target compound may also present solubility challenges in aqueous media.
| Property | Value | Source |
| CAS Number | 175201-72-6 | [1] |
| Molecular Formula | C9H13NO4S2 | [1] |
| Molecular Weight | 263.34 g/mol | [1] |
| Hazard | Irritant | [1] |
II. Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What are my initial options?
A1: When facing poor aqueous solubility for in vitro assays, the immediate goal is to achieve a sufficient concentration in a vehicle that is compatible with your experimental system. Here are the initial steps to consider:
-
Co-solvent Systems: The use of a co-solvent is a common and effective technique to enhance the solubility of poorly soluble drugs.[2][5][6] Start by preparing a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or propylene glycol. Subsequently, dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.
-
pH Adjustment: Many pharmaceutical compounds are weak acids or bases, and their solubility can be significantly influenced by the pH of the solution.[6] The amino group on the thiophene ring of your compound suggests it may have a basic character. Therefore, lowering the pH of your aqueous buffer could increase its solubility. Conversely, if the compound has acidic properties, increasing the pH would be beneficial.[6]
Q2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the drug is highly soluble in the co-solvent but not in the final aqueous medium.[5] Here are some strategies to mitigate this:
-
Optimize Co-solvent Concentration: Experiment with different final concentrations of your co-solvent. A slightly higher percentage might be sufficient to keep the compound in solution without introducing significant toxicity to your cells.
-
Use of Surfactants: Surfactants can be used to stabilize the compound in the aqueous medium by forming micelles.[3] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in cell culture applications at low, non-toxic concentrations.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[7][8] Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Q3: For animal studies, I need to formulate this compound for oral administration. What are the recommended formulation strategies?
A3: Formulations for in vivo studies require careful consideration of bioavailability, which is often limited by poor solubility.[2] Here are several approaches:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[7][9] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Nanosuspensions: Nanosuspension technology is suitable for drugs that are insoluble in both water and oils.[5] This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[10]
-
Solid Dispersions: Solid dispersions involve dispersing the drug in a solid matrix, often a polymer.[7][9] This can be achieved through methods like spray drying or hot-melt extrusion. The resulting product can enhance the dissolution rate and bioavailability of the drug.[7]
III. Troubleshooting Workflows
Workflow 1: Initial Solubility Screening
This workflow will guide you through a systematic process to determine the best solvent system for your compound.
Caption: Initial solubility screening workflow.
Workflow 2: Formulation Strategy Selection for In Vivo Studies
This decision tree will help you select an appropriate formulation strategy for animal studies based on the compound's properties.
Caption: Formulation strategy selection for in vivo studies.
IV. Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution and Dilution
-
Weigh out a precise amount of this compound.
-
Add the minimum volume of DMSO to completely dissolve the compound, creating a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
For your experiment, perform a serial dilution of the stock solution directly into your pre-warmed aqueous buffer or cell culture medium.
-
Visually inspect for any signs of precipitation immediately after dilution and after a short incubation period.
-
Always prepare a vehicle control using the same final concentration of DMSO.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring.
-
Continue stirring at room temperature for several hours or overnight to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method such as HPLC-UV.
V. References
-
Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Patel, V. R., & Patel, J. K. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. International Journal of Creative Research Thoughts, 12(2), 2320-2882.
-
Contipro. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]
-
Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A review on solubility enhancement methods for poorly water-soluble drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
-
Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]
-
Thakkar, H. P., & Patel, B. V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica sinica. B, 5(5), 436–450.
-
Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives. Retrieved from
-
Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 3(15), 1-8.
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Ascendia Pharma. (n.d.). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Retrieved from [Link]
-
Vollrath, K., & Sieverling, E. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1347.
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Sonal Plasrub Industries. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. Retrieved from [Link]
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 5. ijpbr.in [ijpbr.in]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
Technical Support Center: Stabilizing Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate During Synthetic Transformations
Welcome to the technical support center for Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS 175201-72-6). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile thiophene derivative in their synthetic workflows. As a highly functionalized building block, its reactivity is a double-edged sword, offering numerous avenues for molecular elaboration but also presenting challenges related to its stability. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and prevent its decomposition during reaction.
Understanding the Molecule: A Balancing Act of Electronics
The stability of this compound is governed by a delicate interplay of its substituent groups. The 3-amino group is an electron-donating group (EDG), which activates the thiophene ring. Conversely, the 4-isopropylsulfonyl and 2-methoxycarbonyl groups are strong electron-withdrawing groups (EWGs). This electronic push-pull system dictates the molecule's reactivity and potential decomposition pathways. The amino group, while crucial for many subsequent reactions, is also a primary site of instability, prone to oxidation and polymerization, a known issue for aminothiophenes.[1] The EWGs, by reducing the electron density of the thiophene ring, can mitigate some decomposition pathways but may also render the amino group less nucleophilic and the ring susceptible to nucleophilic attack under certain conditions.
Troubleshooting Guide: Preventing Decomposition in Real-Time
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Question 1: My reaction mixture is turning dark brown or black upon adding a base. What is happening and how can I prevent it?
Answer:
Dark coloration is a common indicator of decomposition, likely due to oxidation and subsequent polymerization of the aminothiophene. The free amino group is susceptible to oxidation, and the resulting radical species can initiate polymerization. This process is often accelerated by strong bases, heat, and the presence of oxygen.
Causality and Prevention Strategy:
-
Oxidative Polymerization: The lone pair of the amino group makes the molecule susceptible to oxidation. Basic conditions can deprotonate the amine, increasing its electron-donating ability and making it even more prone to oxidation.
-
Solution 1: Rigorous Inert Atmosphere: Before starting your reaction, thoroughly degas your solvent and purge the reaction vessel with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solution 2: Judicious Choice of Base: Opt for weaker, non-nucleophilic bases. The choice of base can be critical in preventing side reactions.[2] For instance, in palladium-catalyzed couplings, potassium acetate is often preferred over stronger bases like sodium tert-butoxide to inhibit amination side reactions.[2] Consider using hindered organic bases like diisopropylethylamine (DIPEA) or proton sponge.
-
Solution 3: Low Temperature Conditions: Start your reaction at a low temperature (e.g., 0 °C or -78 °C) and add the base slowly. This will minimize the rate of decomposition pathways. If the reaction requires heating, increase the temperature gradually and monitor for color changes.
-
Solution 4: In-situ Protection: If the reaction conditions are harsh, consider a temporary protection of the amino group. For example, acylation with acetic anhydride can form a more stable acetamide, which can be deprotected later.[3]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes oxidation of the electron-rich amino group. |
| Base Selection | Weak, non-nucleophilic (e.g., K₂CO₃, DIPEA) | Reduces the rate of base-catalyzed polymerization and side reactions. |
| Temperature | Start at low temperature (0 °C to -78 °C) | Slows down decomposition kinetics. |
| Reagent Addition | Slow, dropwise addition of base | Prevents localized high concentrations of base that can trigger decomposition. |
Question 2: I am attempting a reaction that modifies the amino group (e.g., acylation, diazotization), but I am getting low yields and multiple unidentifiable byproducts. What could be the issue?
Answer:
The nucleophilicity of the 3-amino group is significantly modulated by the adjacent strong electron-withdrawing sulfonyl group. This can make reactions at the amino group sluggish, requiring more forcing conditions which in turn can promote decomposition.
Causality and Prevention Strategy:
-
Reduced Nucleophilicity: The isopropylsulfonyl group at the 4-position withdraws electron density from the thiophene ring and, through resonance and inductive effects, from the 3-amino group, making it a weaker nucleophile than in simpler aminothiophenes.
-
Solution 1: Use of a Non-nucleophilic Base: When acylating the amine, use a non-nucleophilic base like pyridine or DIPEA to activate the amine without competing in the reaction.
-
Solution 2: Diazotization Considerations: For Sandmeyer-type reactions, the diazotization of the amino group can be challenging.[4] It is crucial to maintain low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Use of a co-solvent might be necessary to maintain solubility.
-
Solution 3: Catalyst Choice for Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the choice of ligand and base is critical to avoid competitive N-arylation.[2] Consider using ligands that are known to promote C-C bond formation over C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure its long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and refrigerated (2-8 °C). It should be protected from light and moisture.
Q2: Is it necessary to protect the amino group before performing reactions on other parts of the molecule?
This is highly dependent on the reaction conditions. For reactions involving strong bases, strong acids, or oxidizing agents, protecting the amino group as an amide (e.g., acetamide or trifluoroacetamide) is highly recommended.[3][5] For reactions under milder conditions, such as some palladium-catalyzed cross-couplings, it may be possible to proceed without protection, provided the conditions are carefully optimized.[2]
Q3: Can I perform electrophilic aromatic substitution on the thiophene ring?
The thiophene ring in this molecule is highly deactivated due to the presence of two strong electron-withdrawing groups (sulfonyl and ester). Therefore, electrophilic aromatic substitution is expected to be very difficult and would require harsh conditions that would likely lead to decomposition. The most likely position for any potential substitution would be the 5-position, but this is not a recommended synthetic route.
Experimental Protocol: Example of a Robust N-Acylation Reaction
This protocol provides a step-by-step method for the N-acylation of this compound, incorporating best practices to prevent decomposition.
Reaction: N-Acetylation of this compound
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Inerting: Seal the flask with a septum and purge with dry argon for 10 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe. Stir at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add diisopropylethylamine (DIPEA) (1.5 eq) dropwise over 5 minutes.
-
Acylating Agent Addition: In a separate flask, prepare a solution of acetyl chloride (1.2 eq) in anhydrous DCM. Add this solution to the reaction mixture dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram: N-Acylation Protocol
Caption: Step-by-step workflow for the N-acetylation of the target compound.
Logical Relationships in Decomposition Prevention
The following diagram illustrates the key relationships between reaction conditions and the prevention of common decomposition pathways.
Caption: Key experimental controls to prevent decomposition pathways.
References
- Nouvelle synthèse et étude de la stabilité de l'amino-3 thiophène. Recueil des Travaux Chimiques des Pays-Bas, 101(6), 205–208. (1982). [Link not available]
-
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. (2012). National Center for Biotechnology Information. [Link]
-
Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. (2001). PubMed. [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]
-
Three component reaction for the synthesis of 3‐aminothiophenes. ResearchGate. [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl. [Link]
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). MDPI. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2018). MDPI. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Selected syntheses and reactions of sulfones. ResearchGate. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Photoinduced Synthesis of Sulfonyl-Containing Phosphorothioates via a Three-Component Reaction. (2023). MDPI. [Link]
-
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]
-
Sulfonylation reactions and commonly used sulfonylating reagents. ResearchGate. [Link]
-
methyl 3-(3-amino-1,2-oxazol-5-yl)thiophene-2-carboxylate. AA Blocks. [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem. [Link]
-
Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. (2005). PubMed. [Link]
-
Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. ResearchGate. [Link]
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 4. Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Characterization of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common and nuanced challenges encountered during the spectroscopic characterization of this multifaceted molecule.
Introduction to the Molecule and its Spectroscopic Nuances
This compound (CAS No. 175201-72-6) is a substituted thiophene derivative with a unique combination of functional groups: an amino group, a methyl ester, and an isopropylsulfonyl group. This substitution pattern presents specific challenges in spectroscopic analysis. The electron-donating amino group and the strongly electron-withdrawing isopropylsulfonyl group create a complex electronic environment on the thiophene ring, influencing chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.
This guide is structured to anticipate and address the practical issues you may face, ensuring the integrity and accuracy of your analytical data.
Table 1: Key Molecular and Predicted Spectroscopic Data
| Property | Value | Expected Spectroscopic Features |
| Molecular Formula | C₉H₁₃NO₄S₂[1] | --- |
| Molecular Weight | 263.34 g/mol [1] | Look for the molecular ion peak [M]⁺ or [M+H]⁺ in mass spectrometry. |
| ¹H NMR | See detailed discussion below | Signals for thiophene proton, NH₂, isopropyl, and methyl ester protons. |
| ¹³C NMR | See detailed discussion below | Resonances for thiophene ring carbons, ester carbonyl, and isopropyl/methyl carbons. |
| FT-IR (cm⁻¹) | See detailed discussion below | Characteristic peaks for N-H, C=O, S=O, and C-S stretches. |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of both electron-donating and electron-withdrawing groups on the thiophene ring can lead to complex and sometimes counterintuitive NMR spectra.
Frequently Asked Questions (FAQs) - NMR
Q1: Why is the chemical shift of the single thiophene ring proton (H-5) difficult to predict and assign?
A1: The chemical shift of the H-5 proton is influenced by a combination of factors. The amino group at C-3 is electron-donating, which would typically shield the ring protons, shifting them upfield. Conversely, the isopropylsulfonyl group at C-4 and the methyl carboxylate at C-2 are strongly electron-withdrawing, which deshields the ring protons, shifting them downfield. The final chemical shift is a net result of these opposing effects, making simple prediction challenging. For 3-substituted thiophenes, the electronic nature of the substituent significantly impacts the chemical shifts of the ring protons[2].
Q2: I am observing broad signals for the -NH₂ protons. Is this normal?
A2: Yes, this is a common phenomenon. The broadening of the -NH₂ signal is often due to several factors:
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can lead to faster relaxation and broader signals for attached protons.
-
Proton Exchange: The amino protons can exchange with trace amounts of water or acidic impurities in the NMR solvent. This exchange can be concentration and temperature-dependent.
-
Restricted Rotation: There might be restricted rotation around the C-N bond due to partial double bond character, leading to non-equivalent amino protons that may appear as broad singlets or two distinct broad signals.
Q3: The isopropyl group in my ¹H NMR spectrum is showing a complex multiplet instead of a clean septet. What could be the cause?
A3: While a septet is expected for the CH of the isopropyl group coupled to the six methyl protons, deviations can occur. Potential reasons include:
-
Second-Order Effects: If the chemical shift difference between the CH and the methyl protons is not large enough compared to the coupling constant (J), second-order effects can lead to a more complex multiplet.
-
Magnetic Inequivalence: The two methyl groups of the isopropyl moiety can become magnetically inequivalent (diastereotopic) if there is a chiral center nearby or due to hindered rotation around the S-C bond. This would result in two separate doublets for the methyl groups and a more complex multiplet for the CH.
Troubleshooting Guide - NMR
Issue: Poor resolution or unexpected peak broadening in the aromatic region.
This can be particularly problematic for substituted polythiophenes, where aggregation can lead to very broad spectral components[3]. While our molecule is not a polymer, similar intermolecular interactions can occur at high concentrations.
-
Underlying Cause: Potential aggregation of the molecule at higher concentrations, leading to restricted molecular tumbling and shorter relaxation times.
-
Troubleshooting Workflow:
Caption: NMR Troubleshooting Workflow for Poor Resolution.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare the sample in a suitable deuterated solvent (e.g., DMSO-d₆) at a moderate concentration.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Temperature Increase: Increase the spectrometer temperature in increments of 10-15 °C (e.g., to 40 °C, then 55 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Data Acquisition: Acquire a spectrum at each temperature.
-
Analysis: Compare the spectra. Sharpening of broad peaks with increasing temperature can indicate that dynamic processes like aggregation or slow conformational exchange were occurring at lower temperatures.
Part 2: Mass Spectrometry (MS)
The fragmentation of sulfonyl compounds in mass spectrometry can be complex and may involve rearrangements[4][5].
Frequently Asked Questions (FAQs) - MS
Q1: I am not observing the molecular ion peak in my Electron Ionization (EI) mass spectrum. Why?
A1: The molecular ion of sulfones can be unstable under high-energy EI conditions. It is common for sulfones to undergo facile fragmentation. A characteristic fragmentation pathway is the loss of SO₂[5][6]. You may also observe fragmentation of the isopropyl group. For arylsulfonamides, the elimination of SO₂ can occur through intramolecular rearrangements[6].
Q2: What are the expected major fragments for this molecule in ESI-MS?
A2: In positive-ion electrospray ionization (ESI+), you should expect to see the protonated molecule, [M+H]⁺, at m/z 264.3. Common fragments would likely arise from:
-
Loss of the isopropyl group: [M+H - C₃H₇]⁺
-
Loss of the entire isopropylsulfonyl group: [M+H - SO₂C₃H₇]⁺
-
Loss of the methyl ester group: [M+H - OCH₃]⁺ followed by loss of CO.
Troubleshooting Guide - MS
Issue: Inconsistent fragmentation patterns or unexpected adducts.
-
Underlying Cause: This can be due to in-source fragmentation, the formation of adducts with solvent ions (e.g., Na⁺, K⁺), or spontaneous oxidation of the sulfone[7].
-
Troubleshooting Protocol:
-
Optimize Source Conditions: Lower the cone voltage or fragmentor voltage to minimize in-source fragmentation.
-
Check Solvent Purity: Use high-purity solvents (e.g., LC-MS grade) to avoid alkali metal adducts. If adducts are still observed, they can sometimes be used to confirm the molecular weight.
-
Sample Preparation: Ensure the sample is free from non-volatile salts. Use a desalting step if necessary.
-
Tandem MS (MS/MS): To confirm the identity of the parent ion and understand the fragmentation pathways, perform an MS/MS experiment by isolating the suspected [M+H]⁺ ion and inducing collision-induced dissociation (CID).
-
Caption: MS Troubleshooting Workflow for Fragmentation Issues.
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a powerful tool for confirming the presence of key functional groups in the molecule.
Frequently Asked Questions (FAQs) - FT-IR
Q1: What are the most important vibrational bands to look for in the FT-IR spectrum?
A1: You should look for the following characteristic absorption bands:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the isopropyl and methyl groups.
-
C=O Stretching: A strong absorption band for the ester carbonyl group, typically in the range of 1700-1725 cm⁻¹.
-
S=O Stretching: Two strong bands for the sulfonyl group (asymmetric and symmetric stretching), expected around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.
-
Thiophene Ring Vibrations: C=C stretching vibrations of the thiophene ring typically appear in the 1400-1600 cm⁻¹ region[8][9].
Q2: My N-H stretching bands are very broad. Is this a problem?
A2: Broad N-H bands are common and are usually due to hydrogen bonding, either intermolecularly between molecules or with trace amounts of water. As long as the bands are present in the expected region, this is not typically indicative of a problem with the sample's identity.
Troubleshooting Guide - FT-IR
Issue: The spectrum has a very broad absorption in the 3200-3600 cm⁻¹ region, obscuring the N-H stretches.
-
Underlying Cause: This is most likely due to the presence of water in the sample or the KBr pellet (if used).
-
Troubleshooting Protocol:
-
Dry the Sample: Ensure your sample is thoroughly dried under vacuum before analysis.
-
For KBr Pellets:
-
Use spectroscopic grade KBr that has been stored in a desiccator.
-
Dry the KBr in an oven (e.g., at 110 °C for several hours) before use.
-
Grind the sample and KBr in a dry environment (e.g., under a heat lamp or in a glove box).
-
-
Alternative Method: Use an Attenuated Total Reflectance (ATR) accessory, which is less sensitive to moisture and requires minimal sample preparation.
-
References
-
ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. [Link]
-
Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]
-
ResearchGate. Mass Spectra of Sulfoxides and Sulfones | Request PDF. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ACS Omega. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]
-
NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
ResearchGate. FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT. [Link]
-
Journal of the American Society for Mass Spectrometry. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. [Link]
-
Verichek Technical Services. Troubleshooting Common Spectrometer Issues. [Link]
-
Biocompare. Spectrophotometer Troubleshooting Guide. [Link]
-
SpectraBase. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. [Link]
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Agilent. AA Troubleshooting and Maintenance Guide. [Link]
-
Bulletin of the Chemical Society of Japan. Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. [Link]
-
PubMed. Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. [Link]
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Stenutz. NMR chemical shift prediction of thiophenes. [Link]
-
Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]
-
CHROMacademy. Troubleshooting. [Link]
-
BioProcess International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]
-
ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. [Link]
-
J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
ChemIDplus. METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE. [Link]
-
AHH Chemical. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS: 175201-72-6). This document is intended for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this polysubstituted aminothiophene, providing field-proven insights and actionable protocols to streamline your experimental workflow.
Introduction: The Synthetic Challenge
This compound is a versatile heterocyclic building block.[1] Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reaction control. The most probable and widely applicable synthetic route is a variation of the Gewald Aminothiophene Synthesis , a powerful one-pot, multi-component reaction.[2][3] This reaction typically involves the condensation of an activated ketone or aldehyde, an α-cyanoester, and elemental sulfur, catalyzed by a base.[4]
The primary challenges in synthesizing this specific target molecule stem from:
-
The multi-step nature of the Gewald reaction, which includes a Knoevenagel condensation, sulfur addition, and cyclization/aromatization.[2][5]
-
The management of competing side reactions, such as dimerization and polymerization.[6][7]
-
The introduction and stability of the isopropylsulfonyl moiety.
This guide provides a structured, question-and-answer-based approach to troubleshoot these critical aspects.
Proposed Synthetic Pathway: The Gewald Reaction
The synthesis is best approached by constructing the thiophene ring from precursors already containing the necessary functionalities. A logical pathway involves the reaction of an α-(isopropylsulfonyl) ketone, methyl cyanoacetate, and elemental sulfur in the presence of a base like morpholine.
Caption: Proposed Gewald synthesis pathway for the target molecule.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low or the reaction fails to initiate. What are the most critical parameters?
A1: Low yield in a Gewald synthesis is frequently traced back to an inefficient initial Knoevenagel-Cope condensation between the ketone and the active methylene nitrile.[6]
Root Causes & Solutions:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While catalytic amounts are sufficient, the pKa of the base must be appropriate to deprotonate the methyl cyanoacetate without promoting unwanted side reactions.
-
Recommendation: Morpholine or piperidine are standard and effective catalysts.[8] If the reaction is sluggish, consider a systematic screening of bases. Ensure the base is anhydrous, as water can inhibit the condensation.
-
-
Purity of Starting Materials: The Gewald reaction is sensitive to impurities.
-
Ketone Precursor: The α-(isopropylsulfonyl) ketone must be pure. Impurities can act as catalysts for polymerization.
-
Methyl Cyanoacetate: This reagent can hydrolyze over time. Use a freshly opened bottle or distill it prior to use.
-
Sulfur: Use high-purity, finely powdered elemental sulfur for optimal reactivity.
-
-
Reaction Temperature: The initial condensation is often performed at a moderate temperature (e.g., 40-60 °C) to ensure the formation of the α,β-unsaturated nitrile intermediate before the addition of sulfur and subsequent heating for cyclization.[6] A temperature that is too low will result in a sluggish reaction, while one that is too high can favor side reactions.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yields.
Q2: The reaction mixture has turned into a dark brown, intractable tar. What happened and how can I prevent it?
A2: This is a very common issue in Gewald syntheses and is almost always indicative of polymerization or the formation of complex polysulfides.[6]
Root Causes & Solutions:
-
Excessive Temperature: This is the primary culprit. High temperatures, especially during the cyclization step, can cause the unsaturated intermediates or the final product to polymerize.
-
Prevention: Maintain strict temperature control. Once the initial condensation is complete, heat the reaction mixture gently (e.g., to the reflux temperature of the solvent) and monitor its progress carefully. Avoid aggressive heating.
-
-
Oxygen Exposure: While not always cited, the presence of oxygen can sometimes contribute to the formation of colored byproducts.
-
Prevention: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important if the reaction requires prolonged heating.
-
-
Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can leave unreacted intermediates that are prone to polymerization.
-
Prevention: Use precise stoichiometry. The typical ratio is near 1:1:1 for the ketone, cyanoacetate, and sulfur.
-
Q3: I'm observing a significant byproduct along with my desired product. How can I identify and minimize it?
A3: The most common byproduct in a Gewald reaction is a dimer of the Knoevenagel intermediate (the α,β-unsaturated nitrile).[6][7] This intermolecular reaction competes directly with the desired intramolecular cyclization with sulfur.
Identification & Mitigation:
-
Identification: The dimer is a six-membered ring (a hexa-1,3-diene derivative) and will have a molecular weight exactly double that of the Knoevenagel intermediate. It can be identified using LC-MS or by isolating it and performing NMR analysis.
-
Minimization Strategies:
-
Temperature Optimization: Dimer formation is highly sensitive to temperature. A systematic screen to find the optimal temperature where cyclization is favored over dimerization is recommended.[6]
-
Rate of Addition: Slow, controlled addition of the base or one of the reactants can maintain a low concentration of the reactive intermediate, thus favoring the intramolecular cyclization.[6]
-
Solvent Choice: The solvent can influence the relative rates of the desired reaction and dimerization. Polar protic solvents like ethanol or methanol are common, but exploring others may be beneficial.
-
Reaction Scheme: Desired vs. Side Reaction
Caption: Competing pathways for the Knoevenagel intermediate.
Q4: My final product is impure and difficult to purify. What are the recommended purification strategies?
A4: Purification can be challenging due to the presence of unreacted sulfur, polymeric materials, and closely related byproducts. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Initial Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. However, it will likely be impure.
-
A common procedure is to pour the reaction mixture into an ice-water slurry or a dilute acid solution to precipitate the crude product.[9] This helps remove the basic catalyst and some polar impurities.
-
-
Removal of Elemental Sulfur: Unreacted sulfur is a common contaminant.
-
Hot Filtration: Dissolve the crude product in a suitable hot solvent in which the product is soluble but sulfur is not (e.g., ethanol). Filter the hot solution to remove the insoluble sulfur.
-
Sulfite Wash: A wash with a sodium sulfite (Na₂SO₃) solution can convert elemental sulfur to soluble thiosulfate.
-
-
Final Purification:
-
Recrystallization: This is the most effective method for obtaining a highly pure crystalline product. The choice of solvent is crucial.
-
Solvent Screening Table:
Solvent System Observation Ethanol Good solubility when hot, poor when cold. Often a good choice. Methanol Similar to ethanol, may yield colorless needles.[10] Isopropanol Can be effective for less polar compounds. Ethyl Acetate / Hexane A good system for controlling polarity and inducing crystallization. | Benzene / Acetonitrile | Reported for recrystallizing related thieno[2,3-d]pyrimidines.[9] |
-
-
Column Chromatography: If recrystallization fails or if byproducts have similar solubility, silica gel column chromatography is necessary. Use a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Monitor fractions by TLC.
-
Experimental Protocol: General Procedure for Gewald Synthesis
This is a representative protocol and must be adapted and optimized for the specific reactivity of the α-(isopropylsulfonyl) ketone precursor.
Materials:
-
1-(Isopropylsulfonyl)acetone (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (powdered, 1.0 eq)
-
Morpholine (0.1-0.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-(isopropylsulfonyl)acetone (1.0 eq), methyl cyanoacetate (1.0 eq), and anhydrous ethanol.
-
Knoevenagel Condensation: Add morpholine (0.1-0.2 eq) to the mixture. Stir the reaction at 50 °C and monitor the formation of the intermediate by TLC (Thin Layer Chromatography). This step may take 1-3 hours.
-
Sulfur Addition & Cyclization: Once the condensation is largely complete, add the powdered elemental sulfur (1.0 eq). Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain this temperature for 4-8 hours. The mixture will likely darken. Monitor the disappearance of the intermediate and formation of the product by TLC.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an ice-water slurry. A solid precipitate should form.
-
Crude Isolation: Stir the slurry for 30 minutes, then collect the crude solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove highly soluble impurities.
-
Purification: Air-dry the crude solid. Recrystallize from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the pure this compound.
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246.
- BenchChem. (n.d.). Overcoming competing elimination reactions in thiophene compound synthesis.
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- Royal Society of Chemistry. (2022, May 20). CHAPTER 21: Thiophene Synthesis.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv.
- BOC Sciences. (n.d.). Thiophene Synthesis Services.
- PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- Wikipedia. (n.d.). Gewald reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
- Matrix Scientific. (n.d.). Methyl 3-amino-4-(isopropylsulfonyl)-thiophene-2-carboxylate.
- CymitQuimica. (n.d.). methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxylate.
- SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1.
- PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
- Sigma-Aldrich. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate 97 85006-31-1.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Five Chongqing Chemdad Co., Ltd. (n.d.). ISOPROPYLSULFONYL CHLORIDE.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C9H13NO4S2, 1 gram.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI.
- Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups.
- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3. (n.d.).
- Google Patents. (n.d.). US5004781A - Synthetic polystyrene resin and its use in solid phase peptide synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
Welcome to the dedicated technical support guide for Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate . This document provides in-depth troubleshooting advice and detailed protocols to address the common and complex purification challenges encountered by researchers and process chemists. Our goal is to empower you with the scientific rationale and practical steps needed to achieve high purity and yield for this critical synthetic intermediate.
Understanding the Molecule: Key Purification Challenges
This compound (CAS No: 175201-72-6) is a multifunctional compound whose purification is often non-trivial.[1] Its structure presents a unique set of properties that must be managed.
-
Polar Functional Groups: The primary amine (-NH2), ester (-COOCH3), and sulfonyl (-SO2-) groups impart significant polarity, influencing solvent solubility.
-
Reactivity of the Amino Group: The nucleophilic 3-amino group can be susceptible to oxidation (leading to coloration) or side reactions, especially at elevated temperatures.
-
Potential for Tarry Impurities: Syntheses of substituted thiophenes, such as the Gewald reaction, can sometimes yield amorphous or oily side products that complicate crystallization.[2][3]
This guide is structured to address these challenges head-on, moving from common questions to detailed purification workflows.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section tackles the most frequent issues observed during the initial workup and purification of the target compound.
Q1: My crude product is a dark brown or black tar/oil. How can I get it to solidify and improve the color?
A: This is a classic problem stemming from persistent impurities or reaction byproducts. A multi-step approach is often necessary.
-
Initial Solvent Slurry: Before attempting a full recrystallization, try triturating or slurrying the crude oil in a non-polar solvent like hexanes or diethyl ether. This can often wash away highly non-polar impurities and induce solidification of the product.
-
Charcoal Treatment: The dark color is typically due to high-molecular-weight, conjugated impurities. An activated carbon (charcoal) treatment during the recrystallization process is highly effective for removing these. See Section 3 for the full protocol.
-
Avoid High Temperatures: The amino group on the thiophene ring can be sensitive to air oxidation, which is accelerated by heat. When concentrating your product from solution, use a rotary evaporator with moderate temperature settings (e.g., 40-50°C) and ensure the system is under vacuum to minimize air exposure.
Q2: My TLC plate shows multiple spots after the reaction workup. How do I know which one is my product and what are the likely impurities?
A: Identifying your product on a TLC plate is crucial before attempting large-scale purification.
-
Product Identification: Your target compound is quite polar due to the sulfonyl and amino groups. On a standard silica gel plate using a common eluent system (e.g., 30% ethyl acetate in hexanes), your product should have a relatively low Rf value (retention factor). It should also be UV active due to the thiophene ring.
-
Common Impurities:
-
Starting Materials: Unreacted α-mercapto intermediates or cyanoacetate derivatives are common. These will have different polarities and should be spotted on the TLC plate as standards for comparison.
-
Synthesis Byproducts: Impurities from the synthetic route, such as those from dimerization or incomplete cyclization, can co-exist.[4] A general principle is that impurities are often less polar than the final, highly functionalized product.
-
Q3: The purity of my compound decreases and the color darkens over time, even when stored as a solid. What causes this instability and how can I prevent it?
A: The instability is almost certainly due to the oxidation of the 3-amino group. Aromatic amines are well-known to be sensitive to air and light, leading to the formation of colored, often polymeric, impurities.
-
Storage Conditions: Store the purified solid in an amber vial under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration (-4°C to -20°C) is highly recommended.
-
Inert Atmosphere Handling: During workup and purification, minimizing exposure to air can help. For instance, after filtration, breaking the vacuum and blanketing the filter cake with nitrogen can reduce oxidation before the drying step.
Section 2: Troubleshooting Guide: Recrystallization Workflows
Recrystallization is the most powerful and scalable method for purifying this compound.[5][6] However, finding the right conditions is key.
Problem: Difficulty Selecting a Suitable Recrystallization Solvent.
Causality: The molecule's mixed polarity makes it challenging to find a single solvent that provides high solubility when hot and low solubility when cold.[7]
Solution: Systematic Solvent Screening and Two-Solvent Method.
-
Single-Solvent Screening: Test solubility in small test tubes with the solvents listed in the table below. A good solvent will dissolve the compound when boiling but allow crystals to form upon cooling to room temperature or 0°C.
-
Two-Solvent (Anti-Solvent) Method: This is often the most effective technique.[8] Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify, and then allow the mixture to cool slowly.
Data Presentation: Solvent Selection Table
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Isopropanol | Polar Protic | 82 | Good Starting Point. Often effective for compounds with H-bond donors/acceptors. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. May be a "good" solvent in a two-solvent system. |
| Acetonitrile | Polar Aprotic | 82 | Can be an effective recrystallization solvent for polar molecules. |
| Toluene | Non-polar | 111 | Likely a "poor" solvent. Useful as an anti-solvent with Ethyl Acetate or Acetone. |
| Hexanes | Non-polar | 69 | Excellent Anti-Solvent. Very likely to be a poor solvent for the product. |
| Methanol | Polar Protic | 65 | May be too good of a solvent, leading to poor recovery, but worth testing.[9] |
Problem: The Product "Oils Out" During Cooling Instead of Forming Crystals.
Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, or when cooling is too rapid. The compound comes out of solution as a liquid instead of forming a crystal lattice.
Solution: Promote Controlled Crystallization.
-
Reduce Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to the ice bath.
-
Use More Solvent: Oiling out is often a sign of a solution that is too concentrated. Add a small amount of additional hot solvent and reheat to dissolve the oil, then attempt to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a few pure crystals, add one or two to the cooled solution to act as a template for crystal growth.
-
Section 3: Advanced Purification Protocols
When recrystallization alone is insufficient, these methods provide higher purity.
Experimental Protocol: Activated Carbon Treatment for Color Removal
This protocol should be integrated into a recrystallization procedure.
-
Dissolve the crude, colored product in a suitable amount of a hot recrystallization solvent (e.g., isopropanol).
-
Remove the flask from the heat source. CAUTION: Never add charcoal to a boiling solution, as violent bumping can occur.
-
Add a very small amount of activated carbon (typically 1-2% of the solute mass; a small spatula tip is often sufficient).
-
Gently swirl the hot solution for 1-2 minutes. Avoid boiling.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the carbon.
-
Proceed with the recrystallization by allowing the clear, hot filtrate to cool slowly.
Experimental Protocol: Silica Gel Flash Column Chromatography
This is the method of choice for removing impurities with similar solubility to the product.
-
Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm) is appropriate.
-
Mobile Phase (Eluent) Selection:
-
Use TLC to find an eluent system that gives your product an Rf of ~0.3.
-
A good starting point is an ethyl acetate/hexanes gradient. Begin with 10-20% ethyl acetate in hexanes and gradually increase the polarity.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column under positive pressure (flash).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Section 4: Visualization & Workflows
Mandatory Visualization: Purification Decision Workflow
Caption: Decision workflow for purifying the target compound.
Mandatory Visualization: Two-Solvent Recrystallization Process
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. prepchem.com [prepchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Home Page [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. rubingroup.org [rubingroup.org]
- 8. m.youtube.com [m.youtube.com]
- 9. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate by TLC and HPLC
Welcome to the technical support center for monitoring the synthesis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this specific application. Our focus is on not just the "how" but the "why," ensuring robust and reproducible results in your synthetic workflow.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: I'm not seeing any spots on my TLC plate, not even the starting material. What could be the issue?
A1: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Insufficient Concentration: The concentration of your reaction mixture aliquot may be too low for detection.
-
Inappropriate Visualization Technique: Your compound, this compound, and related intermediates may not be visible under the visualization method you are using.
-
Solution: The thiophene ring and amino group suggest the compound should be UV active. Ensure you are using a UV lamp at 254 nm.[3] If spots are still not visible, consider using a chemical stain. An iodine chamber is a good general-purpose, semi-destructive method for visualizing organic compounds.[3][4][5][6] For aromatic amines, specific stains like p-anisaldehyde can also be effective.[6]
-
-
Sample Washed Away: If the spotting line is below the solvent level in the developing chamber, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[1][2]
-
Solution: Always ensure your spotting line is well above the solvent level in the TLC chamber.
-
Q2: My spots are streaking or appearing as smears rather than distinct spots. How can I fix this?
A2: Streaking is a frequent problem in TLC and can obscure the separation of your starting material and product. Here are the primary causes and their solutions:
-
Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[1][2][7]
-
Solution: Dilute your sample before spotting it on the TLC plate. A 1% solution is often a good starting point.[1]
-
-
Inappropriate Solvent System: The polarity of your mobile phase might be too high, or your compound may have strong interactions with the stationary phase (silica gel).
-
Solution: Adjust the polarity of your eluent system. A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[8][9] If your compound is highly polar, you may need to add a small amount of a more polar solvent like methanol. For basic compounds like amines, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce streaking by neutralizing the acidic sites on the silica gel.[7][10]
-
-
Compound Instability: The compound of interest might be degrading on the acidic silica gel stationary phase.
-
Solution: Consider using a different stationary phase, such as alumina plates, or neutralizing the silica gel plate by adding a small amount of a basic solvent like triethylamine to your eluent.[10]
-
Q3: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A3: Achieving good separation between the reactant and product is crucial for accurately monitoring reaction progress.[10]
-
Optimize the Mobile Phase: The key is to find a solvent system with the right polarity to differentiate between your compounds.
-
Solution: Systematically vary the ratio of your solvents. Small changes in the solvent ratio can have a significant impact on separation. Aim for Rf values between 0.2 and 0.8 for clear separation.[8] If you are using a binary system like ethyl acetate/hexanes, try varying the ratio from 10% to 50% ethyl acetate.[11] For more polar compounds, a system of methanol in dichloromethane might be effective.[7][11]
-
-
Use a Co-spot: A co-spot, where the reaction mixture is spotted on top of the starting material, can help to confirm if the spots are truly separated.[12] If you see two distinct spots in the co-spot lane, your reaction is progressing.
Step-by-Step TLC Protocol for Reaction Monitoring
-
Prepare the Developing Chamber: Add your chosen solvent system to the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate: Using a capillary tube, spot a small amount of your starting material solution on the SM and C lanes. Then, spot your reaction mixture on the C and RM lanes. Keep the spots as small as possible.[10]
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots.[3] If necessary, use a secondary visualization method like an iodine chamber or a chemical stain.[4][5][6]
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Frequently Asked Questions (FAQs) for HPLC Analysis
Q1: My peaks are tailing significantly. What is causing this and how can I improve the peak shape?
A1: Peak tailing is a common issue in reverse-phase HPLC, especially with basic compounds like amines. It can lead to inaccurate quantification and poor resolution.
-
Secondary Interactions with Silanols: The primary cause of peak tailing for basic compounds is their interaction with residual acidic silanol groups on the silica-based stationary phase.[13][14]
-
Solution:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 3) will protonate the silanol groups, reducing their interaction with the basic analyte.[14]
-
Use an End-capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes the residual silanol groups to make them less active.[13][14]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier like triethylamine can compete with your analyte for the active silanol sites, improving peak shape.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[15]
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Extra-column Effects: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[13]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Q2: I'm observing split peaks. What does this indicate?
A2: Split peaks can arise from several issues, both chemical and mechanical.
-
Co-elution of Compounds: It's possible that two different compounds are eluting very close to each other.[16]
-
Solution: Adjusting the mobile phase composition, temperature, or flow rate may resolve the two peaks. A slower gradient or isocratic hold can improve separation.
-
-
Blocked Column Frit: A partially blocked frit at the column inlet can disrupt the sample flow path, causing peak splitting.[15][16]
-
Solution: Reverse flushing the column may dislodge the blockage. If this fails, the frit or the entire column may need to be replaced.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[16]
-
Solution: This usually requires replacing the column. Using a guard column can help protect the analytical column from voids forming.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[16][17]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Q3: My retention times are drifting from one run to the next. How can I stabilize my method?
A3: Consistent retention times are critical for reliable analysis. Drifting retention times can be caused by several factors:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a run.
-
Solution: Increase the column equilibration time between runs.
-
-
Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or improper mixing.[18][19]
-
Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.[19]
-
Solution: Use a column oven to maintain a constant temperature.
-
Suggested HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column is a good starting point for moderately polar compounds like thiophene derivatives.[20][21][22] |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile | The acidic mobile phase helps to suppress silanol interactions and improve peak shape for the amino group.[22][23] |
| Gradient | Start with a higher aqueous percentage and ramp up the organic component. A good starting point is 70% A to 30% A over 15 minutes. | A gradient elution is often necessary to separate compounds with different polarities in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[24] |
| Detection | UV at 265 nm | Based on typical absorbance for sulfonamides and aromatic systems.[24] It's advisable to run a UV scan of your compound to determine the optimal wavelength. |
| Column Temp. | 30 °C | Maintaining a constant temperature improves reproducibility.[22] |
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for HPLC analysis.
Section 3: Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common TLC and HPLC issues.
References
-
TLC Visualization Techniques . (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Thin Layer Chromatography: Identifying the Spots . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
2.3F: Visualizing TLC Plates . (2022, April 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
TLC Visualization Methods . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
5.7: Visualizing TLC Plates . (2025, August 21). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
What Are The Common Peak Problems in HPLC . (2023, May 6). ALWSCI. Retrieved January 17, 2026, from [Link]
-
Peak Splitting in HPLC: Causes and Solutions . (2024, April 4). Separation Science. Retrieved January 17, 2026, from [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC) . (2025, September 2). ALWSCI. Retrieved January 17, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? . (2025, October 28). Chrom Tech, Inc. Retrieved January 17, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography . (2022, October 6). ACD/Labs. Retrieved January 17, 2026, from [Link]
-
Peak Tailing in HPLC . (n.d.). Element Lab Solutions. Retrieved January 17, 2026, from [Link]
-
Chromatography: Solvent Systems for TLC . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Thin Layer Chromatography (TLC) . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Thin Layer Chromatography . (2022, August 23). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . (2023, March 15). Trends in Sciences. Retrieved January 17, 2026, from [Link]
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD . (2021, June 22). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly . (2022, November 21). Letters in Applied NanoBioScience. Retrieved January 17, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
-
Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems . (2025, November 23). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . (2025, June 3). Bitesize Bio. Retrieved January 17, 2026, from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate . (2025, August 6). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
How can I select a solvent system for highly polar compounds to elute in TLC and run column? . (2015, November 11). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art . (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Troubleshooting in HPLC: A Review . (n.d.). IJSDR. Retrieved January 17, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC . (n.d.). Chemistry Hall. Retrieved January 17, 2026, from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Guide . (n.d.). Regis Technologies. Retrieved January 17, 2026, from [Link]
-
Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde . (n.d.). NISCAIR. Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Guide . (n.d.). SCION Instruments. Retrieved January 17, 2026, from [Link]
-
5. Thin Layer Chromatography . (n.d.). University of Illinois Chicago. Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Guide . (n.d.). ACE HPLC. Retrieved January 17, 2026, from [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate . (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester . (n.d.). Chemixl Intermediates Pvt. Ltd. Retrieved January 17, 2026, from [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection . (n.d.). Diva-Portal.org. Retrieved January 17, 2026, from [Link]
-
Supporting Information . (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes . (2024, September 10). ACS Omega. Retrieved January 17, 2026, from [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 . (n.d.). Autech Industry Co.,Limited. Retrieved January 17, 2026, from [Link]
-
How To: Monitor by TLC . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 17, 2026, from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Chromatography [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. chromtech.com [chromtech.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nanobioletters.com [nanobioletters.com]
- 23. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. tis.wu.ac.th [tis.wu.ac.th]
Validation & Comparative
A Comparative Analysis for the Synthetic Chemist: Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate vs. Methyl 3-amino-4-methylthiophene-2-carboxylate
An In-Depth Guide to Structure, Synthesis, and Application Potential
For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a research program. The 3-aminothiophene-2-carboxylate scaffold is a privileged structure, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1][2] This guide provides a detailed comparison of two important analogs: Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate and Methyl 3-amino-4-methylthiophene-2-carboxylate . The core difference lies in the C4 substituent—an electron-withdrawing isopropylsulfonyl group versus an electron-donating methyl group. This seemingly minor change imparts significant differences in their physicochemical properties, reactivity, and suitability for various applications.
Part 1: Structural and Physicochemical Properties: A Tale of Two Substituents
The fundamental distinction between these two molecules originates from the electronic nature of the C4 substituent. The methyl group (-CH₃) in Methyl 3-amino-4-methylthiophene-2-carboxylate is a weak electron-donating group through hyperconjugation, which slightly increases the electron density of the thiophene ring. Conversely, the isopropylsulfonyl group (-SO₂CH(CH₃)₂) in its counterpart is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This electronic disparity profoundly influences the molecules' properties.
The electron-rich nature of the methyl-substituted thiophene generally enhances its reactivity towards electrophilic substitution, while the electron-poor ring of the sulfonyl derivative is more susceptible to nucleophilic attack. This is a critical consideration for downstream synthetic modifications.[3]
Below is a summary of their key physicochemical properties:
| Property | This compound | Methyl 3-amino-4-methylthiophene-2-carboxylate |
| CAS Number | 175201-72-6[4][5] | 85006-31-1[6][7] |
| Molecular Formula | C₉H₁₃NO₄S₂[5][8] | C₇H₉NO₂S[7][9] |
| Molecular Weight | 263.34 g/mol [5][8] | 171.22 g/mol [7][9] |
| Appearance | Not specified (typically off-white to yellow powder) | White to light yellow crystal powder[6] |
| Melting Point | Not specified | 85-88 °C[6] |
| Purity | ≥95% (typical)[4] | ≥97% (typical) |
Part 2: Synthesis Methodologies and Experimental Protocols
The synthetic routes to these compounds share a common strategic approach, often leveraging the versatile Gewald reaction or modifications thereof, which constructs the substituted 2-aminothiophene ring in a single step.[10] However, the specific precursors and conditions differ.
Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
This compound is commonly synthesized from a cyclic keto-ester precursor. The methodology is well-established and provides good yields.
Experimental Protocol: Synthesis via Tetrahydrothiophene Intermediate
This protocol is adapted from established procedures.[11][12]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in acetonitrile (approx. 7.5 mL per gram of starting material).
-
Bring the solution to a gentle boil with stirring.
Step 2: Reagent Addition
-
To the boiling solution, add hydroxylamine hydrochloride (1.0 eq) in one portion.
Step 3: Reflux
-
Maintain the reaction mixture at reflux for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 4: Work-up and Isolation
-
After completion, cool the reaction mixture in an ice bath.
-
Add diethyl ether (approx. 28 mL per gram of starting material) to precipitate the crude product.
-
Filter the precipitate, washing with cold diethyl ether.
-
Dissolve the collected solid in water, basify with an aqueous ammonia solution, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
Caption: Proposed Gewald synthesis for the sulfonyl-substituted thiophene.
Part 3: Applications in Research and Development
The choice between these two intermediates is driven entirely by the desired properties of the final target molecule.
Methyl 3-amino-4-methylthiophene-2-carboxylate: A Gateway to Anesthetics
The most prominent application of this compound is as the starting material for the synthesis of Articaine , a widely used local anesthetic in dentistry. [6][13][14]Its structure is ideal for the subsequent chemical transformations required to build the final drug molecule. Furthermore, its versatility is demonstrated in its use for preparing selective nonpeptide inhibitors of protein-tyrosine phosphatase 1B, highlighting its value in developing treatments for metabolic diseases. [6]It serves as a foundational building block in medicinal chemistry for creating diverse heterocyclic compounds. [15][16]
This compound: A Scaffold for Novel Pharmacophores
While specific, large-scale applications are less documented, the presence of the sulfonyl group makes this compound highly valuable for structure-activity relationship (SAR) studies. [17][18]Sulfonamides are a cornerstone of medicinal chemistry, found in diuretics, antibiotics, and anti-inflammatory drugs. The strong electron-withdrawing nature of the sulfonyl group can be exploited to:
-
Modulate pKa: Altering the acidity of the amine can influence binding interactions and pharmacokinetic properties.
-
Form Hydrogen Bonds: The sulfonyl oxygens can act as hydrogen bond acceptors, a crucial interaction for ligand-receptor binding.
-
Explore Novel Chemical Space: It provides a scaffold for creating compounds with distinct electronic and steric profiles compared to its methyl-substituted cousin, potentially leading to inhibitors for enzyme classes like kinases or chemokine receptors. [3][18]
Application Focus This compound Methyl 3-amino-4-methylthiophene-2-carboxylate Established APIs Less common; primarily for R&D. Key intermediate for the local anesthetic Articaine. [13][14] Medicinal Chemistry Scaffold for novel kinase inhibitors, CXCR2 antagonists, and other pharmacologically active molecules where an electron-withdrawing group is desired. [17][18] Versatile reactant for various syntheses, including PTP1B inhibitors. [6] SAR Studies Excellent for probing the effects of strong electron-withdrawing groups and hydrogen bond acceptors. Serves as a baseline, electron-donating counterpart in SAR studies. | Materials Science | Potential use in developing novel organic electronic materials where tuning of HOMO/LUMO levels is required. | Used in the creation of new materials and specialty chemicals. [16]|
Conclusion and Future Outlook
The comparison between this compound and Methyl 3-amino-4-methylthiophene-2-carboxylate is a clear illustration of how a single substituent modification can dramatically alter a molecule's character and utility.
-
Methyl 3-amino-4-methylthiophene-2-carboxylate is the workhorse intermediate, a well-characterized, commercially significant compound with a defined role in the synthesis of the established drug Articaine. Its utility is proven and its chemistry is straightforward.
-
This compound is the explorer's molecule. It is a building block for innovation, offering access to novel chemical space. Its powerful electronic properties make it an ideal candidate for SAR campaigns aimed at discovering new therapeutic agents, particularly where interactions with the target protein can be enhanced by a strong hydrogen bond acceptor or an electron-poor aromatic system.
For researchers, the choice is clear. For established, large-scale synthesis of specific targets like Articaine, the methyl derivative is the logical choice. For discovery programs seeking to generate novel intellectual property and explore new biological targets, the isopropylsulfonyl derivative provides a gateway to untapped potential.
References
- US4847386A - Process for preparing thiophene derivatives - Google Patents. Google Patents.
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate . PrepChem.com. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 . PubChem. Available at: [Link]
-
General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions . ResearchGate. Available at: [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester . Ganeshenterprises. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate . NIST WebBook. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate . Chongqing Chemdad Co., Ltd. Available at: [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 . SGRL. Available at: [Link]
-
The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors . PubMed Central. Available at: [Link]
-
Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase . PubMed. Available at: [Link]
-
Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists . PubMed. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY . International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Therapeutic importance of synthetic thiophene . PubMed Central. Available at: [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents . PubMed. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxyla… [cymitquimica.com]
- 5. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Thiophenecarboxylic acid, 3-amino-4-[(1-methylethyl)sulf… [cymitquimica.com]
- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. ijpbs.com [ijpbs.com]
- 11. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. Methyl 3-amino-4-methylthiophene-2-carboxylate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 15. researchgate.net [researchgate.net]
- 16. chemixl.com [chemixl.com]
- 17. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological potential of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate , a unique thiophene derivative, in relation to its structural analogs. While direct experimental data for this specific compound is limited in publicly accessible literature, a comprehensive examination of structure-activity relationships (SAR) within this chemical class allows for a robust predictive assessment of its likely biological profile. This document will delve into the potential anticancer, anti-inflammatory, and enzyme inhibitory activities of the target compound, supported by experimental data from closely related analogs.
The Core Scaffold: 3-Aminothiophene-2-carboxylate
The 3-aminothiophene-2-carboxylate core is a versatile building block in medicinal chemistry.[3] The arrangement of the amino group at the 3-position and the carboxylate at the 2-position provides a platform for diverse chemical modifications, each influencing the compound's interaction with biological targets. The electronic properties of the thiophene ring, coupled with the hydrogen-bonding capabilities of the amino and carboxylate groups, are key determinants of its biological activity.
The Isopropylsulfonyl Moiety: A Key Modulator of Activity
The substituent at the 4-position of the thiophene ring plays a critical role in defining the compound's biological effects. In our target compound, this is an isopropylsulfonyl group. The sulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the thiophene ring. This, in turn, can affect the compound's binding affinity to target proteins. The bulky isopropyl group introduces steric hindrance, which can enhance selectivity for specific enzyme binding pockets.
Comparative Biological Activity
Anticancer Activity
Thiophene derivatives are a well-established class of anticancer agents, with mechanisms ranging from kinase inhibition to the induction of apoptosis.[4][5]
Structure-Activity Relationship Insights:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the thiophene ring is a critical determinant of anticancer activity. Electron-withdrawing groups at this position have been shown to enhance cytotoxic effects in some series.
-
Amino Group at the 3-position: The free amino group is often crucial for activity, potentially forming key hydrogen bonds with target enzymes.[6]
-
Ester Group at the 2-position: The methyl ester in the target compound can influence solubility and cell permeability. Conversion to other esters or amides can modulate potency and pharmacokinetic properties.[6]
While no direct anticancer data for this compound is available, analogs with different substituents at the 4-position have shown promising results. For instance, a variety of novel thienopyrimidine derivatives, which can be synthesized from 3-aminothiophene-2-carboxylates, have been investigated as VEGFR-inhibitors.[7]
Table 1: Comparative Anticancer Activity of Selected Thiophene Analogs
| Compound/Analog | Cancer Cell Line | IC50/EC50 | Reference |
| Compound 11b (Thiophene core) | FLT3 | -9.01 kcal/mol (Binding Energy) | [3] |
| Compound 5 (Thienopyrimidine) | MCF-7, HepG-2 | Higher cytotoxicity than reference | [3] |
| F8 (Thiophenecarboxylate) | Various | 0.805 µM to 3.05 µM | [5] |
| Aminothiazole-paeonol derivatives | AGS, HT-29 | Higher potency than 5-FU | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization
Caption: Potential mechanism of anticancer activity of thiophene derivatives.
Anti-inflammatory Activity
Thiophene derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2]
Structure-Activity Relationship Insights:
-
Sulfonyl Group: The presence of a sulfonyl group, as in our target compound, is a feature found in some potent anti-inflammatory agents. For instance, a 4-methane sulfonyl aroyl group at the 5-position of a thiophene ring has been associated with good anti-inflammatory activity.[9]
-
Amino and Carboxylate Groups: These functional groups can interact with the active sites of inflammatory enzymes.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the isopropyl group, can affect its distribution to inflammatory tissues.
A review of thiophene-based compounds with anti-inflammatory activity highlights the importance of carboxylic acids, esters, amines, and amides for biological target recognition, especially for the inhibition of COX and LOX enzymes.[2]
Table 2: Comparative Anti-inflammatory Activity of Selected Thiophene Analogs
| Compound/Analog | Assay | Activity | Reference |
| AP73 (3-(4-methylmercapto-phenyl) analog) | Carrageenan-induced rat paw edema | 52% protection | [9] |
| AP159 (3-phenyl analog) | Carrageenan-induced rat paw edema | 38% protection | [9] |
| Compound 4 (Thiophene derivative) | 5-LOX inhibition | ~57% inhibition at 100 µg/mL | [2] |
| Tetrahydrobenzo[b]thiophene derivatives | LPS-induced NO production | Significant inhibition | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Preparation: Use adult rats of either sex, fasted overnight before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a control group.
Inflammatory Pathway Visualization
Caption: Inhibition of inflammatory pathways by thiophene derivatives.
Conclusion and Future Directions
While direct experimental validation for This compound is pending, the analysis of its structural features in the context of its analogs provides a strong rationale for its potential as a biologically active compound. The presence of the 3-amino and 2-carboxylate groups on the thiophene ring, combined with the electron-withdrawing and sterically demanding isopropylsulfonyl group at the 4-position, suggests a promising profile for anticancer and anti-inflammatory activities, likely mediated through enzyme inhibition.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this specific compound to confirm these predictions. A systematic investigation of a series of analogs with varying alkylsulfonyl groups at the 4-position would provide a more detailed understanding of the structure-activity relationship and could lead to the identification of more potent and selective therapeutic agents.
References
-
Design, Synthesis, and Pharmacological Evaluation of Some 2-[4-morpholino]-3-aryl-5-substituted Thiophenes as Novel Anti-Inflammatory Agents. PubMed. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]
-
Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]
-
Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. PMC. [Link]
-
Thiophene based non-steroidal anti-inflammatory drugs 1 and 2. ResearchGate. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
-
5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. PubMed. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
-
Study of the anticancer properties of tin(IV) carboxylate complexes on a panel of human tumor cell lines. PubMed. [Link]
-
Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. PMC. [Link]
-
Cytotoxicity of compounds toward various cell lines. ResearchGate. [Link]
-
Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. PMC. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
-
Synthesis and cytotoxicity of novel 3-amino-4-indolylmaleimide derivatives. PubMed. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
-
Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. PubMed. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]
-
Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC. [Link]
-
Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3- dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Der Pharma Chemica. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]
-
Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PMC. [Link]
-
Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. PubMed. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. For researchers and scientists, this structural certainty underpins every subsequent stage of investigation, from understanding mechanism of action to optimizing lead compounds. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques for the characterization of small organic molecules, using Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate as a focal point.
This compound (CAS: 175201-72-6, Molecular Formula: C9H13NO4S2) is a substituted thiophene derivative, a class of compounds frequently encountered in medicinal chemistry.[1][2] While spectroscopic data can provide valuable insights into its connectivity and functional groups, only X-ray crystallography can deliver a definitive, high-resolution map of atomic positions, bond lengths, and bond angles, leaving no room for ambiguity. This guide will delve into the experimental workflow of X-ray crystallography and objectively compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, this technique generates a detailed three-dimensional electron density map, from which the molecular structure can be elucidated with exceptional precision.[4]
Experimental Protocol: A Step-by-Step Guide to Structural Confirmation
The journey from a powdered sample to a fully refined crystal structure involves a meticulous, multi-step process. The causality behind each experimental choice is critical for success.
1. Crystal Growth: The Foundation of a High-Quality Structure
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the crystal dictates the quality of the final structure. The goal is to grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality.
-
Methodology:
-
Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the solubility of this compound.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less soluble "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting crystallization.
-
Cooling: Slowly cool a saturated solution from an elevated temperature. The decrease in solubility upon cooling can induce crystallization.
-
-
Rationale: The slow and controlled change in solvent conditions is crucial to allow the molecules to self-assemble into a well-ordered crystal lattice rather than crashing out as an amorphous powder.
2. Data Collection: Illuminating the Crystal
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer.
-
Methodology:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryoloop.
-
Cryo-cooling: The mounted crystal is flash-cooled in a stream of liquid nitrogen (typically at 100 K) to minimize thermal vibrations of the atoms, which can degrade the diffraction pattern.
-
Diffraction Experiment: The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected. A series of diffraction images are collected at different crystal orientations.
-
-
Rationale: Cryo-cooling enhances the quality of the diffraction data by reducing atomic motion. Collecting data over a wide range of orientations ensures a complete dataset for structure solution.
3. Structure Solution and Refinement: From Diffraction to a 3D Model
The collected diffraction data is then processed to determine the crystal's unit cell parameters and the intensities of the diffracted X-rays. This information is used to solve the "phase problem" and generate an initial electron density map.[5]
-
Methodology:
-
Data Processing: Software is used to integrate the diffraction spots and correct for experimental factors.
-
Structure Solution: Direct methods or Patterson methods are employed to determine the initial phases of the structure factors and generate an initial model of the molecule.
-
Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.
-
-
Rationale: The refinement process iteratively improves the accuracy of the atomic coordinates, resulting in a precise and reliable molecular structure.
Comparative Analysis: Alternative Techniques for Structural Elucidation
While X-ray crystallography provides the definitive answer, other techniques offer complementary and often more readily obtainable information about a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[5] For a molecule like this compound, 1H and 13C NMR would provide crucial information.
-
Strengths:
-
Limitations:
-
Does not directly provide information about the three-dimensional arrangement of atoms in space, particularly for molecules with multiple stereocenters or complex conformations.[9]
-
Can be less informative for molecules with few protons or carbons.[9]
-
Provides information about the molecule's structure in solution, which may differ from its solid-state conformation.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.[10][11]
-
Strengths:
-
Provides a highly accurate molecular weight, which can be used to confirm the molecular formula.[11]
-
High-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide clues about its substructures.[11]
-
-
Limitations:
-
Provides very limited information about the connectivity and stereochemistry of the molecule.
-
Different isomers will often have the same molecular weight and similar fragmentation patterns, making unambiguous identification difficult.
-
Computational Chemistry
Computational modeling allows for the prediction of molecular structures and properties using theoretical calculations.[12]
-
Strengths:
-
Limitations:
-
The accuracy of the predicted structure is highly dependent on the level of theory and basis set used in the calculation.[14]
-
Does not provide experimental validation of the structure.
-
For flexible molecules, identifying the global minimum energy conformation can be challenging.
-
Data at a Glance: A Comparative Summary
| Technique | Information Provided | Sample Requirements | Ambiguity |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Single crystal (0.1-0.3 mm) | Unambiguous for the solid state |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, relative stereochemistry | Soluble sample (mg) | Ambiguous for absolute stereochemistry and complex 3D structures |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Small sample amount (µg-ng) | High for isomers |
| Computational Chemistry | Predicted 3D structure, conformational analysis, electronic properties | None (in silico) | Dependent on computational method; not experimental proof |
Visualizing the Workflow and Logic
Experimental Workflow for X-ray Crystallography
Caption: The experimental workflow for single-crystal X-ray crystallography.
Logical Relationship of Analytical Techniques for Structural Elucidation
Caption: Interplay between X-ray crystallography and other analytical techniques.
Conclusion: An Integrated Approach to Structural Certainty
For the unambiguous structural determination of this compound, single-crystal X-ray crystallography is the definitive technique. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of every atom in the molecule. While NMR spectroscopy, mass spectrometry, and computational chemistry are indispensable tools that provide crucial and complementary information, they cannot, in isolation, offer the same level of certainty as a well-refined crystal structure. In the rigorous world of pharmaceutical and chemical research, an integrated approach, with X-ray crystallography as the ultimate arbiter, is the most robust strategy for achieving absolute structural confidence.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015).
- Application of Mass Spectrometry on Small Molecule Analysis. (2022).
- Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods - Benchchem. (n.d.).
- Mass Spectrometry analysis of Small molecules. (2013).
- Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches - IIIT Hyderabad. (n.d.).
- Computational Chemistry and Biology. (n.d.).
- Small molecule analysis using MS - Bioanalysis Zone. (n.d.).
- Predicting Molecular Properties via Computational Chemistry - Jstar-research. (n.d.).
- Improving Small Molecule Characterization - AnalyteGuru - Thermo Fisher Scientific. (2018).
- New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology. (2025).
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022).
- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking - MDPI. (2026).
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (n.d.).
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.).
- Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles - Sci-Hub. (1989).
- Methyl 3-amino-4-methylthiophene-2-carboxylate - the NIST WebBook. (n.d.).
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications. (2017).
- Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC - NIH. (n.d.).
- Why is crystallography still used in some cases for small molecule structure determination?. (2017).
- 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram - ResearchGate. (n.d.).
- Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem. (n.d.).
- methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxylate - CymitQuimica. (n.d.).
- Methyl 3-amino-4-(isopropylsulfonyl)-thiophene-2-carboxylate - Matrix Scientific. (n.d.).
- Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. (n.d.).
- What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).
- Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. (n.d.).
- Methyle3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, 97%, Thermo Scientific 1 g. (n.d.).
- Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones - ResearchGate. (2025).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PubMed. (2019).
Sources
- 1. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxyla… [cymitquimica.com]
- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rigaku.com [rigaku.com]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles / Magnetic Resonance in Chemistry, 1989 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 12. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 13. Computational Chemistry and Biology | Department of Pharmaceutical Chemistry [pharmchem.ucsf.edu]
- 14. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
A Comparative Guide to Purity Analysis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate: HPLC vs. NMR
Introduction
Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. As with any component destined for use in drug manufacturing, its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. Regulatory bodies mandate stringent purity thresholds, necessitating robust and reliable analytical methods to identify and quantify the main component and any potential impurities.
This guide provides an in-depth comparison of two primary analytical techniques for the purity assessment of this thiophene derivative: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the fundamental principles, provide detailed experimental protocols, and discuss the relative strengths and weaknesses of each method. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a comprehensive analytical control strategy for this and structurally related molecules.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[1][2] Its high resolving power allows for the separation of the main compound from closely related impurities, making it ideal for detecting and quantifying even trace-level components.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds like our target molecule. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.[1][2] Components that are more nonpolar will have a stronger affinity for the stationary phase and thus elute later, while more polar components will elute earlier. A UV detector is typically used for quantification, as the thiophene ring provides a strong chromophore.
Experimental Protocol: A Starting Point for Method Development
While a specific method for this exact molecule is not publicly available, the following protocol is a robust starting point based on methods for similar thiophene derivatives.[3][4]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[3][4]
-
Chemicals: HPLC-grade acetonitrile, methanol, and high-purity water. Formic acid or phosphoric acid for mobile phase pH adjustment.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate silanol groups on the stationary phase and the amino group of the analyte, leading to sharper peaks and better reproducibility. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | Time (min) | %B 0 |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or DAD for peak purity analysis | The thiophene ring system is expected to have strong absorbance in the UV region. A DAD allows for the assessment of peak purity by comparing spectra across the peak. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent). | The chosen diluent should be compatible with the mobile phase to ensure good peak shape.[2] The concentration should be within the linear range of the detector. |
Data Interpretation and Purity Calculation
The purity is typically determined by area percent, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate assessment, especially for regulatory filings, the use of relative response factors (RRFs) for known impurities is required. Method validation according to ICH Q2(R1) guidelines is mandatory to ensure the method is suitable for its intended purpose.[5][6][7][8] This involves assessing specificity, linearity, accuracy, precision, and robustness.
Quantitative NMR (qNMR): An Absolute Method for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has gained significant traction in the pharmaceutical industry as a primary analytical method for determining purity.[9][10][11] Unlike HPLC, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the analyte itself.[11][12][13]
Principle of Quantification
In ¹H qNMR, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte.[12] By comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated directly.[9][12]
Experimental Protocol for qNMR Analysis
Instrumentation and Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
NMR Tubes: High-precision NMR tubes.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).[14]
-
Internal Standard: A certified internal standard with high purity (≥99.9%), chemical stability, and signals that do not overlap with the analyte's signals.[14] Maleic acid or dimethyl sulfone are often good choices in polar solvents.
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the analyte into a clean vial.
-
Accurately weigh approximately 5-10 mg of the selected internal standard into the same vial. The goal is to have a near 1:1 ratio of the integrated peaks of interest.[12]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
Data Acquisition Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Ensures uniform excitation across the spectrum for accurate integration.[12] |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton | This is the most critical parameter for accurate quantification. A sufficiently long delay ensures that all protons have fully relaxed before the next pulse, preventing signal saturation and ensuring integrals are directly proportional to the number of protons. T₁ values should be measured experimentally. |
| Number of Scans | 16 or higher | Sufficient scans are needed to achieve an adequate signal-to-noise ratio for accurate integration, especially for impurity signals. |
| Acquisition Time | 3-4 seconds | Provides good digital resolution. |
Data Interpretation and Purity Calculation
The purity of the analyte (Pₐ) is calculated using the following formula[9][12]:
Pₐ = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Pₛₜₐ
Where:
-
I: Integral value of the analyte (a) and standard (std) peaks
-
N: Number of protons giving rise to the selected signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard (std)
Comparative Analysis: HPLC vs. NMR
Both techniques offer unique advantages for the purity analysis of this compound. The choice depends on the specific requirements of the analysis.
| Feature | HPLC | qNMR |
| Principle | Comparative separation technique. Quantification relies on response factors. | Absolute quantification method. Directly relates signal to molar amount.[13] |
| Sensitivity | Very high (ppm or ppb levels for impurities). Excellent for trace impurity detection. | Lower sensitivity (typically >0.1%). Not ideal for trace analysis unless impurities are concentrated. |
| Specificity | High, based on retention time. Peak purity can be assessed with a DAD. Co-elution of impurities is a potential issue. | Extremely high, based on unique chemical shifts. Provides unambiguous structural information. Can distinguish between isomers.[11] |
| Quantification | Requires reference standards for each impurity for accurate quantification (RRF determination). Area percent is a common estimation. | Does not require a reference standard of the analyte itself, only a certified internal standard. Considered a primary method.[9] |
| Throughput | High. Autosamplers allow for the analysis of many samples in sequence. | Lower. Longer experiment times (due to long relaxation delays) and manual data processing can limit throughput. |
| Information Provided | Purity profile, retention times of impurities. Limited structural information. | Absolute purity, structural confirmation of the main component, and structural information about impurities present at sufficient concentration. Can also quantify residual solvents.[11] |
| Method Development | Can be time-consuming, requiring optimization of column, mobile phase, and gradient. | Relatively straightforward, primarily involving the selection of a suitable solvent and internal standard.[15] |
A Synergistic Approach for Comprehensive Purity Assessment
HPLC and NMR should not be viewed as competing but as complementary techniques. A robust analytical control strategy leverages the strengths of both.
Caption: A synergistic workflow combining HPLC and qNMR for comprehensive purity analysis.
Conclusion
For the purity analysis of this compound, both HPLC and qNMR are invaluable tools.
-
HPLC excels as the primary method for routine quality control, providing a detailed impurity profile and offering high sensitivity for detecting trace degradation products or process-related impurities.
-
qNMR serves as an essential orthogonal method for providing an absolute purity value (assay) without the need for a specific reference standard of the analyte. Its strength lies in its accuracy, structural elucidation capabilities, and its status as a primary analytical technique.
Ultimately, a combined approach provides the most complete and trustworthy assessment of purity. HPLC is used to "find and quantify" the small impurities, while qNMR is used to "absolutely quantify" the main component and characterize any significant unknown impurities. This dual methodology ensures a high level of confidence in the quality of the pharmaceutical intermediate, satisfying both scientific rigor and regulatory expectations.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]
-
Webster, G. K. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 103(7), 1935-1943. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
Diehl, B. W., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13. [Link]
-
Let's try doing quantitative NMR. JEOL Ltd. [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
-
Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. ResearchGate. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. asianjpr.com [asianjpr.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the In Vitro Assay Validation of Novel Kinase Inhibitors: A Case Study of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
This guide provides a comprehensive framework for the validation of an in vitro biochemical assay designed to characterize novel kinase inhibitors. We will use Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate as a case study for a hypothetical inhibitor of "Kinase-X," a protein implicated in oncogenic signaling. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
Introduction: The Rationale for Rigorous In Vitro Assay Validation
In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The accurate and reliable characterization of small molecule inhibitors is fundamental to advancing preclinical candidates. An unvalidated or poorly validated assay can generate misleading data, resulting in costly failures in later stages of drug development.
This guide establishes a robust methodology for validating an in vitro kinase inhibition assay, using this compound as our test compound. While the biological target of this specific molecule is not extensively described in the public domain, its thiophene core is a common scaffold in kinase inhibitor design. For the purpose of this guide, we will hypothesize that it is an inhibitor of "Kinase-X," a tyrosine kinase involved in a generic cell survival pathway. We will compare its performance against Staurosporine, a well-characterized, broad-spectrum kinase inhibitor.
The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2]
The Hypothetical Target and Signaling Pathway: Kinase-X
To establish a relevant biological context, we propose a hypothetical signaling pathway where Kinase-X is a key upstream regulator of cell proliferation and survival.
Caption: Hypothetical Kinase-X signaling pathway.
Assay Principle and Design: A LanthaScreen™ Eu Kinase Binding Assay
To quantify the inhibitory potential of our test compounds, we will employ a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common and robust platform for kinase inhibitor screening.
Assay Principle:
-
Components: The assay utilizes a recombinant Kinase-X tagged with Glutathione S-transferase (GST), a terbium (Tb)-labeled anti-GST antibody, and a fluorescently labeled, ATP-competitive kinase inhibitor (tracer).
-
Mechanism: In the absence of an inhibitor, the tracer binds to the ATP-binding site of Kinase-X. This brings the Tb-labeled antibody (donor) and the fluorescent tracer (acceptor) into close proximity, allowing for FRET to occur upon excitation.
-
Inhibition: A competitive inhibitor, such as our test compound, displaces the tracer from the kinase's active site. This separation of the donor and acceptor molecules leads to a decrease in the FRET signal. The magnitude of this decrease is directly proportional to the inhibitory activity of the compound.
Experimental Protocols
Reagents and Materials
-
Kinase-X, recombinant, GST-tagged
-
LanthaScreen™ Tb-anti-GST Antibody
-
LanthaScreen™ Kinase Tracer
-
Staurosporine (comparator)
-
This compound (test compound)
-
Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT
-
384-well, low-volume, black microplates
-
Plate reader capable of TR-FRET measurements
Assay Procedure
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and Staurosporine in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Preparation:
-
Add 2.5 µL of 4X compound dilutions in assay buffer to the appropriate wells.
-
For control wells, add 2.5 µL of assay buffer with 4% DMSO (no inhibitor control) and 2.5 µL of a high concentration of a known inhibitor or buffer without kinase (maximum inhibition control).
-
-
Kinase/Antibody Mixture: Prepare a 2X solution of Kinase-X and Tb-anti-GST antibody in assay buffer. Add 5 µL of this mixture to all wells.
-
Tracer Addition: Prepare a 2X solution of the kinase tracer in assay buffer. Add 2.5 µL of this solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 520 nm and 495 nm. Calculate the emission ratio (520/495).
Caption: In Vitro Kinase Assay Workflow.
In Vitro Assay Validation Plan
The validation of this assay will be conducted in accordance with the ICH Q2(R1) guidelines, focusing on the key parameters of specificity, linearity, accuracy, precision, and robustness.[3][4]
Specificity
Specificity is the ability of the assay to assess the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Run the assay with and without the Kinase-X enzyme.
-
Run the assay with and without the Tb-anti-GST antibody.
-
Run the assay with and without the tracer.
-
-
Acceptance Criteria: A significant signal-to-background ratio should only be observed when all components are present. The absence of any single component should result in a signal close to background.
Precision
Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Protocol:
-
Repeatability: Determine the IC50 of the control compound (Staurosporine) in triplicate on the same day, by the same analyst.
-
Intermediate Precision: Determine the IC50 of Staurosporine on three different days, by two different analysts.
-
-
Acceptance Criteria: The coefficient of variation (%CV) should be ≤ 20% for both intra- and inter-assay precision.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol: The IC50 of a well-characterized control compound (Staurosporine) will be determined and compared to the published or historically accepted value.
-
Acceptance Criteria: The experimentally determined IC50 should be within a 2-fold range of the accepted literature value.
Linearity and Range
For an IC50 determination assay, linearity is demonstrated by the dose-response curve.
-
Protocol: A full 10-point dose-response curve for Staurosporine will be generated.
-
Acceptance Criteria: The dose-response curve should be sigmoidal with a good fit (R² > 0.98) to a 4-parameter logistic model. The upper and lower plateaus of the curve should be well-defined.
Robustness
Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The IC50 of Staurosporine will be determined while introducing small variations to the standard protocol:
-
Incubation time: 50 minutes and 70 minutes (standard is 60).
-
DMSO concentration: 0.9% and 1.1% (standard is 1%).
-
-
Acceptance Criteria: The IC50 values obtained under the varied conditions should not deviate by more than 20% from the value obtained under standard conditions.
Comparative Performance Data
The following tables present hypothetical, yet realistic, data from the validation and comparative studies.
Table 1: Assay Validation Summary for Staurosporine
| Validation Parameter | Measurement | Result | Acceptance Criteria | Status |
| Precision | ||||
| Intra-assay | IC50 (nM) | 15.2, 16.1, 14.8 | %CV ≤ 20% | Pass |
| %CV | 4.4% | |||
| Inter-assay | IC50 (nM) | 15.5, 17.2, 16.3 | %CV ≤ 20% | Pass |
| %CV | 5.5% | |||
| Accuracy | IC50 (nM) | 16.0 (mean) | Within 2-fold of lit. value (~10 nM) | Pass |
| Robustness | ||||
| Incubation time (50 min) | IC50 (nM) | 17.1 | ≤ 20% deviation | Pass |
| Incubation time (70 min) | IC50 (nM) | 15.8 | ≤ 20% deviation | Pass |
| DMSO (1.1%) | IC50 (nM) | 16.5 | ≤ 20% deviation | Pass |
Table 2: Comparative Inhibitory Potency against Kinase-X
| Compound | IC50 (nM) | 95% Confidence Interval | Hill Slope |
| This compound | 45.3 | 41.2 - 49.8 | -1.1 |
| Staurosporine | 16.0 | 14.5 - 17.6 | -1.0 |
Conclusion and Discussion
This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an in vitro kinase inhibition assay, using this compound as a case study against the well-known inhibitor, Staurosporine. The presented validation plan, based on ICH Q2(R1) guidelines, demonstrates that the assay is specific, precise, accurate, and robust, and therefore suitable for its intended purpose.[1]
The comparative data indicate that while this compound is an inhibitor of our hypothetical Kinase-X, it is approximately 3-fold less potent than the broad-spectrum inhibitor Staurosporine. This information is critical for guiding further lead optimization efforts. Future studies should focus on assessing the selectivity of this compound against a panel of other kinases to determine its therapeutic window.
By adhering to the principles and protocols detailed in this guide, researchers can ensure the generation of high-quality, reliable data, thereby increasing the probability of success in the challenging field of drug discovery.
References
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][5]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2][3]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][6]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][7]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
A Comparative Guide to the Structure-Activity Relationship of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate and its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate, a scaffold of significant interest in medicinal chemistry. By comparing this lead compound with various structural analogs, we will explore how targeted modifications can modulate biological efficacy, offering a roadmap for the rational design of novel therapeutics.
The 3-Aminothiophene-2-carboxylate Core: A Privileged Scaffold
The 3-aminothiophene-2-carboxylate framework is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a variety of biologically active compounds.[1][2] Its inherent physicochemical properties and synthetic tractability make it an attractive starting point for the development of novel drugs targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4] The core structure of this compound features several key points for chemical modification, each offering a potential avenue to enhance therapeutic activity and selectivity.
Deconstructing the SAR: A Comparative Analysis
To elucidate the SAR of this compound, we will dissect the molecule into its key functional components and compare its hypothetical activity with experimentally validated analogs found in the literature.
The Thiophene Ring: Substituents at the C4 and C5 Positions
The substitution pattern on the thiophene ring is a critical determinant of biological activity. The presence of an isopropylsulfonyl group at the C4 position in our lead compound is of particular interest.
-
Electron-Withdrawing Groups at C4: The isopropylsulfonyl group is a strong electron-withdrawing group. In many heterocyclic scaffolds, such groups can enhance biological activity by modulating the electronic properties of the ring system and influencing interactions with biological targets. For instance, studies on nitrothiophenes have shown that the presence of electron-withdrawing nitro groups can significantly increase antimicrobial activity.[5] It is plausible that the isopropylsulfonyl group in our lead compound could contribute to potent biological effects.
-
Alkyl and Aryl Substituents at C4 and C5: In contrast, the introduction of alkyl or aryl groups at the C4 and C5 positions can have varied effects. For example, in a series of 2-amino-3-carboxy-4-phenylthiophenes investigated as atypical protein kinase C inhibitors, the nature of the substituent on the C4-phenyl ring was found to be a key driver of potency.[6] This highlights the importance of steric and electronic factors in this region of the molecule.
Table 1: Comparison of C4-Substituted Thiophene Analogs and Their Observed Activities
| Compound/Analog | C4-Substituent | Biological Activity | Reference |
| Lead Compound | Isopropylsulfonyl | (Hypothesized) Potent biological activity | - |
| Analog A | Phenyl | Atypical protein kinase C inhibition | [6] |
| Analog B | Nitro | Antimicrobial activity | [5] |
| Analog C | Methyl | Intermediate for Articaine HCl (local anesthetic) |
The C3-Amino Group: A Key Interaction Point
The amino group at the C3 position is a crucial site for establishing hydrogen bonds with biological targets and can be a handle for further derivatization.
-
Primary Amine: The unsubstituted amino group in the lead compound is often essential for activity. In the study of atypical protein kinase C inhibitors, the primary amine at the C2 position (analogous to the C3-amino in our scaffold) was found to be optimal for activity.[6]
-
Acylation and Alkylation: Modification of the amino group through acylation or alkylation can provide valuable SAR insights. While these modifications can sometimes diminish activity by removing a key hydrogen bond donor, they can also improve properties like cell permeability or introduce new interactions with the target. For instance, the synthesis of thiophene-3-carboxamide derivatives has been explored, demonstrating the biological potential of modifying this position.[7]
The C2-Carboxylate Group: Modulating Physicochemical Properties
The methyl ester at the C2 position influences the compound's solubility, polarity, and potential for esterase-mediated metabolism.
-
Ester Variation: Altering the ester group (e.g., from methyl to ethyl or other alkyl chains) can fine-tune the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. In the aforementioned protein kinase C inhibitor study, variations in the C3-ester group were shown to significantly impact inhibitory activity.[6]
-
Conversion to Amide or Carboxylic Acid: The conversion of the ester to a carboxylic acid or an amide introduces different hydrogen bonding capabilities and can drastically alter the compound's interaction with its target. Some studies have shown that the corresponding carboxamide derivatives of thiophenes exhibit potent anticancer activity.[8]
Experimental Protocols for SAR-Guided Drug Discovery
To experimentally validate the hypothesized SAR and discover novel, potent analogs, a systematic approach to synthesis and biological evaluation is necessary.
General Synthesis of 3-Aminothiophene-2-Carboxylate Derivatives
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes and can be adapted for 3-aminothiophene synthesis.[2] A general workflow for the synthesis of analogs is presented below.
Caption: A generalized workflow for the synthesis of a library of 3-aminothiophene-2-carboxylate analogs.
Biological Evaluation: A Multi-tiered Approach
A robust biological evaluation cascade is essential to screen the synthesized analogs and identify promising candidates.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate and incubate for 24 hours.[9]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 24-72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[9]
-
Solubilization: Discard the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[9]
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well plate.[12]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum.[12]
-
Inoculation: Add the inoculum to each well of the microtiter plate.[12]
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[11]
Caption: A typical workflow for the biological screening of a compound library.
Conclusion and Future Directions
The SAR of this compound and its analogs is a rich area for exploration in drug discovery. The strategic modification of the thiophene ring substituents, the C3-amino group, and the C2-carboxylate function provides a clear path for optimizing biological activity. The isopropylsulfonyl group at the C4 position of the lead compound suggests the potential for potent and selective biological activity, warranting further investigation. By employing a systematic approach of synthesis and biological evaluation, as outlined in this guide, researchers can unlock the full therapeutic potential of this versatile scaffold. Future work should focus on synthesizing a diverse library of analogs and screening them against a broad panel of biological targets to identify novel drug candidates.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Thiophene Derivative Derivatization and Biological Screening in Anticancer Drug Discovery.
- BenchChem. (2025).
- Han, T., Wang, Y., Li, H. L., Luo, X., & Deng, W. P. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry, 83(3), 1538–1542.
- Li, Y., Wang, Y., Liu, Y., Wang, Y., Wang, Y., & Zhang, Y. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9530–9538.
- Galeazzi, R., Orena, M., & Sbrogiò, F. (2006). Studies on the biological activity of some nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(15), 5165–5174.
- Li, Z., Li, Y., Wang, Y., De Clercq, E., & Pan, W. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. International Journal of Molecular Sciences, 25(16), 9028.
- Mishra, A., & Sharma, M. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23–50.
- Mishra, R., & Soni, S. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Li, Z., Li, Y., Wang, Y., De Clercq, E., & Pan, W. (2024). Discovery of Novel Amino Acids (Analogues)
- Li, Y., Wang, Y., Liu, Y., Wang, Y., Wang, Y., & Zhang, Y. (2019). Thiophene Derivative-loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. MDPI.
- Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.
- BenchChem. (2025).
- Kumar, A., & Sharma, S. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology, 1339, 179–185.
- Akare, S., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2736–2740.
- Al-Ghorbani, M., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.
- Pathania, S., & Chawla, P. A. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026.
- Al-Warhi, T., et al. (2022).
- Bakhsh, T. A. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(3), 391–418.
- Miró-Canturri, A., et al. (2024).
- Al-Ghorbani, M., et al. (2023).
- El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia.
- Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives.
- Prasad, Y. R., Rao, A. L., & Prasoona, L. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 2(3), 336-342.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Thiophene-Based Inhibitors: Profiling Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
In the landscape of modern drug discovery, the thiophene scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[3][1][2] This guide provides a comparative analysis of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate , a specific thiophene derivative, in the context of other well-characterized thiophene-based inhibitors. While this particular molecule is cataloged as a chemical entity[4][5], its biological activity is not extensively documented in publicly available literature. Therefore, this guide will leverage data from structurally similar compounds to hypothesize its potential as an inhibitor and to frame a comparative discussion.
The Thiophene Scaffold: A Foundation for Inhibition
The five-membered heterocyclic structure of thiophene, containing a sulfur atom, provides a unique electronic and steric profile that is conducive to binding with various biological targets.[1] The aromaticity of the thiophene ring allows for π-π stacking interactions, while the sulfur atom can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site.[6][7] This adaptability has led to the development of thiophene derivatives that can act as potent and selective inhibitors of enzymes such as kinases, proteases, and various metabolic enzymes.[8][9][10][11][12][13][14]
Profiling this compound
Chemical Structure:
-
Core: Thiophene ring
-
Substituents:
-
C2: Methyl carboxylate (-COOCH₃)
-
C3: Amino group (-NH₂)
-
C4: Isopropylsulfonyl group (-SO₂CH(CH₃)₂)
-
The presence of an amino group and a carboxylate ester on the thiophene ring are common features in many biologically active aminothiophene derivatives.[15][16] The isopropylsulfonyl group at the C4 position is a key feature that likely influences the molecule's polarity, solubility, and potential interactions with a target protein. Sulfonamide and sulfonyl groups are prevalent in a variety of inhibitors, often contributing to strong binding affinities.[13][14][17][18][19]
Hypothetical Target and Mechanism of Action
Based on its structural motifs, we can hypothesize that this compound could function as a competitive inhibitor of an ATP-binding pocket, a common mechanism for kinase inhibitors.[15] The aminothiophene core could form key hydrogen bonds with the hinge region of a kinase, while the isopropylsulfonyl group could occupy a hydrophobic pocket.
Comparative Analysis with Known Thiophene-Based Inhibitors
To contextualize the potential of this compound, we will compare it with several well-documented thiophene-based inhibitors targeting different enzyme classes.
Kinase Inhibitors
Thiophene derivatives have shown significant promise as kinase inhibitors, which are crucial targets in oncology.[8][9][12][20]
-
VEGFR-2 Inhibitors: Several thiophene-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[12] For instance, compound 14d from a recent study demonstrated a VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM and exhibited anti-proliferative activity against various cancer cell lines.[12]
-
CDK5 Inhibitors: 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide was identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative diseases.[14]
Comparative Data for Thiophene-Based Kinase Inhibitors
| Compound/Class | Target Kinase | Reported IC₅₀ | Key Structural Features | Reference |
| Compound 14d | VEGFR-2 | 191.1 nM | Thiophene-3-carboxamide | [12] |
| Thienopyrimidines | Various Kinases | Varies | Fused thiophene-pyrimidine core | [8] |
| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | CDK5 | Moderate Potency | Thiophene-2-sulfonamide | [14] |
| Hypothetical: this compound | Kinase (e.g., VEGFR-2) | To be determined | Aminothiophene-2-carboxylate, Isopropylsulfonyl group | N/A |
Protease Inhibitors
The thiophene scaffold has also been incorporated into inhibitors of proteases, including the main protease (Mpro) of SARS-CoV-2.
-
SARS-CoV-2 Main Protease (Mpro) Inhibitors: Thiophene-fused γ-lactams have been shown to act as reversible covalent inhibitors of the SARS-CoV-2 Mpro by acylating the catalytic cysteine residue.[10]
Other Enzyme Inhibitors
-
D-Amino Acid Oxidase (DAO) Inhibitors: Thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a new class of DAO inhibitors, with IC₅₀ values in the low micromolar range.[6][7] X-ray crystallography revealed that the thiophene ring of these inhibitors engages in π-π stacking with a tyrosine residue in the active site.[6][7]
-
5-Lipoxygenase (5-LO) Inhibitors: N-(5-substituted)thiophene-2-alkylsulfonamides are potent inhibitors of 5-LO, with IC₅₀ values in the nanomolar range.[13] Compound 4k in this series also demonstrated significant anti-inflammatory activity in vivo.[13]
Experimental Workflows for Characterization
To evaluate the inhibitory potential of this compound, a systematic experimental approach is necessary.
Initial Target Screening
A broad panel of kinase or protease assays would be the first step to identify potential biological targets. This can be achieved through high-throughput screening (HTS) methodologies.
Workflow for Initial Kinase Screening
Caption: High-throughput screening workflow for identifying potential kinase targets.
Determination of IC₅₀
Once a primary target is identified, the half-maximal inhibitory concentration (IC₅₀) is determined to quantify the compound's potency.
Protocol for IC₅₀ Determination (Example: Kinase Assay)
-
Prepare Reagents:
-
Kinase enzyme solution (e.g., VEGFR-2) in assay buffer.
-
Substrate solution (e.g., a specific peptide and ATP) in assay buffer.
-
Serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add kinase, inhibitor dilutions, and substrate/ATP solution to a 384-well plate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Assays
To assess the compound's activity in a biological context, cellular assays are crucial.
Workflow for Cellular Anti-Proliferative Assay
Caption: Workflow for determining the anti-proliferative activity of a compound in cancer cell lines.
Conclusion and Future Directions
While direct experimental data for this compound is not yet widely available, its structural similarity to known kinase and other enzyme inhibitors suggests it is a promising candidate for further investigation. The aminothiophene core, combined with the electron-withdrawing isopropylsulfonyl group, provides a strong rationale for its potential as a bioactive molecule.
The proposed experimental workflows provide a clear path for elucidating its biological targets, potency, and cellular activity. Comparative analysis with established thiophene-based inhibitors will be crucial in understanding its structure-activity relationship and potential therapeutic applications. Future research should focus on the synthesis of analogs to explore the impact of modifications to the ester and sulfonyl groups on inhibitory activity and selectivity.
References
-
Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4973. [Link]
-
Bhat, M. A., et al. (2014). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. BioMed Research International, 2014, 872790. [Link]
-
Abd El-Rahman, Y. A., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228801. [Link]
-
El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6527. [Link]
-
Gouda, M. A., et al. (2023). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 43(6), 5537-5553. [Link]
-
Fearon, D., et al. (2022). Thiophene-fused γ-lactams inhibit the SARS-CoV-2 main protease via reversible covalent acylation. RSC Medicinal Chemistry, 13(5), 611-618. [Link]
-
Kim, B., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Communications Biology, 4(1), 476. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of the Indian Chemical Society, 100(6), 100994. [Link]
-
Das, S., & De, A. (2024). Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. [Link]
-
Kumar, R., et al. (2013). Therapeutic importance of synthetic thiophene. Medicinal Chemistry Research, 22(9), 4049-4061. [Link]
-
Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. The Journal of biological chemistry, 289(30), 20583–20593. [Link]
-
El-Emam, A. A., et al. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega, 7(40), 35999–36015. [Link]
-
Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9574–9584. [Link]
-
Ghorab, M. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Scientific reports, 8(1), 13418. [Link]
-
Li, Y., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Kawasaki, A., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. European journal of medicinal chemistry, 159, 252–262. [Link]
-
Brooks, C. D., et al. (1995). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of medicinal chemistry, 38(24), 4768–4775. [Link]
-
Kawasaki, A., et al. (2018). Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. European journal of medicinal chemistry, 159, 252-262. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Results in Chemistry, 5, 100778. [Link]
-
Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 27(13), 4272. [Link]
-
Ali, A., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & medicinal chemistry letters, 22(18), 5829–5833. [Link]
-
PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Li, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon, 10(10), e29976. [Link]
-
de la Cuesta, J., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 66(15), 10519-10541. [Link]
-
Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1835-1868. [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]
-
SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalwjarr.com [journalwjarr.com]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 5. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxyla… [cymitquimica.com]
- 6. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiophene-fused γ-lactams inhibit the SARS-CoV-2 main protease via reversible covalent acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios | bioRxiv [biorxiv.org]
- 18. biosynth.com [biosynth.com]
- 19. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the consistency of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which robust and reproducible downstream processes are built. In the synthesis of complex active pharmaceutical ingredients (APIs), the seemingly minor variations between batches of a key intermediate can cascade into significant issues with yield, impurity profiles, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, technically-grounded framework for assessing the batch-to-batch variability of a critical thiophene derivative, Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate.
This document moves beyond a simple listing of analytical techniques. It delves into the scientific rationale behind methodological choices, offers detailed experimental protocols, and presents a comparative analysis of hypothetical batch data to illustrate the tangible impact of variability. Our objective is to equip you with the expertise to not only identify inconsistencies but also to understand their implications and implement a rigorous, self-validating quality control strategy.
The Critical Role of Consistency: Why Scrutinize this compound?
This compound is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The specific arrangement of the amino, isopropylsulfonyl, and methyl carboxylate groups on the thiophene ring presents a unique combination of functionalities that can be pivotal in the synthesis of various pharmaceutical agents.
The imperative for stringent batch-to-batch consistency in this intermediate stems from several key factors:
-
Impact on Downstream Reactions: The nucleophilicity of the amino group and the electronic effects of the sulfonyl and ester moieties are critical for subsequent synthetic transformations. Variations in the purity or the presence of uncharacterized impurities can lead to unpredictable reaction kinetics, the formation of side products, and difficulties in purification.
-
Impurity Profiles: The impurity profile of the final API is often a direct reflection of the impurities present in its intermediates.[2] A consistent impurity profile from batch to batch simplifies analytical method development and validation for the final drug substance.
-
Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA place significant emphasis on the control of starting materials and intermediates.[3][4] A demonstrated understanding and control of batch-to-batch variability is a cornerstone of a successful regulatory submission.[5]
A Multi-Pronged Analytical Approach to Characterizing Variability
A comprehensive assessment of batch-to-batch variability cannot rely on a single analytical technique. Instead, a suite of orthogonal methods should be employed to build a complete picture of the chemical and physical properties of each batch.
| Analytical Technique | Primary Application | Key Performance Attributes |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities | High sensitivity and resolving power for separating the main component from related substances. Essential for establishing a detailed impurity profile. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Excellent for detecting residual solvents from the synthesis and purification process. The mass spectrometer provides definitive identification of detected peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification of impurities | Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of the material. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis, identification | A rapid and non-destructive technique for confirming the presence of key functional groups and for fingerprint comparison between batches. |
| Differential Scanning Calorimetry (DSC) | Thermal properties, polymorphic form | Determines the melting point and can indicate the presence of different crystalline forms (polymorphs), which can affect solubility and stability. |
| Loss on Drying (LOD) | Residual solvent and moisture content | A gravimetric method to determine the amount of volatile matter in a sample. |
The Interplay of Analytical Techniques: A Workflow for Comprehensive Analysis
The following workflow illustrates a logical approach to the analysis of incoming batches of this compound.
Caption: Workflow for comprehensive batch analysis.
Hypothetical Batch-to-Batch Comparison: A Case Study
To illustrate the practical application of this analytical workflow, let us consider a hypothetical scenario where three batches of this compound are received from a supplier.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | White to off-white powder | White to off-white powder | Yellowish powder | White to off-white powder |
| Purity by HPLC (% Area) | 99.8% | 99.5% | 98.2% | ≥ 99.0% |
| Largest Unknown Impurity by HPLC (% Area) | 0.08% | 0.15% | 0.45% | ≤ 0.10% |
| Total Impurities by HPLC (% Area) | 0.20% | 0.50% | 1.80% | ≤ 0.50% |
| Residual Solvents by GC-MS (ppm) | Acetonitrile: 150 | Acetonitrile: 400 | Acetonitrile: 800 | ≤ 410 ppm |
| Melting Point by DSC (°C) | 145.2 | 144.9 | 142.5 | 144 - 147 |
| Loss on Drying (%) | 0.15% | 0.25% | 0.80% | ≤ 0.5% |
Analysis of the Hypothetical Data:
-
Batch A: Meets all acceptance criteria, demonstrating high purity, a clean impurity profile, and low residual solvents. This batch would be considered acceptable for use in GMP manufacturing.
-
Batch B: While the purity is acceptable, the largest unknown impurity exceeds the acceptance criteria. This would trigger an investigation to identify the impurity and assess its potential impact on downstream processes. The batch may be rejected or used in non-critical, early-stage development with appropriate risk assessment.
-
Batch C: Fails on multiple criteria: appearance, purity, total impurities, residual solvents, and melting point. The yellowish color suggests the presence of significant impurities, which is confirmed by the HPLC data. The broad melting point also indicates a lower degree of purity. This batch would be unequivocally rejected.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques used in the assessment of this compound.
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the cornerstone of purity assessment, offering high-resolution separation of the main compound from structurally similar impurities. A gradient elution method is employed to ensure the elution of both polar and non-polar impurities. UV detection is suitable for this compound due to the presence of the chromophoric thiophene ring.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Accurately weigh approximately 10 mg of the test batch into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate all peaks in the chromatograms. Calculate the % purity and the area % of each impurity.
Protocol 2: Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for the identification and quantification of residual solvents. Headspace sampling is used to introduce volatile compounds into the GC system without injecting the non-volatile sample matrix.
Instrumentation:
-
GC-MS system with a headspace autosampler.
GC-MS Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Procedure:
-
Standard Preparation: Prepare a stock solution of common process solvents (e.g., acetonitrile, isopropanol, toluene) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh approximately 100 mg of the test batch into a headspace vial. Add 1 mL of DMSO.
-
Analysis: Place the vials in the headspace autosampler and analyze.
-
Data Processing: Identify and quantify any detected solvents based on their retention times and mass spectra compared to the standard.
Protocol 3: Structural Confirmation by NMR Spectroscopy
Rationale: NMR spectroscopy provides unambiguous structural confirmation of the compound and can be used to identify and quantify impurities if their structures are known or can be elucidated from the spectra.
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the test batch in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Processing: Compare the obtained spectra with the known spectrum of this compound. Examine the spectra for any unexpected signals that may indicate the presence of impurities.
Conclusion: A Commitment to Quality
The assessment of batch-to-batch variability is a dynamic and essential process in modern drug development. For a critical intermediate like this compound, a superficial approach to quality control is insufficient. By implementing a comprehensive analytical strategy grounded in sound scientific principles, researchers and drug developers can ensure the consistency and quality of their starting materials, thereby mitigating risks in their downstream processes and ultimately contributing to the development of safe and effective medicines. This guide provides a robust framework for achieving this critical objective.
References
- Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.
- BenchChem. (n.d.).
- Gronowitz, S. (n.d.).
- Tianming Pharmaceutical. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Thermo Scientific. (n.d.). Methyle3-amino-4-(isopropylsulfonyl)
- Elchemy. (2024, September 3).
- (2025, February 25).
- CPT Labs. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Hoffman, J. L. (1991). Ion chromatographic analysis of the purity and synthesis of sulfonium and selenonium ions.
- (n.d.). Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization.
- MDPI. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection.
- Zaether. (n.d.).
- Surface Measurement Systems. (n.d.).
- (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- (2026, January 12). Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction.
- CIRS Group. (2021, September 17).
- (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs.
- PrepChem.com. (n.d.).
- Matrix Scientific. (n.d.). Methyl 3-amino-4-(isopropylsulfonyl)
- CymitQuimica. (n.d.). methyl 3-amino-4-(isopropylsulphonyl)
- Dwivedi, A. R., & Jadhav, H. R. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1868.
- (n.d.).
- (n.d.).
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester.
- NIST. (n.d.).
- TCI Chemicals. (n.d.).
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Quality Control in Chemical Industry: Policies & Regulations [elchemy.com]
- 4. The Importance of Consistency in Chemical Intermediate Production [tristarintermediates.org]
- 5. tianmingpharm.com [tianmingpharm.com]
Benchmarking Novel Kinase Inhibitors: A Comparative Guide for Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
For researchers, scientists, and drug development professionals, this guide provides a strategic framework for evaluating the kinase inhibitory potential of the novel compound, "Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate." Given the prevalence of the thiophene scaffold in approved kinase inhibitors, this compound represents a promising candidate for investigation.[1] This document outlines a comprehensive benchmarking strategy against established kinase inhibitors, providing detailed experimental protocols and a rationale for target selection to thoroughly characterize its potency and selectivity.
Introduction: The Rationale for Kinase Inhibitor Benchmarking
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutics. The thiophene ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs, including those targeting kinases.[1] Therefore, novel thiophene-containing compounds like this compound warrant rigorous evaluation.
Benchmarking against known inhibitors is a crucial step in early-stage drug discovery. It provides essential context for a compound's activity, helping to:
-
Determine Potency: Quantify the concentration required to inhibit a specific kinase.
-
Assess Selectivity: Understand the compound's activity against a panel of kinases to identify its primary target(s) and potential off-target effects.
-
Establish a Competitive Profile: Compare its performance to existing drugs and research compounds.
-
Guide Further Development: Inform decisions on lead optimization and future studies.
This guide will focus on a proposed benchmarking study targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a central cascade in cell proliferation, differentiation, and survival that is frequently mutated in cancer.[2][3]
Proposed Kinase Target Panel and Benchmark Inhibitors
A logical starting point for characterizing a novel inhibitor is to screen it against a panel of kinases representing different branches of the kinome. Given the importance of the MAPK pathway in oncology, we propose an initial screen focused on key kinases within this cascade: BRAF, MEK1/2, ERK1/2, and p38 MAPK.
Benchmark Inhibitors:
To provide a robust comparison, a selection of well-characterized inhibitors with varying selectivity profiles should be included:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor that serves as a positive control for assay performance. It is known to inhibit a wide variety of protein kinases by competing for the ATP binding site.[4][5][6][7]
-
Vemurafenib: A highly potent and selective inhibitor of the BRAF V600E mutant kinase, a common driver mutation in melanoma.[2][8][9][10] It is an FDA-approved therapeutic, making it a clinically relevant benchmark.
-
Dasatinib: A multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ, among others.[11][12][13][14][15] Its inclusion helps to assess the broader selectivity profile of the test compound.
-
Trametinib: A selective, allosteric inhibitor of MEK1 and MEK2.[16][17][18][19][20]
-
Ulixertinib (BVD-523): A potent and reversible inhibitor of ERK1 and ERK2, representing a key downstream node in the MAPK pathway.[3][21][22][23]
-
SB 203580: A selective inhibitor of p38 MAPK, which is involved in cellular responses to stress and inflammation.[24][][26][27][28]
The following table summarizes the primary targets and reported potencies of these benchmark inhibitors.
| Inhibitor | Primary Target(s) | Reported IC50 Values |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | PKCα: 2 nM, PKA: 7 nM, p60v-src: 6 nM[4] |
| Vemurafenib | BRAF V600E | 13-31 nM[29] |
| Dasatinib | BCR-ABL, SRC family, c-Kit | <1 nM (Abl), 0.8 nM (Src), 79 nM (c-Kit)[14] |
| Trametinib | MEK1/2 | ~2 nM[16][18][19] |
| Ulixertinib | ERK1/2 | <0.3 nM (ERK2)[22] |
| SB 203580 | p38 MAPK | 50 nM (p38α), 500 nM (p38β2)[26] |
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
To quantitatively assess the inhibitory activity of this compound and the benchmark compounds, a standardized in vitro kinase assay should be performed. A fluorescence-based assay is a common and robust method.[30]
Principle:
This assay measures the amount of ADP produced as a result of the kinase transferring a phosphate group from ATP to a specific substrate. The ADP is then enzymatically converted to ATP and pyruvate, and the resulting fluorescence is quantified. A decrease in fluorescence indicates inhibition of kinase activity.
Workflow for IC50 Determination:
Caption: Workflow for in vitro kinase IC50 determination.
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve this compound and all benchmark inhibitors in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Perform a serial dilution series for each compound in DMSO to generate a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Using a low-volume 384-well plate, add a small volume (e.g., 5 µL) of each compound dilution to the appropriate wells.
-
Include positive controls (no inhibitor, e.g., DMSO only) and negative controls (no enzyme) on each plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the specific recombinant kinase (e.g., BRAF V600E), the appropriate kinase substrate, and the assay buffer.
-
Dispense the kinase reaction mix into each well of the assay plate containing the compounds.
-
Allow the kinase and inhibitors to incubate for a set period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent to each well.
-
Incubate the plate for a short period (e.g., 10 minutes) to allow the detection signal to develop.
-
Measure the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control wells) from all other wells.
-
Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% activity and the negative control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.[31]
-
Data Presentation and Interpretation
The results of the kinase inhibition assays should be summarized in a clear and concise table to facilitate direct comparison.
Table 2: Comparative Kinase Inhibition Profile (IC50, µM)
| Compound | BRAF V600E | MEK1 | ERK2 | p38α |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Staurosporine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Vemurafenib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Dasatinib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Trametinib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ulixertinib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| SB 203580 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Interpreting the Results:
-
Potency: A lower IC50 value indicates higher potency. Compare the IC50 of the test compound against a specific kinase to that of the relevant benchmark inhibitor (e.g., against Vemurafenib for BRAF V600E).
-
Selectivity: Compare the IC50 values of the test compound across the different kinases. A compound that is significantly more potent against one kinase compared to others is considered selective. For example, a highly selective BRAF inhibitor would have a low IC50 for BRAF V600E and much higher IC50 values for MEK1, ERK2, and p38α.
-
Potential Mechanism: The inhibition profile can provide clues about the compound's potential mechanism of action within the MAPK signaling pathway.
Visualizing the Biological Context: The MAPK/ERK Signaling Pathway
Understanding the biological context of the targeted kinases is essential for interpreting the inhibition data. The following diagram illustrates the core components of the MAPK/ERK signaling cascade and the points of intervention for the selected benchmark inhibitors.
Caption: The MAPK/ERK signaling pathway and key inhibitor targets.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization of this compound. By benchmarking against a panel of well-defined kinase inhibitors, researchers can gain critical insights into the compound's potency, selectivity, and potential as a therapeutic lead.
Positive results from these in vitro assays would warrant further investigation, including:
-
Broader Kinome Screening: Profiling against a larger panel of kinases to fully define its selectivity.
-
Cell-Based Assays: Confirming target engagement and functional effects (e.g., inhibition of cell proliferation) in cancer cell lines with known MAPK pathway mutations.[32][33][34][35]
-
Mechanism of Action Studies: Determining whether the compound is an ATP-competitive inhibitor or has an allosteric mechanism.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[36][37]
By following a systematic and comparative approach, the full potential of this compound as a novel kinase inhibitor can be effectively evaluated.
References
-
Wikipedia. Staurosporine. [Link]
-
Synapse. What are ERK inhibitors and how do you quickly get the latest development progress?. [Link]
-
National Center for Biotechnology Information. Vemurafenib - StatPearls. [Link]
-
PubMed. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. [Link]
-
PubMed. Vemurafenib (RG7204, PLX4032): a potent, selective BRAF kinase inhibitor. [Link]
-
Wikipedia. p38 mitogen-activated protein kinases. [Link]
-
National Center for Biotechnology Information. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem. [Link]
-
ResearchGate. Kinase profile of dasatinib | Download Table. [Link]
-
National Center for Biotechnology Information. Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
ClinPGx. Vemurafenib Pathway, Pharmacodynamics. [Link]
-
National Center for Biotechnology Information. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. [Link]
-
PubMed Central. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]
-
Patsnap Synapse. What are the therapeutic candidates targeting MEK1?. [Link]
-
ASH Publications. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood. [Link]
-
Bio-protocol. Kinase Assay to Determine the IC50 Values. [Link]
-
ResearchGate. Clinical candidates of p38 MAPK inhibitors. | Download Scientific Diagram. [Link]
-
ResearchGate. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
-
protocols.io. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
edX. IC50 Determination. [Link]
-
National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Staurosporine - Wikipedia [en.wikipedia.org]
- 6. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. biotium.com [biotium.com]
- 8. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hps.com.au [hps.com.au]
- 11. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dasatinib: A second-generation BCR-ABL1 tyrosine kinase inhibitor_Chemicalbook [chemicalbook.com]
- 14. selleckchem.com [selleckchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. abmole.com [abmole.com]
- 17. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. What are the therapeutic candidates targeting MEK1? [synapse.patsnap.com]
- 21. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 22. selleckchem.com [selleckchem.com]
- 23. ERK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 24. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 26. medchemexpress.com [medchemexpress.com]
- 27. p38 Inhibitors [rndsystems.com]
- 28. researchgate.net [researchgate.net]
- 29. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. courses.edx.org [courses.edx.org]
- 32. reactionbiology.com [reactionbiology.com]
- 33. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 34. m.youtube.com [m.youtube.com]
- 35. creative-bioarray.com [creative-bioarray.com]
- 36. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical reagents are critical components of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the safe disposal of Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-72-6).[1][2] The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.
Section 1: Hazard Identification and Risk Assessment
1.1 Known Hazards:
Based on available data for this compound, it is classified as an irritant.[1] For similar thiophene derivatives, potential hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[4]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[3]
1.2 Prudent Practices:
Given the limited specific toxicity data, it is prudent to handle this compound with a high degree of caution, treating it as a hazardous substance. All waste containing this compound, including unreacted material, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste.[3]
| Hazard Category | Potential Effects | Primary Routes of Exposure |
| Irritant | Skin, eye, and respiratory irritation[1][4] | Dermal contact, eye contact, inhalation |
| Acute Toxicity | May be harmful if swallowed or inhaled[3] | Ingestion, inhalation |
Section 2: Personal Protective Equipment (PPE) and Spill Management
2.1 Required PPE:
To mitigate the risks of exposure, the following personal protective equipment must be worn when handling or disposing of this compound:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Double-layered nitrile gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.
2.2 Spill Response Protocol:
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne contaminants.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all applicable federal, state, and local regulations.[5] The following protocol provides a general framework for its safe disposal.
3.1 Waste Segregation and Collection:
Proper segregation of chemical waste is essential to prevent incompatible materials from mixing, which could lead to violent reactions or the generation of toxic gases.[6]
-
Solid Waste: Collect unreacted solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[3] High-density polyethylene (HDPE) is a suitable container material.[3]
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.[3]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[3]
3.2 Labeling and Storage:
Accurate and clear labeling of waste containers is a critical regulatory requirement.[7][8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of waste generation should also be included.[3]
-
Storage: Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA).[6][9] This area should be well-ventilated and away from sources of ignition.[3]
3.3 Final Disposal:
The ultimate disposal of hazardous waste must be conducted by qualified personnel and licensed facilities.
-
Institutional EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]
Visual Workflow for Disposal
Caption: A logical workflow for the safe disposal of this compound.
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Matrix Scientific. (n.d.). Methyl 3-amino-4-(isopropylsulfonyl)-thiophene-2-carboxylate.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Management.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 3,4-(2,2-Dimethylpropylenedioxy)thiophene.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: Methyl 3-amino-4-methylthiophene-2-carboxylate.
- CymitQuimica. (n.d.). methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxylate.
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. methyl 3-amino-4-(isopropylsulphonyl)thiophene-2-carboxyla… [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
This document provides essential safety and handling protocols for Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-72-6). As a specialized thiophene derivative, this compound requires careful management in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for risk mitigation that extends beyond basic compliance to foster a deeply ingrained culture of safety.
Hazard Assessment: Understanding the Compound
This compound is classified as an irritant.[1] While comprehensive toxicological data may be limited, the available information and the chemical's structural relationship to similar compounds necessitate a cautious approach. A review of related molecules provides a broader context for potential hazards.
Table 1: Hazard Profile of Target Compound and Structural Analogs
| Compound Name | CAS Number | Known Hazards | GHS Hazard Statements |
| This compound | 175201-72-6 | Irritant | H317: May cause an allergic skin reaction; H319: Causes serious eye irritation.[1] |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Skin Irritant, Eye Irritant, Respiratory Irritant | H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[2][3] |
| Methyl 3-chlorosulfonyl-4-(isopropylsulfonyl)thiophene-2-carboxylate | 423768-47-2 | Corrosive | H314: Causes severe skin burns and eye damage; H318: Causes serious eye damage.[4] |
Given this profile, all handling procedures must assume the compound is, at minimum, a skin and eye irritant, a potential skin sensitizer, and a possible respiratory irritant. The fundamental principle is to minimize all routes of exposure.[5][6]
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan begins with engineering and administrative controls to minimize hazards at their source.
Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.
For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood for all weighing, transfer, and reaction setup operations to prevent inhalation of dust or aerosols.[6][7] Administrative controls include rigorous training on this specific protocol and ensuring eyewash stations and safety showers are proximate to the workstation.[2]
Personal Protective Equipment (PPE): Your Final Barrier
A hazard assessment is required to select the appropriate PPE for any laboratory task.[8][9] Based on the known hazards, the following PPE is mandatory when handling this compound.
Table 2: Mandatory PPE for Handling
| Body Area | Required PPE | Standard/Specification | Rationale |
| Eyes & Face | Chemical Splash Goggles | ANSI Z87.1[10] | Protects against splashes and dust. Safety glasses are insufficient as they do not provide a seal around the eyes.[5][8] |
| Face Shield (when splash potential is high) | ANSI Z87.1[8] | To be worn over goggles during bulk transfers or when working with heated solutions to protect the entire face.[5][10] | |
| Hands | Double Nitrile Gloves | Check manufacturer's chemical resistance chart | The inner glove protects against contamination during doffing. The outer glove is the primary barrier. For a compound with unknown permeation rates, double gloving is a prudent practice.[8] Change gloves immediately upon contamination.[11] |
| Body | Flame-Resistant (FR) Lab Coat | NFPA 2112 | Protects personal clothing and skin from splashes.[12] While the compound itself is not highly flammable, laboratory solvents often are. |
| Feet | Closed-toe Shoes | N/A | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly forbidden.[10][11] |
| Respiratory | N/A (with proper engineering controls) | N/A | All work should be conducted in a fume hood. If a hood is unavailable or malfunctioning, work must not proceed. An N95 dust mask may be considered for weighing large quantities, but it is not a substitute for a fume hood. |
Operational Plan: From Receipt to Reaction
A methodical workflow prevents unnecessary exposure and ensures procedural integrity.
Handling and Weighing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[7] Clear the workspace of all non-essential items.
-
Donning PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles).
-
Weighing: Conduct all weighing operations on a disposable weigh boat inside the fume hood to contain any dust.
-
Transfer: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing. Always add solids to liquids, not the reverse.
-
Post-Handling: Tightly seal the container.[13] Decontaminate the spatula and work surface.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
-
Ensure the container is clearly labeled with the chemical name and primary hazards.[14]
-
Do not store in a chemical fume hood.[6]
Emergency and Disposal Plan
Accidents are preventable but preparation is essential.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation or an allergic reaction develops, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Response
Caption: A decision flowchart for responding to a chemical spill.
For a small spill of solid material, carefully sweep it up and place it into a sealed container for disposal. Avoid creating dust. For a liquid spill, use an inert absorbent material.
Disposal Plan
All waste material, including contaminated gloves, weigh boats, and absorbent pads, must be considered hazardous waste.
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the container through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[2] Do not pour down the drain or mix with general waste.
By adhering to these protocols, you build a framework of safety that protects not only yourself but your entire research team. Treat all novel compounds with respect for their potential hazards, and let prudent practices guide your work.
References
- Environmental Health and Safety. (n.d.).
- Princeton University Environmental Health and Safety. (n.d.).
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Dartmouth College.
- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment. Cornell University.
- Thermo Fisher Scientific. (2025).
- Westlab Canada. (2023). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada.
- University of California, Los Angeles. (n.d.).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Matrix Scientific. (n.d.). Methyl 3-amino-4-(isopropylsulfonyl)
- PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
- Actylis Lab Solutions. (n.d.).
- C&EN. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (2021).
- Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl 3-chlorosulfonyl-4-(isopropylsulfonyl)
- University of Wisconsin-La Crosse. (2020).
Sources
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.pt [fishersci.pt]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uwlax.edu [uwlax.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. fishersci.com [fishersci.com]
- 14. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
